Product packaging for 2-Iodo-4-methylbenzoic acid(Cat. No.:CAS No. 1829-21-6)

2-Iodo-4-methylbenzoic acid

Cat. No.: B1587636
CAS No.: 1829-21-6
M. Wt: 262.04 g/mol
InChI Key: WNVUYAMRIXEZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Iodo-4-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7IO2 B1587636 2-Iodo-4-methylbenzoic acid CAS No. 1829-21-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVUYAMRIXEZAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401569
Record name 2-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1829-21-6
Record name 2-iodo-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, technically-grounded guide for the synthesis of 2-iodo-4-methylbenzoic acid, a valuable building block in pharmaceutical and materials science. The protocol detailed herein focuses on the regioselective ortho-iodination of 4-methylbenzoic acid through a robust, transition-metal-catalyzed C-H activation strategy. We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and outline methods for purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this key intermediate.

Strategic Overview: The Challenge of Regioselectivity

The synthesis of this compound presents a classic challenge in aromatic chemistry: controlling the position of iodination on a disubstituted benzene ring. The starting material, 4-methylbenzoic acid, possesses two distinct substituents with competing electronic effects:

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group.

Traditional electrophilic aromatic substitution methods often yield a mixture of isomers, complicating purification and reducing the overall yield of the desired product. To overcome this, modern synthetic strategies employ directing groups to achieve high regioselectivity. The carboxylic acid moiety, while deactivating, can serve as an effective ortho-directing group in the presence of a suitable transition metal catalyst, such as iridium or palladium.[1][2][3][4] This approach leverages the formation of a metallacyclic intermediate to selectively activate the C-H bond at the ortho position (C2), enabling its functionalization with an iodine source.

Mechanistic Rationale: Iridium-Catalyzed C-H Activation

The selected protocol is based on an iridium(III)-catalyzed C-H activation/iodination cycle.[1][5] This method offers exceptionally mild reaction conditions and high selectivity, avoiding the need for harsh reagents or additives.[1][5]

The catalytic cycle can be summarized as follows:

  • Coordination: The carboxylic acid group of 4-methylbenzoic acid coordinates to the iridium catalyst.

  • C-H Activation: The iridium center facilitates the cleavage of the C-H bond ortho to the carboxylic acid, forming a five-membered iridacycle intermediate. This is often the rate-limiting step.[1]

  • Oxidative Addition: The iodinating agent, typically N-Iodosuccinimide (NIS), reacts with the iridium(III) center, leading to an iridium(V) intermediate.[1]

  • Reductive Elimination: The C-I bond is formed through reductive elimination, releasing the this compound product and regenerating the active iridium(III) catalyst.

This directed approach ensures that iodination occurs exclusively at the desired C2 position, circumventing the electronic preferences of the methyl group.

Detailed Experimental Protocol

This protocol is adapted from leading methodologies in transition-metal-catalyzed C-H iodination.[1][2][5]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeSupplier
4-Methylbenzoic AcidC₈H₈O₂136.151.0136 mgSigma-Aldrich
[Ir(Cp*)Cl₂]₂C₂₀H₃₀Cl₄Ir₂796.710.025 (2.5 mol%)20 mgStrem Chemicals
N-Iodosuccinimide (NIS)C₄H₄INO₂224.991.2270 mgAcros Organics
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)C₃H₂F₆O168.04-4.0 mLOakwood Chemical
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~50 mLFisher Scientific
Saturated Na₂S₂O₃ (aq)Na₂S₂O₃158.11-~20 mLLabChem
BrineNaCl (aq)58.44-~20 mLVWR
Anhydrous MgSO₄MgSO₄120.37-As neededEMD Millipore

Safety Precautions:

  • Handle all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Iridium catalysts and NIS are toxic and should be handled with care.

  • HFIP is a corrosive solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 20 mL screw-cap vial equipped with a magnetic stir bar, add 4-methylbenzoic acid (136 mg, 1.0 mmol), [Ir(Cp*)Cl₂]₂ (20 mg, 0.025 mmol, 2.5 mol%), and N-Iodosuccinimide (NIS) (270 mg, 1.2 mmol).

  • Solvent Addition: Add 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (4.0 mL) to the vial. The use of HFIP as a solvent is crucial as its unique properties facilitate the C-H activation process with the carboxylic acid directing group.[5]

  • Reaction: Tightly cap the vial and place it in a pre-heated heating block at 60 °C. Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS if desired.

  • Work-up: After the reaction is complete (as indicated by consumption of the starting material), cool the mixture to room temperature.

  • Quenching: Dilute the reaction mixture with ethyl acetate (~25 mL). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (1 x 20 mL) to quench any remaining NIS, followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude product is typically a solid that can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a mixture of ethyl acetate/hexanes. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is insufficient, purify the crude material via silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

Analytical MethodExpected Result
Appearance White to off-white solid
Melting Point 198-202 °C
¹H NMR (400 MHz, CDCl₃) δ ~8.05 (d, 1H), 7.65 (d, 1H), 7.20 (dd, 1H), 2.40 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ ~170.1, 146.2, 140.5, 131.8, 128.5, 95.3, 21.8
Mass Spectrometry (ESI⁻) [M-H]⁻ calculated for C₈H₆IO₂⁻: 260.94; found: 260.9

Workflow Visualization

The overall synthetic and purification workflow is depicted below.

Synthesis_Workflow Start Starting Materials (4-Methylbenzoic Acid, [IrCp*Cl2]2, NIS) Reaction Iridium-Catalyzed C-H Iodination (HFIP, 60°C, 12-18h) Start->Reaction Step 1-2 Workup Aqueous Workup (EtOAc, Na2S2O3, Brine) Reaction->Workup Step 3-4 Purification Purification (Recrystallization or Chromatography) Workup->Purification Step 5 Characterization Characterization (NMR, MS, MP) Purification->Characterization Analysis Product Final Product (this compound) Characterization->Product

Caption: Workflow diagram for the synthesis of this compound.

References

A Technical Guide to the Physical Properties of 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Iodo-4-methylbenzoic acid (CAS No. 1829-21-6) is a substituted benzoic acid derivative that serves as a key building block in synthetic organic chemistry. Its utility in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development, is significant. An in-depth understanding of its physical and chemical properties is paramount for its effective handling, characterization, and application in synthetic protocols. This guide provides a comprehensive overview of the core physical properties of this compound, details established methodologies for its characterization, and offers insights into the practical implications of these properties for laboratory use.

Chemical Identity and Core Physical Properties

Accurate identification is the foundation of all chemical research. This compound is an off-white to light yellow solid at room temperature[1]. Its fundamental identifiers and key physical properties are summarized below.

Molecular Structure

The structure of this compound features a benzene ring substituted with a carboxylic acid group, an iodine atom, and a methyl group. The IUPAC name, this compound, precisely defines the ortho-relationship between the iodine and the carboxylic acid, and the para-relationship between the methyl group and the carboxylic acid[2].

Caption: 2D Molecular Structure of this compound.

Summary of Physical Data

The quantitative physical properties are essential for predicting the compound's behavior in various experimental conditions, from reaction setups to purification and storage.

PropertyValueSource
CAS Number 1829-21-6[1][2][3]
Molecular Formula C₈H₇IO₂[1][4][5]
Molecular Weight 262.05 g/mol [2][5]
Appearance Off-white to light yellow solid[1]
Melting Point 134-136 °C[1]
Boiling Point 335.2 ± 30.0 °C (Predicted)[1]
pKa 3.03 ± 0.10 (Predicted)[1]
InChI Key WNVUYAMRIXEZAT-UHFFFAOYSA-N[2][5]

Solubility and Handling

Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical evidence from analytical procedures provides valuable insights. The compound's solubility in deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) is confirmed by its use in NMR spectroscopy[5]. As a carboxylic acid, it is expected to exhibit slight solubility in aqueous bases through deprotonation to form the more soluble carboxylate salt.

Storage and Stability

For maintaining chemical integrity, this compound should be stored in a dry, dark environment at temperatures between 2-8°C[1][2]. It should be kept in a tightly sealed container to prevent moisture absorption and degradation[2].

Safety and Hazard Information

According to the Globally Harmonized System (GHS), this compound is classified with the signal word "Warning"[2]. Key hazard and precautionary statements include:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1][2].

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region will display complex splitting patterns due to the specific substitution on the ring. The methyl group protons would appear as a singlet, typically in the 2.3-2.5 ppm range. The carboxylic acid proton exhibits a broad singlet at a downfield chemical shift (>10 ppm), the exact position of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170 ppm. A published study provides reference data for the ¹³C NMR spectrum, which was recorded in a mixture of CDCl₃ and DMSO-d₆[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region.

  • A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700 cm⁻¹. Conjugation with the aromatic ring may shift this to a slightly lower wavenumber[6].

  • C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ range[6].

  • A C-I (carbon-iodine) stretch, which would appear in the far-infrared region (typically below 600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula. For this compound, high-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]⁺ corresponding to its exact mass of 261.949074 g/mol [5]. The isotopic pattern would also be characteristic, showing the presence of a single iodine atom.

Experimental Methodologies: A Practical Approach

The following protocols outline standard procedures for verifying the physical and structural properties of this compound. This workflow ensures a self-validating system for material characterization.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Verification cluster_2 Phase 3: Data Analysis A Sample Acquisition (Purity >95%) B Melting Point Determination (Capillary Method) A->B C Visual Inspection (Color, Form) A->C F IR Spectroscopy (KBr Pellet or ATR) A->F G Mass Spectrometry (HRMS for Exact Mass) A->G H Compare Melting Point to Literature Value B->H D Sample Preparation (5-10 mg in 0.6 mL Deuterated Solvent) E NMR Spectroscopy (¹H, ¹³C Acquisition) D->E I Assign NMR Peaks & Confirm Connectivity E->I J Identify Functional Groups from IR Spectrum F->J K Confirm Molecular Formula via Exact Mass G->K L Final Purity & Identity Confirmation H->L I->L J->L K->L

Caption: General workflow for the physical and spectroscopic characterization of this compound.

Protocol for Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

  • Sample Preparation: Place a small amount (1-2 mg) of the finely powdered, dry solid into a capillary tube, sealed at one end.

  • Instrumentation: Insert the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point (134 °C)[1].

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol for NMR Sample Preparation and Acquisition

Causality: Proper sample preparation is critical for obtaining high-resolution spectra free from contaminants and artifacts, enabling unambiguous structural confirmation.

  • Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound[7].

  • Solvent Selection: Use a suitable deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable[7].

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean NMR tube[7].

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz). Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[7][8].

Conclusion

This compound is a well-defined solid with physical and spectroscopic properties that make it readily characterizable by standard laboratory techniques. Its melting point of 134-136 °C provides a reliable benchmark for purity assessment[1]. The compound's structural features are definitively confirmed through a combination of NMR, IR, and mass spectrometry. The protocols and data presented in this guide serve as an authoritative resource for scientists, enabling confident use of this versatile reagent in research and development endeavors.

References

Introduction: The Strategic Value of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-4-methylbenzoic acid (CAS: 1829-21-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound (CAS No. 1829-21-6) emerges as a highly valuable and versatile scaffold. Its utility is rooted in the orthogonal reactivity of its key functional groups: a sterically accessible carboxylic acid for amide bond formation and derivatization, and an aryl iodide, which serves as a prime handle for a multitude of transition metal-catalyzed cross-coupling reactions. The presence of the methyl group provides a point of substitution that can be used to modulate steric and electronic properties, influencing both reactivity and the biological activity of its derivatives. This guide offers a comprehensive technical overview, moving from fundamental properties to advanced synthetic applications, to empower researchers in leveraging this key intermediate for the construction of complex molecular architectures.

Section 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. This compound is a solid at room temperature, and its key properties are summarized below.[1][2]

Physical and Chemical Properties
PropertyValueSource
CAS Number 1829-21-6[1]
Molecular Formula C₈H₇IO₂[1][2]
Molecular Weight 262.04 g/mol [2][3]
Melting Point 134-136 °C
Boiling Point 335.2 ± 30.0 °C at 760 mmHg
Appearance Solid[1]
Storage 2-8°C, Keep in dark place, sealed in dry[1][3]
InChI Key WNVUYAMRIXEZAT-UHFFFAOYSA-N[1]
Spectroscopic Data for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the material. Representative data is provided below.

TechniqueKey Features and Expected Shifts
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic region will display coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The methyl group typically appears as a singlet around 2.3-2.4 ppm. The carboxylic acid proton is often a broad singlet at the downfield end of the spectrum (>10 ppm), though its position can be variable.[4]
¹³C NMR The carbon NMR will show eight distinct signals corresponding to each carbon atom in the molecule, including the carboxyl, methyl, and six aromatic carbons (four protonated, two quaternary). The carbon bearing the iodine atom (C-I) will have a characteristic upfield shift compared to the other aromatic carbons.
FTIR The infrared spectrum will be dominated by a broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹) and a strong C=O stretch (approx. 1680-1710 cm⁻¹). C-H stretches for the aromatic and methyl groups, and C=C stretches for the aromatic ring will also be present.[5]
Mass Spec (GC-MS) The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 262, confirming the molecular weight.[6]

Section 2: Synthesis Pathway

The most common and reliable method for the preparation of this compound involves a Sandmeyer-type reaction, starting from the readily available 2-amino-4-methylbenzoic acid. This process hinges on the diazotization of the primary amine followed by displacement of the resulting diazonium salt with iodide.

Synthetic Workflow Diagram

G Synthesis of this compound Start 2-Amino-4-methylbenzoic acid Diazonium In situ Diazonium Salt Start->Diazonium 1. HCl, H₂O 2. NaNO₂, 0°C Product 2-Iodo-4-methylbenzoic acid Diazonium->Product KI, H₂O, Heat

Caption: A typical Sandmeyer-type reaction workflow.

Detailed Synthesis Protocol

This protocol is a generalized procedure based on established methods for the conversion of aryl amines to aryl iodides.[7][8]

Materials:

  • 2-Amino-4-methylbenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized Water

  • Ice

  • Organic Solvent (e.g., Diethyl Ether or Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspension: In a reaction vessel, suspend 2-amino-4-methylbenzoic acid in a solution of dilute hydrochloric acid. Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Iodide Displacement: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N₂ gas) will be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C or reflux) for 1-2 hours to ensure complete displacement.[7]

  • Work-up: Cool the reaction mixture to room temperature. A precipitate of the crude product should form. Add a saturated solution of sodium thiosulfate to quench any excess iodine (indicated by the disappearance of the brown iodine color).[7]

  • Isolation & Purification: Collect the crude solid by vacuum filtration and wash it with cold water until the filtrate is neutral. For higher purity, the crude product can be dissolved in an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and recrystallized.

Section 3: The Core Reactivity: A Hub for Cross-Coupling

The synthetic power of this compound lies in its C-I bond, which is a highly effective substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for building molecular complexity.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki reaction, which forms C-C bonds between an organohalide and an organoboron species, is arguably one of the most important reactions in medicinal chemistry.[9][10]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with a boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[9]

Expert Consideration: The carboxylic acid moiety can complicate the reaction by reacting with the base or potentially coordinating to the palladium center.[11] Therefore, a sufficient excess of base (at least 2-3 equivalents) is crucial. Using a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often preferred. The steric hindrance from the ortho-iodo group may require the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to facilitate the oxidative addition step.[11]

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArylIodide Ar-I (this compound) ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Palladium-Catalyzed Heck Reaction

The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene, providing access to substituted styrenes and other vinylated aromatics.[12][13]

Expert Consideration: The reaction is typically carried out in the presence of a base (like triethylamine or sodium acetate) to neutralize the HI formed during the catalytic cycle.[14] The regioselectivity of the addition to the alkene is governed by sterics, with the aryl group typically adding to the less substituted carbon of the double bond. Intramolecular versions of this reaction are powerful tools for constructing cyclic systems.[15]

Palladium/Copper-Catalyzed Sonogashira Coupling

This reaction is the method of choice for forming a C-C bond between an aryl halide and a terminal alkyne, yielding aryl alkynes.[16]

Expert Consideration: The Sonogashira coupling traditionally uses a dual catalytic system of palladium and a copper(I) co-catalyst (e.g., CuI).[17] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free variants have been developed to avoid issues associated with copper, but may require different reaction conditions. The reactivity order of halides is I > Br > Cl, making this compound an excellent substrate.[16]

C-N Bond Forming Reactions: Buchwald-Hartwig vs. Ullmann

Forming C-N bonds is fundamental to the synthesis of countless pharmaceuticals. This compound is a key substrate for both the modern palladium-catalyzed Buchwald-Hartwig amination and the classic copper-catalyzed Ullmann condensation.[18]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)[19]Copper (Cu)[20]
Conditions Generally milder temperatures (80-120 °C)[21]Often requires high temperatures (>150 °C)[20]
Scope Broad substrate scope, high functional group tolerance[19][22]Traditionally limited, but improved with modern ligands[18][23]
Advantages High efficiency, reliability, well-understood mechanism[24]Lower cost and toxicity of copper catalyst[18]
Challenges Cost of palladium and specialized phosphine ligands[22]Harsh conditions, sometimes stoichiometric copper needed[25]

Expert Recommendation: For medicinal chemistry applications where functional group tolerance and mild conditions are critical for complex molecules, the Buchwald-Hartwig amination is often the superior choice.[18] For large-scale industrial synthesis where cost is a primary driver, optimizing a ligand-assisted Ullmann protocol can be more economical.[18]

Buchwald_Hartwig_Cycle Generalized Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition AmineComplex [Ar-Pd(II)(NHR'R'')L]⁺ OxAdd->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)(NR'R'')L AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product ArylIodide Ar-I ArylIodide->OxAdd Amine HNR'R'' Amine->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Section 4: Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[26]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[26]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[27]

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials.[1][3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[26]

Section 5: Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined structure and predictable, versatile reactivity make it an indispensable building block for chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. A thorough understanding of its properties, synthesis, and reactivity in key cross-coupling reactions, as detailed in this guide, is essential for unlocking its full synthetic potential.

References

solubility of 2-Iodo-4-methylbenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Iodo-4-methylbenzoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No: 1829-21-6) in various organic solvents. Recognizing the current scarcity of published quantitative solubility data for this specific compound, this document focuses on empowering researchers, scientists, and drug development professionals with the necessary theoretical knowledge and practical methodologies to perform this characterization. The guide covers the fundamental thermodynamic principles of dissolution, an analysis of the compound's structural features to predict solubility behavior, and a detailed, field-proven experimental protocol for accurate quantitative measurement. The objective is to provide a self-validating system for generating reliable solubility data essential for process development, purification, and formulation.

Introduction and Statement of Scope

This compound is a valuable substituted aromatic carboxylic acid utilized as a building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] Its molecular structure, featuring a polar carboxylic acid group, a non-polar methyl group, and a large, polarizable iodine atom, results in a nuanced solubility profile that is critical for its application. The efficiency of synthetic reactions, the success of purification via recrystallization, and the design of effective drug delivery systems are all contingent on a precise understanding of its behavior in different solvent systems.

A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available quantitative solubility data for this compound. This guide directly addresses this gap not by presenting unverified estimations, but by providing a robust framework for its experimental determination. We will first explore the theoretical underpinnings of solubility and then translate them into a practical, step-by-step laboratory protocol.

Theoretical Framework for Solubility

The dissolution of a solid solute, like this compound, into a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG).[3] The relationship ΔG = ΔH – TΔS dictates that a substance will dissolve when ΔG is negative.[3] This process can be broken down into three conceptual steps:

  • Solute-Solute Interaction Energy (ΔH₁): Energy is required to overcome the intermolecular forces holding the crystal lattice together (lattice energy). For this compound, these forces include hydrogen bonding between carboxylic acid groups and van der Waals forces. This step is endothermic (ΔH > 0).

  • Solvent-Solvent Interaction Energy (ΔH₂): Energy is required to create a cavity in the solvent to accommodate a solute molecule. This is also endothermic (ΔH > 0).

  • Solute-Solvent Interaction Energy (ΔH₃): Energy is released when the solute molecule interacts with the solvent molecules. This is an exothermic process (ΔH < 0).

A solution forms when the energy released from solute-solvent interactions (ΔH₃) is comparable to or greater than the energy required to separate the solute and solvent molecules (ΔH₁ + ΔH₂). This principle is the foundation of the heuristic "like dissolves like," which predicts that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[4]

Structural Analysis of this compound:

  • Polar Group: The carboxylic acid (-COOH) group is highly polar and can act as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents (e.g., alcohols) and polar, aprotic solvents (e.g., DMSO).

  • Non-Polar Moiety: The benzene ring, methyl group (-CH₃), and iodine atom contribute to the molecule's non-polar character. The large, polarizable iodine atom enhances van der Waals interactions. This part of the structure favors solubility in non-polar or moderately polar solvents (e.g., Toluene, Dichloromethane).

Therefore, this compound is an amphiphilic molecule, and its solubility will be highest in solvents that can effectively solvate both its polar and non-polar regions.

Predicted Qualitative Solubility Profile

While quantitative data is unavailable, a qualitative profile can be predicted based on structural analysis and data from analogous compounds like 2-iodobenzoic acid.[5] This table serves as a starting point for solvent screening.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic WaterLow / InsolubleThe large non-polar backbone outweighs the polarity of the single carboxylic acid group.[5]
Methanol / EthanolHighThe alcohol's hydroxyl group can hydrogen bond with the carboxylic acid, while its alkyl chain solvates the non-polar part.[5]
Polar Aprotic DMSO / DMFHighThese solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the carboxylic acid.[5]
AcetoneMedium / HighThe ketone group is a good hydrogen bond acceptor, and its overall polarity is suitable for the solute.
Moderately Polar Dichloromethane (DCM)MediumDCM can interact with the polarizable aromatic ring and iodine atom but is a poor hydrogen bond partner.[5]
Ethyl AcetateMediumThe ester group provides some polarity, but less than acetone or alcohols.[5]
Non-Polar Toluene / BenzeneLow / MediumFavorable van der Waals interactions with the aromatic ring, but poor solvation of the polar carboxylic acid.[5]
Hexane / HeptaneVery Low / InsolubleAliphatic solvents cannot effectively solvate the polar carboxylic acid group.

Disclaimer: This table represents an expert prediction and is intended for preliminary guidance only. Experimental verification is required for all applications.

Experimental Protocol for Quantitative Solubility Determination

The most reliable and widely accepted method for determining the equilibrium solubility of a solid compound is the Isothermal Shake-Flask Method .[6][7] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Required Materials and Equipment
  • Analyte: High-purity this compound

  • Solvents: HPLC-grade or equivalent high-purity organic solvents

  • Equipment:

    • Analytical balance (± 0.1 mg precision)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

    • Constant-temperature orbital shaker or incubator bath (e.g., set to 25 °C ± 0.5 °C)

    • Syringes (glass or polypropylene)

    • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

    • Volumetric flasks and pipettes

    • Analytical instrumentation for concentration analysis (e.g., HPLC-UV, Gravimetric setup)

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Isothermal Shake-Flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification prep1 Add excess 2-Iodo-4-methylbenzoic acid to a tared vial prep2 Add a known volume or mass of solvent prep1->prep2 Step 1-2 equil1 Seal vials tightly prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-72 hours equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant using a syringe sample1->sample2 sample3 Filter supernatant into a clean, tared vial (Gravimetric) or volumetric flask (HPLC) sample2->sample3 quant_choice Choose Method sample3->quant_choice grav Gravimetric: Evaporate solvent to constant weight quant_choice->grav hplc HPLC: Dilute sample and analyze against a calibration curve quant_choice->hplc

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid will remain undissolved at equilibrium, which is visually verifiable. A starting point is ~50-100 mg for every 1 mL of solvent.

    • Add a precise volume (e.g., 2.00 mL) or mass of the chosen solvent to the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration (Trustworthiness Pillar):

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. Causality: A period of 24 to 72 hours is typically required.[6] To validate that equilibrium has been reached, you can take measurements at different time points (e.g., 24h, 48h, 72h). The solubility value should plateau when equilibrium is achieved.

  • Sampling and Sample Preparation:

    • Remove the vials from the shaker and let them stand at the equilibration temperature for at least 30 minutes to allow undissolved solids to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately pass the supernatant through a syringe filter into a pre-weighed, clean vial (for gravimetric analysis) or into a volumetric flask for dilution (for HPLC analysis). Causality: Filtration is critical to remove all microscopic solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification (Self-Validation Pillar):

    • Method A: Gravimetric Analysis

      • Accurately weigh the vial containing the clear, filtered saturated solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

      • Continue drying until a constant mass is achieved (i.e., the weight does not change between subsequent measurements).

      • The final mass of the solid residue corresponds to the amount dissolved in the initial volume of solvent taken.

      • Calculation: Solubility (g/L) = (Mass of residue in g) / (Volume of filtrate in L)

    • Method B: HPLC Analysis

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by plotting the HPLC peak area against concentration. The curve must have an R² value > 0.99 for accuracy.

      • Accurately dilute the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

      • Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

      • Calculation: Solubility (g/L) = (Concentration from curve in g/L) * (Dilution factor)

Practical Applications of Solubility Data

The quantitative data generated using the protocol above is directly applicable to:

  • Reaction Chemistry: Selecting a solvent that can dissolve reactants to a desired concentration at the reaction temperature.

  • Crystallization/Purification: Identifying a solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8]

  • Formulation Development: For pharmaceutical applications, determining solubility in biocompatible solvents or solvent systems is a foundational step in creating liquid dosage forms.[6]

Safety and Handling

This compound should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid breathing dust. If the compound comes into contact with eyes, rinse cautiously with water for several minutes.[9] Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

Conclusion

While published quantitative solubility data for this compound is lacking, this guide provides the complete theoretical and practical framework necessary for its determination. By understanding the interplay of molecular structure and solvent properties, researchers can make informed predictions. More importantly, the detailed Isothermal Shake-Flask protocol offers a reliable and robust method for generating the precise, high-quality data required for successful research, development, and process optimization.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive exploration of the crystal structure of 2-Iodo-4-methylbenzoic acid. It is intended for researchers, scientists, and drug development professionals engaged in solid-state chemistry and materials science. This document will detail the synthesis, purification, and characterization of the title compound, followed by a meticulous, field-proven workflow for the determination of its single-crystal X-ray structure. The guide culminates in an expert analysis of the intermolecular interactions that govern its crystal packing, drawing upon established principles of crystal engineering.

Introduction: The Significance of Crystalline Polymorphism in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, profoundly influences the physicochemical properties of an active pharmaceutical ingredient (API). These properties, including solubility, dissolution rate, bioavailability, and stability, are critical determinants of a drug's efficacy and safety. Halogenated benzoic acids are prevalent scaffolds in medicinal chemistry, and understanding their solid-state behavior is paramount for rational drug design and development. This compound serves as a pertinent case study to illustrate the modern techniques employed to elucidate and analyze crystal structures, thereby enabling the control and optimization of solid-form properties.

While a published crystal structure for this compound is not available in the Cambridge Structural Database (CSD) as of the writing of this guide[1][2][3][4][5][6][7][8][9], this document will provide a robust, hypothetical workflow based on established best practices in crystallography. This approach serves as a practical blueprint for researchers embarking on the structural characterization of novel compounds.

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a reliable Sandmeyer-type reaction, starting from the commercially available 2-amino-4-methylbenzoic acid.

Synthetic Protocol

A plausible synthetic route is adapted from established procedures for analogous compounds[10][11].

Protocol 2.1: Synthesis of this compound

  • Diazotization: 2-Amino-4-methylbenzoic acid (1.0 eq) is suspended in a mixture of water and concentrated hydrochloric acid at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Iodination: A solution of potassium iodide (1.5 eq) in water is then added slowly to the diazonium salt solution. The reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours to ensure complete substitution.

  • Work-up and Purification: After cooling, the precipitate is collected by vacuum filtration. The crude product is then dissolved in a suitable organic solvent, such as diethyl ether, and washed with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Spectroscopic Characterization

The identity and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic protons will exhibit characteristic shifts and coupling patterns. The methyl protons will appear as a singlet. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for all eight carbon atoms will be observed, with the carboxyl carbon appearing at a characteristic downfield shift.
IR Spectroscopy A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-H and C=C stretches from the aromatic ring and methyl group will be present[12][13].
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₈H₇IO₂ will be observed.

A general workflow for the spectroscopic analysis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_confirmation Structural Confirmation Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Confirmation Purity and Identity Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Single-Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination[14][15][16]. For organic acids, several crystallization techniques can be employed.

Crystallization Methodologies

Protocol 3.1: Single-Crystal Growth of this compound

  • Solvent Selection: A systematic solvent screen is performed to identify a solvent or solvent system in which this compound has moderate solubility at room temperature and high solubility at elevated temperatures.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to the formation of single crystals.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature. This can be achieved by placing the solution in a Dewar flask filled with hot water.

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed inside a larger, sealed container holding a less volatile anti-solvent in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[17][18][19][20].

Data Collection and Processing

Protocol 4.1: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to integrate the diffraction spots and obtain a list of reflection intensities. These intensities are then corrected for various experimental factors to yield a set of structure factors.

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure[21][22][23].

G DataCollection X-ray Diffraction Data Collection DataProcessing Data Processing and Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement StructureRefinement->StructureSolution Iterative Process Validation Structure Validation StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure G cluster_interactions Key Intermolecular Interactions cluster_packing Resultant Crystal Packing HB O-H···O Hydrogen Bonding (Carboxylic Acid Dimers) Packing 3D Supramolecular Architecture HB->Packing XB I···O or I···I Halogen Bonding XB->Packing vdW van der Waals Forces (π-π Stacking) vdW->Packing

References

commercial availability of 2-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-4-methylbenzoic Acid: Commercial Availability, Synthesis, and Applications

Introduction

This compound (CAS No. 1829-21-6) is a substituted aromatic carboxylic acid that serves as a pivotal building block in modern organic synthesis.[1] Its unique structural features—a carboxylic acid group for derivatization and an iodine atom that acts as a versatile synthetic handle—make it a valuable intermediate for researchers, particularly those in medicinal chemistry and drug development. The strategic placement of the iodo and methyl groups on the benzoic acid scaffold allows for the regio-controlled synthesis of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, key physicochemical properties, synthetic methodologies, and critical applications, with a focus on its role in the pharmaceutical industry.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and larger-scale development needs. Purity levels typically range from 95% to over 99%, ensuring suitability for sensitive synthetic applications. When sourcing this reagent, it is crucial to consider purity, quantity, and supplier reliability to ensure reproducible experimental outcomes.

Table 1: Commercial Supplier Overview for this compound

SupplierPurity Levels OfferedCommon Packaging Sizes
Ambeed, Inc.95%Custom
Hangzhou J&H Chemical Co., Ltd.99%500g
HANGZHOU LEAP CHEM CO., LTD.98%1kg
Win-Win Chemical CO., Limited98%5g
Career Henan Chemical Co.98% (Industrial grade)10g
AChemBlock95%Custom

This table is a representative sample and not exhaustive. Researchers should verify current stock and purity with individual suppliers.[2][3]

Physicochemical Properties and Spectroscopic Profile

A thorough understanding of the compound's physical and spectroscopic properties is essential for its correct identification and use in synthetic protocols.

Table 2: Key Physicochemical Properties

PropertyValueReference
CAS Number 1829-21-6
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.04 g/mol [1][2]
Appearance Solid
Storage Keep in a dark place, sealed in dry, 2-8°C
Dissociation Constant 4.22 at 25 °C

Spectroscopic analysis is the cornerstone of structural verification. While complete spectral data for this compound should be obtained from the supplier's Certificate of Analysis (CoA), typical analytical data includes ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1] For illustrative purposes, the ¹H NMR data for the related isomer, 2-Iodo-5-methylbenzoic acid, is presented below, as it showcases the characteristic shifts expected for this class of compounds.[4]

Table 3: Representative ¹H NMR Data for an Isomer (2-Iodo-5-methylbenzoic acid)

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Solvent
H-67.91Doublet (d)8.2CDCl₃
H-47.84Doublet (d)1.8CDCl₃
H-37.02Doublet of doublets (dd)8.2, 1.8CDCl₃
-CH₃2.36Singlet (s)-CDCl₃

Note: Data is for the isomer 2-Iodo-5-methylbenzoic acid and serves as an example.[4] The carboxylic acid proton is often broad and its position is variable.

Synthetic Pathways: A Technical Protocol

The synthesis of iodinated benzoic acids often proceeds via a Sandmeyer-type reaction, starting from the corresponding aminobenzoic acid. This classic and reliable method involves diazotization of the amine followed by displacement with an iodide salt.

Workflow for the Synthesis of Iodo-Methylbenzoic Acids

G A 2-Amino-4-methylbenzoic Acid (Starting Material) B Diazotization (NaNO₂, HCl, 0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C D Iodide Displacement (Potassium Iodide) C->D Step 2 E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F Step 3 G This compound (Final Product) F->G

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (General Method)

This protocol is a generalized procedure based on the synthesis of related iodo-aromatic compounds.[5][6]

  • Diazotization:

    • Suspend the starting material, 2-Amino-4-methylbenzoic acid, in a solution of dilute hydrochloric acid in a reaction vessel.

    • Cool the suspension to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.

    • Continue stirring the mixture at this temperature for an additional 25-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodide Displacement:

    • In a separate flask, dissolve potassium iodide (KI) in water.

    • Add this potassium iodide solution dropwise to the cold diazonium salt suspension. Effervescence (release of N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., at reflux) for 1-2 hours to drive the reaction to completion.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the crude product) has formed, collect it by vacuum filtration.

    • To remove excess iodine, wash the crude product with an aqueous solution of sodium thiosulfate until the color disappears.[5]

    • Further purification can be achieved by dissolving the crude solid in a suitable organic solvent like ether, washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.[5]

    • The final product can be obtained in high purity through recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile intermediate. The iodine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the carboxylic acid moiety provides a site for amidation or esterification.

Key Synthetic Transformations:
  • Cross-Coupling Reactions: The C-I bond is highly reactive in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the facile introduction of aryl, alkynyl, alkenyl, and amino groups, respectively. This is a cornerstone of modern drug discovery for building molecular complexity.

  • Amide Bond Formation: The carboxylic acid can be readily converted to an amide by coupling with a primary or secondary amine using standard coupling reagents (e.g., EDC, HATU). This is one of the most common linkages found in pharmaceutical agents.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acid chloride intermediate yields the corresponding ester.

Role as a Pharmaceutical Building Block

Isomers of iodo-methylbenzoic acid are critical in the synthesis of major pharmaceuticals. For instance, 5-Iodo-2-methylbenzoic acid is a key intermediate in the production of Canagliflozin, a medication for managing type 2 diabetes.[7] Similarly, 2-Iodo-5-methylbenzoic acid is a documented precursor in the synthesis of Suvorexant, a dual orexin receptor antagonist for treating insomnia.[8] These examples underscore the importance of this class of compounds in constructing the core scaffolds of pharmacologically active molecules.

G A This compound (Building Block) B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Amide Coupling (with R-NH₂) A->C D Advanced Intermediate 1 (New C-C Bond) B->D E Advanced Intermediate 2 (Amide Moiety) C->E F Further Synthetic Steps D->F E->F G Complex Target Molecule (e.g., API Scaffold) F->G

Caption: Logical workflow from building block to complex pharmaceutical agent.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are paramount for safety.

  • Hazards: The compound may cause an allergic skin reaction, skin irritation, and serious eye irritation.[9][10] It is also considered harmful to aquatic life.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat.[10][11] If dust formation is likely, use respiratory protection.[11]

  • Handling: Handle in a well-ventilated area, such as a fume hood. Avoid breathing dust and prevent contact with skin and eyes.[9][12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][12] For long-term stability, keep in a dark place at refrigerated temperatures (2-8°C).

Conclusion

This compound is a commercially accessible and highly valuable reagent for chemical synthesis. Its dual functionality enables a wide range of synthetic transformations, making it an indispensable building block for constructing complex organic molecules. For researchers and professionals in drug development, a firm grasp of its properties, synthetic routes, and safe handling procedures is essential for leveraging its full potential in the creation of novel therapeutics and functional materials.

References

Navigating the Iodination of 4-Methylbenzoic Acid: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of iodine into aromatic scaffolds is a cornerstone of modern synthetic and medicinal chemistry. Iodinated arenes, such as derivatives of 4-methylbenzoic acid, serve as versatile intermediates in cross-coupling reactions and as key structural motifs in pharmacologically active compounds. This guide provides an in-depth exploration of the iodination of 4-methylbenzoic acid, dissecting the underlying electrophilic aromatic substitution mechanism and offering practical, field-tested protocols. We will delve into the critical interplay of reagents, catalysts, and reaction conditions, providing a robust framework for researchers, scientists, and drug development professionals to confidently execute and optimize this pivotal transformation.

Introduction: The Strategic Importance of Iodinated Arenes

Aromatic iodides are highly valued in organic synthesis due to the unique reactivity of the carbon-iodine bond. It is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in various transformations. This property is particularly exploited in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, which are fundamental to the construction of complex molecular architectures found in numerous pharmaceuticals and advanced materials.

4-Methylbenzoic acid, with its dual functional handles—a carboxylic acid and a methyl group—presents an interesting and synthetically relevant substrate. The selective installation of an iodine atom onto its aromatic ring opens up a plethora of possibilities for further molecular elaboration, making the understanding and mastery of its iodination a critical skill for any synthetic chemist.

The Heart of the Reaction: Electrophilic Aromatic Substitution

The iodination of 4-methylbenzoic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] This class of reactions involves the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. The success of this reaction hinges on the generation of a sufficiently potent iodine electrophile (I+), as molecular iodine (I2) itself is a relatively weak electrophile.[2]

Generating the Electrophile: The Role of the Oxidizing Agent

To enhance the electrophilicity of iodine, an oxidizing agent is typically employed. This agent facilitates the formation of a more reactive iodine species. A common and effective system involves the use of periodic acid (HIO4) or its salt, sodium periodate (NaIO4), in the presence of iodine (I2).[3] In this system, the periodate oxidizes iodide to the electrophilic iodonium ion (I+). Other oxidizing agents such as nitric acid or a mixture of potassium iodate and sulfuric acid can also be used.[4]

Directing Effects: The Tug-of-War on 4-Methylbenzoic Acid

The regioselectivity of the iodination—that is, the position at which the iodine atom is introduced—is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH3) and the carboxylic acid group (-COOH).

  • The Methyl Group (-CH3): This is an activating, ortho-, para- directing group. Through an inductive effect, it donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles.[1]

  • The Carboxylic Acid Group (-COOH): This is a deactivating, meta- directing group. Through a resonance effect, it withdraws electron density from the ring, making it less reactive.[1]

In the case of 4-methylbenzoic acid, these two groups are para to each other. The activating, ortho-, para- directing influence of the methyl group and the deactivating, meta- directing influence of the carboxyl group work in concert to direct the incoming electrophile. The position ortho to the methyl group is also meta to the carboxyl group. This synergistic effect strongly favors the substitution at the position ortho to the methyl group, leading to the formation of 3-iodo-4-methylbenzoic acid as the major product.

Mechanistic Visualization

The following diagram illustrates the key steps in the electrophilic iodination of 4-methylbenzoic acid.

Iodination_Mechanism cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Oxidation HIO4 HIO₄ (Periodic Acid) HIO4->I_plus Reactant 4-Methylbenzoic Acid Intermediate Arenium Ion Intermediate (Sigma Complex) Reactant->Intermediate + I⁺ Product 3-Iodo-4-methylbenzoic Acid Intermediate->Product - H⁺

Caption: Mechanism of 4-methylbenzoic acid iodination.

A Field-Tested Experimental Protocol

This protocol details a reliable method for the synthesis of 3-iodo-4-methylbenzoic acid, adapted from established procedures. It emphasizes safety, efficiency, and reproducibility.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular WeightNotes
4-Methylbenzoic Acid99-94-5136.15 g/mol Substrate
Iodine (I₂)7553-56-2253.81 g/mol Iodinating agent
Periodic Acid (HIO₄)10450-60-9191.91 g/mol Oxidizing agent
Acetic Acid (glacial)64-19-760.05 g/mol Solvent
Sulfuric Acid (conc.)7664-93-998.08 g/mol Catalyst
Sodium Thiosulfate7772-98-7158.11 g/mol For quenching
Deionized Water7732-18-518.02 g/mol For workup
Ethanol64-17-546.07 g/mol For recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzoic acid in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add iodine (I₂) and periodic acid (HIO₄).

  • Catalyst Introduction: Carefully and slowly add concentrated sulfuric acid to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to a temperature between 80-110°C and maintain with stirring.[5] The reaction time can vary, typically ranging from a few hours to 24 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

  • Workup - Neutralization: To remove unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the characteristic brown color of iodine disappears.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold deionized water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-iodo-4-methylbenzoic acid.

  • Drying and Characterization: Dry the purified product in a vacuum oven. The melting point of 3-iodo-4-methylbenzoic acid is reported to be in the range of 210-212 °C.[6]

Experimental Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Dissolve 4-methylbenzoic acid in acetic acid Add_Reagents 2. Add I₂ and HIO₄ Setup->Add_Reagents Add_Catalyst 3. Add conc. H₂SO₄ Add_Reagents->Add_Catalyst Heat 4. Heat and stir Add_Catalyst->Heat Quench 5. Pour into ice-water Heat->Quench Neutralize 6. Add Na₂S₂O₃ solution Quench->Neutralize Filter 7. Vacuum filtration Neutralize->Filter Recrystallize 8. Recrystallize from ethanol/water Filter->Recrystallize Dry 9. Dry under vacuum Recrystallize->Dry Product Pure 3-Iodo-4-methylbenzoic Acid Dry->Product

Caption: Experimental workflow for the synthesis of 3-iodo-4-methylbenzoic acid.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating checkpoints:

  • Visual Cues: The disappearance of the brown iodine color upon addition of sodium thiosulfate provides a clear visual endpoint for the quenching step.

  • Physical Properties: The melting point of the final product is a critical parameter for assessing purity. A sharp melting point in the expected range (210-212 °C) is indicative of a successful synthesis.[6]

  • Chromatographic Analysis: TLC is an indispensable tool for monitoring the reaction's progress, allowing for the determination of the optimal reaction time and ensuring the complete consumption of the starting material.

  • Spectroscopic Confirmation: For unequivocal structure elucidation, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be employed to confirm the identity and purity of the final product.

Conclusion: A Versatile Building Block

The iodination of 4-methylbenzoic acid is a robust and reliable transformation that provides access to a valuable synthetic intermediate. A thorough understanding of the electrophilic aromatic substitution mechanism, coupled with a carefully executed experimental protocol, enables the efficient and selective synthesis of 3-iodo-4-methylbenzoic acid. This versatile building block is poised for further elaboration, making it a key component in the synthetic chemist's toolbox for the development of novel pharmaceuticals and advanced materials.[7]

References

A Comprehensive Technical Guide to the Hazards and Safe Handling of 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-4-methylbenzoic acid (CAS No. 1829-21-6) is a halogenated aromatic carboxylic acid commonly utilized as a versatile building block in organic synthesis.[1][2] Its structural motifs are pertinent to the development of novel pharmaceutical agents and advanced materials, making it a compound of significant interest in both academic and industrial research settings. However, as with many reactive intermediates, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.

This guide provides an in-depth analysis of the hazards associated with this compound and establishes a framework of best practices for its safe handling, storage, and disposal. The causality behind each safety recommendation is explained to empower professionals with the knowledge to conduct their work safely and responsibly.

Section 1: Hazard Identification and Classification

A foundational aspect of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.

Table 1: Chemical Identity and GHS Hazard Classification

PropertyValueReference
Chemical Name This compound[3]
CAS Number 1829-21-6[4]
Molecular Formula C₈H₇IO₂[1]
Molecular Weight 262.04 g/mol [1]
Physical Form Solid[3]
GHS Pictogram
alt text
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5][6][7]

Expert Analysis of Hazards:

  • H302 - Harmful if swallowed: Ingestion of this compound can lead to systemic toxicity. The causality lies in its potential to interfere with metabolic pathways or exert toxic effects on internal organs once absorbed through the gastrointestinal tract.

  • H315 - Causes skin irritation: As a carboxylic acid, and due to the presence of the halogen, direct contact with the skin can cause local inflammation, redness, and discomfort.[6][7] Prolonged contact may lead to more severe dermatitis.

  • H319 - Causes serious eye irritation: The eyes are particularly vulnerable.[5][7] Direct contact with the solid powder or solutions can cause significant irritation, pain, and potential damage to the cornea. The acidic nature of the compound is a primary driver of this irritant effect.

  • H335 - May cause respiratory irritation: Inhalation of the fine dust particles can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.[5][6][7] This is a critical consideration when handling the solid material.

Section 2: Risk Assessment and Mitigation Strategy

Before any procedure involving this compound, a thorough risk assessment is mandatory. This process is not merely a checklist but a scientific evaluation of the potential for exposure and the implementation of controls to mitigate identified risks.

RiskAssessment cluster_planning Phase 1: Planning cluster_evaluation Phase 2: Evaluation cluster_implementation Phase 3: Implementation & Review start Identify Task (e.g., Weighing, Reaction Setup) sds Review Safety Data Sheet (SDS) start->sds hazards Assess Specific Hazards (Irritation, Inhalation, etc.) sds->hazards exposure Evaluate Exposure Potential (Dust, Splash, Aerosol) hazards->exposure controls Select Appropriate Controls (Hierarchy of Controls) exposure->controls implement Implement Controls (PPE, Fume Hood) controls->implement monitor Monitor & Review (Process Observation, Feedback) implement->monitor end Safe Operation monitor->end

Caption: Risk assessment workflow for handling this compound.

The most effective mitigation follows the Hierarchy of Controls . While elimination or substitution of the chemical is often not feasible in research, the focus must be on robust engineering and administrative controls, supplemented by Personal Protective Equipment (PPE).

  • Engineering Controls: The primary line of defense is to handle the material in a way that prevents it from reaching the operator. A certified chemical fume hood is essential for all manipulations that could generate dust or involve solutions of the compound.[8]

  • Administrative Controls: These are the standard operating procedures (SOPs) that dictate safe work practices. This includes restricting access to the handling area and ensuring personnel are trained on the specific hazards of this compound.[9]

  • Personal Protective Equipment (PPE): PPE is the final barrier and must be used diligently even when other controls are in place.[10] It does not eliminate the hazard, but it protects the user from exposure.

Section 3: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage protocols is non-negotiable.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical for preventing skin, eye, and respiratory exposure.[11][12]

Table 2: Recommended PPE for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical safety gogglesChemical-resistant gloves (Nitrile recommended)Lab coat (fully buttoned), closed-toe shoesNIOSH-approved respirator (e.g., N95) if not in a ventilated enclosure[13]
Solution Preparation/Reaction Chemical safety goggles and face shield[13]Chemical-resistant gloves (Nitrile recommended)Chemical-resistant apron over lab coat, closed-toe shoesWork within a certified chemical fume hood

Step-by-Step PPE Methodology:

  • Pre-Donning Inspection: Before use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or punctures.

  • Donning Sequence: Perform hand hygiene. Don lab coat, followed by respiratory protection (if required), then eye protection, and finally gloves. Ensure gloves are pulled over the cuffs of the lab coat.

  • Doffing Sequence: The principle is to remove the most contaminated items first. Remove gloves, followed by the lab coat (turning it inside out), then perform hand hygiene. Remove eye and respiratory protection, and finish with thorough hand washing with soap and water.[8]

Laboratory Handling Protocol

Handling the Solid Compound:

  • Preparation: Designate a specific area for handling, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Weighing: Use smooth, deliberate motions to avoid creating airborne dust. Use a spatula to carefully transfer the solid onto weighing paper or into a container.

  • Cleanup: After transfer, gently wipe down the spatula and work surface with a damp cloth to collect any residual powder, minimizing dust generation.[14]

Handling Solutions:

  • Dissolution: Always add the solid acid to the solvent slowly. Be aware of any potential exotherms, although not specifically noted for this compound, it is a general best practice.

  • Transfers: Use appropriate glassware (pipettes, graduated cylinders) for transfers to avoid splashes. All transfers should be conducted within a fume hood.

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.

  • Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight.[3] A storage temperature of 2-8°C is recommended.[1]

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[15]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[8]

  • Security: The container should be stored in a locked cabinet or a restricted access area to prevent unauthorized use.[7][15]

Section 4: Emergency Response Procedures

Preparedness is key to effectively managing an emergency. All personnel must be familiar with the location of safety equipment (showers, eyewash stations, spill kits) and emergency procedures.

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure event Emergency Event spill_alert Alert personnel & Isolate Area event->spill_alert exposure_type Identify Exposure Route event->exposure_type spill_ppe Don appropriate PPE spill_alert->spill_ppe spill_contain Cover with inert absorbent (e.g., sand, vermiculite) spill_ppe->spill_contain spill_collect Gently sweep into waste container spill_contain->spill_collect spill_decon Decontaminate area spill_collect->spill_decon skin SKIN CONTACT: Remove clothing, wash with soap & water for 15 min exposure_type->skin Skin eye EYE CONTACT: Flush with water for 15 min, remove contacts. Seek medical aid. exposure_type->eye Eye inhale INHALATION: Move to fresh air. Seek medical aid. exposure_type->inhale Inhalation

Caption: Decision tree for emergency response to spills and exposures.

Spill Management Protocol

This protocol applies to minor spills that can be safely managed by trained laboratory personnel. Major spills require evacuation and professional emergency response.[16][17]

  • Control and Alert: Immediately alert others in the area. Control the source of the spill if it is safe to do so.[18]

  • Isolate: Secure the area to prevent others from entering.

  • Protect: Don the appropriate PPE as outlined in Table 2, including respiratory protection.[8]

  • Contain: For a solid spill, gently cover it with a damp paper towel or use a light water mist to prevent dust from becoming airborne.[14][16] For liquid spills, use an inert absorbent material like sand, clay, or vermiculite to dike the spill.[18][19] Do not use combustible materials like sawdust.[18]

  • Clean: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[16]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials into the waste container.[18]

  • Dispose: Dispose of the waste container according to institutional and local regulations.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation (P304+P340): Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7][20]

  • Skin Contact (P302+P352): Immediately remove all contaminated clothing.[21] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[20][22] Seek medical attention if irritation develops or persists.[7][15]

  • Eye Contact (P305+P351+P338): Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[7][15] It is imperative to seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[15][22]

Section 5: Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[19]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal (P501): Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][15][21] Disposal must comply with all local, state, and federal regulations.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a culture of safety and preparedness. By understanding its specific risks—irritation to the skin, eyes, and respiratory system, and harm if swallowed—and by rigorously applying the principles of risk assessment, engineering controls, and proper PPE usage, researchers can handle this compound with confidence and safety. The protocols outlined in this guide serve as a comprehensive framework for minimizing exposure and ensuring a safe laboratory environment for all personnel.

References

Methodological & Application

Suzuki coupling conditions for 2-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling of 2-Iodo-4-methylbenzoic Acid

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with this compound. Recognizing the unique challenges presented by this substrate—namely the steric hindrance at the ortho-position and the presence of a reactive carboxylic acid moiety—this guide offers a deep dive into mechanistic considerations, optimized protocols, and troubleshooting strategies. We move beyond simple procedural lists to explain the fundamental principles behind reagent selection and parameter optimization, empowering researchers to achieve high-yield, reproducible results. Detailed experimental workflows, data-driven starting points, and visual aids are provided to support researchers, scientists, and drug development professionals in leveraging this versatile building block for complex molecular synthesis.

Introduction: The Strategic Importance of this compound Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples an organoboron species with an organohalide, a discovery that earned a share of the 2010 Nobel Prize in Chemistry.[1]

This compound is a valuable synthetic intermediate, but its structure presents a classic challenge for cross-coupling. The aryl iodide bond is highly reactive and ideal for the initial oxidative addition step in the catalytic cycle.[1][3] However, two structural features demand a carefully tailored approach:

  • Steric Hindrance: The iodine atom is located at the 2-position, ortho to the carboxylic acid. This steric congestion can significantly impede the approach of the palladium catalyst, necessitating the use of specialized, bulky ligands to facilitate efficient oxidative addition.[4][5][6][7]

  • Carboxylic Acid Group: The acidic proton of the carboxyl group will be readily deprotonated by the base required for the reaction. This requires the use of additional base equivalents. Furthermore, the resulting carboxylate can potentially coordinate to the palladium center, influencing catalytic activity.[8]

This guide addresses these challenges directly, providing the scientific rationale and practical protocols to successfully navigate the Suzuki coupling of this substrate.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of a Suzuki coupling hinges on the smooth operation of a three-step catalytic cycle.[9] Understanding this mechanism is crucial for rational troubleshooting and optimization.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ Active Catalyst oxidative_addition_complex R¹-Pd(II)L₂-X Oxidative Addition Complex pd0->oxidative_addition_complex Oxidative Addition sub_halide R¹-X (this compound) sub_halide->oxidative_addition_complex transmetalation_complex R¹-Pd(II)L₂-R² Di-organopalladium Complex oxidative_addition_complex->transmetalation_complex Transmetalation boronic_acid R²-B(OH)₂ Arylboronic Acid boronate [R²-B(OH)₃]⁻ Activated Boronate boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation_complex transmetalation_complex->pd0 Reductive Elimination product R¹-R² Coupled Product transmetalation_complex->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step, especially with sterically hindered substrates.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[1][10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Optimizing Reaction Parameters: A Component-by-Component Analysis

Success with this compound requires careful selection of each reaction component. The following table provides recommended starting conditions and rationale for optimization.

ComponentRecommended Starting ReagentsMolar Ratio (vs. Aryl Iodide)Rationale & Optimization Insights
Aryl Halide This compound1.0 equiv.The limiting reagent. Ensure high purity.
Boron Reagent Arylboronic Acid1.2 - 1.5 equiv.A slight excess is used to drive the reaction to completion and compensate for potential homocoupling or protodeboronation side reactions.[8] Using boronic esters (e.g., pinacol esters) can sometimes improve stability and reduce side reactions.[1]
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃1 - 3 mol %Pd(II) sources like Pd(OAc)₂ are common and air-stable but require in situ reduction to the active Pd(0) state, often facilitated by phosphine ligands.[3] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial but may be less reactive for hindered substrates.[8]
Ligand Buchwald Ligands (e.g., SPhos, XPhos) or other bulky phosphines (e.g., P(t-Bu)₃)1.1 - 1.2 x Pd molCRITICAL for success. Bulky, electron-rich ligands are essential to overcome the steric hindrance at the ortho-position.[6][7] They accelerate both the oxidative addition and the final reductive elimination steps.[1][4]
Base K₃PO₄ or Cs₂CO₃3.0 - 4.0 equiv.A strong, non-coordinating base is preferred.[8] At least 2 equivalents are needed for the catalytic cycle, plus an additional equivalent to neutralize the acidic proton of the benzoic acid. An excess ensures complete boronate formation.[10]
Solvent System Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)~0.1 M concentrationThe biphasic system is highly effective. The organic solvent solubilizes the aryl halide and catalyst complex, while water dissolves the inorganic base and facilitates the formation of the reactive boronate species.[1] Ensure vigorous stirring for efficient phase transfer.
Temperature 80 - 110 °CN/AHigher temperatures are often required to overcome the activation energy for this sterically hindered substrate.[8] Monitor for potential decomposition of starting materials or products at elevated temperatures.

Experimental Protocol: A Step-by-Step Workflow

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reagents Combine solid reagents: - this compound - Arylboronic acid - Base (K₃PO₄) - Catalyst/Ligand inert Seal, Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) via Syringe inert->solvent heat Heat to 80-110 °C with Vigorous Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool dilute Dilute with EtOAc & Water cool->dilute acidify Acidify Aqueous Layer (1M HCl) to pH ~2-3 dilute->acidify extract Extract with EtOAc (3x) acidify->extract dry Dry Combined Organics (Na₂SO₄), Filter & Concentrate extract->dry purify Purify via Column Chromatography or Recrystallization dry->purify

Caption: Standard experimental workflow for the Suzuki coupling protocol.

Materials and Reagents
  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.044 equiv., 4.4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (for work-up)

  • 1M Hydrochloric acid (for work-up)

  • Brine (for work-up)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure
  • Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand, then add this solid mixture to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling the inert gas through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the aryl iodide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl iodide is consumed.

Work-up and Purification
  • Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Acidification: Carefully add 1M HCl dropwise to the aqueous layer until the pH is approximately 2-3. This crucial step protonates the carboxylate product, making it soluble in the organic layer.

  • Separation: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below are common issues and their solutions, tailored for this specific reaction.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inefficient Oxidative Addition: The steric hindrance is preventing the first step of the cycle. 2. Catalyst Deactivation: Residual oxygen or impurities have poisoned the palladium.1. Ligand/Temperature: Switch to an even bulkier ligand (e.g., XPhos). Increase the reaction temperature in 10 °C increments. 2. Degassing: Ensure all reagents are pure and solvents are rigorously degassed. Use fresh, high-quality catalyst and ligand.[8]
Significant Boronic Acid Homocoupling 1. Oxygen Present: Oxygen can promote the oxidative homocoupling of boronic acids, mediated by palladium.[3] 2. Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst is slow, it can catalyze homocoupling.[3]1. Improve Inert Technique: Be meticulous with the evacuate/backfill cycles. 2. Catalyst Choice: Consider using a Pd(0) source like Pd(PPh₃)₄, though this may require a bulkier ligand to be added separately for this substrate.
Protodeboronation (R²-H formation) 1. Excess Water/Base: Harsh conditions can lead to the replacement of the boronic acid group with a proton. 2. High Temperature: Prolonged heating can exacerbate this side reaction.1. Stoichiometry: Use the recommended 3.0 equivalents of base; avoid a large excess. 2. Temperature/Time: Try running the reaction at a slightly lower temperature (e.g., 80-90 °C) for a longer period.
Inconsistent Yields 1. Reagent Quality: Purity and age of catalyst, base, and solvents can vary between batches. 2. Inefficient Mixing: In the biphasic system, poor stirring leads to inconsistent mass transfer.1. Quality Control: Use fresh, high-purity reagents. Store catalysts and ligands under an inert atmosphere. 2. Stirring: Ensure vigorous, consistent stirring to create a fine emulsion of the two phases.[8]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation when approached with a clear understanding of its inherent steric and electronic challenges. Success is primarily dictated by the strategic selection of a bulky, electron-rich phosphine ligand to facilitate the sterically demanding oxidative addition and the use of a sufficient excess of a strong base to both drive the catalytic cycle and neutralize the substrate's acidic proton. The detailed protocols and troubleshooting guide provided herein serve as a robust framework for researchers to confidently and reproducibly synthesize valuable biaryl carboxylic acid derivatives, paving the way for further discoveries in drug development and materials science.

References

Heck reaction protocol using 2-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Palladium-Catalyzed Heck Reaction Protocol for the Synthesis of Substituted Cinnamic Acid Derivatives using 2-Iodo-4-methylbenzoic acid.

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed cross-coupling reaction joins an unsaturated halide with an alkene, enabling the synthesis of complex molecular architectures, particularly substituted alkenes that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2]

This guide provides a detailed protocol and expert insights for the Heck reaction using this compound. This substrate is particularly valuable as it leads to the formation of substituted cinnamic acid and stilbene derivatives, which are important pharmacophores and building blocks in drug discovery. The high reactivity of the carbon-iodine bond makes this compound an excellent electrophilic partner for this transformation.[6] We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss the critical parameters that govern success, empowering researchers to confidently apply and adapt this methodology.

The Catalytic Cycle: A Mechanistic Rationale

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[7] While various palladium sources can be used, a common and cost-effective approach involves the in situ generation of the active Pd(0) catalyst from a stable Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂).[8]

The key steps are:

  • Activation of Precatalyst: The Pd(II) precatalyst is reduced in the reaction mixture to the catalytically active Pd(0) species. Phosphine ligands can often facilitate this reduction.[2]

  • Oxidative Addition: The active Pd(0) complex undergoes oxidative addition into the highly reactive carbon-iodine bond of this compound. This forms a square planar Aryl-Pd(II)-I intermediate.[7][9] This step is typically the rate-determining step for less reactive aryl halides, but is rapid for aryl iodides.

  • Olefin Coordination & Insertion: The alkene coupling partner coordinates to the palladium center. This is followed by a migratory insertion of the alkene into the Aryl-Pd bond, a step that proceeds via syn-addition.[2][7] This forms a new alkyl-palladium intermediate and creates the new carbon-carbon bond.

  • β-Hydride Elimination: For the reaction to proceed, the alkene must have at least one vinylic hydrogen. A hydrogen atom on the carbon beta to the palladium center is eliminated, also in a syn fashion, to form the substituted alkene product and a hydrido-palladium(II) complex.[2][5] This step largely dictates the regioselectivity and stereoselectivity of the final product, strongly favoring the E-isomer.

  • Catalyst Regeneration: A base, typically an amine or a carbonate, is crucial for neutralizing the hydroiodic acid (HI) generated and regenerating the Pd(0) catalyst, allowing the cycle to continue.[5]

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_outputs Outputs cluster_helpers Auxiliaries Pd0 L₂Pd(0) Active Catalyst PdII_Aryl Aryl-Pd(II)-I Complex Pd0->PdII_Aryl Oxidative Addition PdII_Alkene Alkene Coordinated Complex PdII_Aryl->PdII_Alkene Olefin Coordination Alkyl_Pd Alkyl-Pd(II) Intermediate PdII_Alkene->Alkyl_Pd Migratory Insertion (syn) Product_Complex Product-Pd(0) π-Complex Alkyl_Pd->Product_Complex β-Hydride Elimination (syn) Product_Complex->Pd0 Catalyst Regeneration Product Substituted Alkene (Product) Product_Complex->Product Aryl_Iodide This compound (Ar-I) Aryl_Iodide->PdII_Aryl Alkene Alkene (e.g., Butyl Acrylate) Alkene->PdII_Alkene Base_Salt [Base-H]⁺I⁻ Base Base (e.g., Et₃N) Base->Pd0 Regenerates Base->Base_Salt Neutralizes HI PdII_precat Pd(OAc)₂ Precatalyst PdII_precat->Pd0 In situ Reduction

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Coupling of this compound with Butyl Acrylate

This protocol provides a reliable starting point for the coupling of this compound. It is optimized for high yield and selectivity, but can be adapted for other olefin partners.

Materials & Equipment:

  • Reactants: this compound (CAS: 1829-21-6), Butyl acrylate

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer and hotplate, inert gas line (Nitrogen or Argon), syringes, standard laboratory glassware for work-up, rotary evaporator, column chromatography system.

Reagent Table (Example Scale):

Component M.W. ( g/mol ) Equivalents Amount Moles (mmol)
This compound 262.03 1.0 262 mg 1.0
Butyl Acrylate 128.17 1.5 240 µL 1.5
Palladium(II) Acetate 224.50 0.02 (2 mol%) 4.5 mg 0.02
Triphenylphosphine 262.29 0.04 (4 mol%) 10.5 mg 0.04
Triethylamine 101.19 2.0 279 µL 2.0

| DMF (anhydrous) | - | - | 5 mL | - |

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Add a magnetic stir bar to a Schlenk flask. Secure the flask and assemble it with a reflux condenser. Evacuate the flask under high vacuum and gently heat with a heat gun to remove adsorbed moisture. Backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (262 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), and Triphenylphosphine (10.5 mg, 0.04 mmol) to the flask.

  • Solvent and Base Addition: Using syringes, add anhydrous DMF (5 mL) followed by triethylamine (279 µL, 2.0 mmol).

  • Degassing (Critical Step): To ensure removal of dissolved oxygen, which can deactivate the catalyst, bubble the inert gas through the stirred reaction mixture for 10-15 minutes.

  • Olefin Addition: Add butyl acrylate (240 µL, 1.5 mmol) to the mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2 to ensure the carboxylic acid product is protonated and partitions into the organic layer.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Discussion: Rationale Behind Experimental Choices

The success of a Heck reaction is highly dependent on the careful selection of each component.[9]

  • The Aryl Halide: We selected an aryl iodide due to its high reactivity, which stems from the relatively weak C-I bond. This allows for milder reaction conditions compared to the corresponding bromides or chlorides.[6][10]

  • The Palladium Precatalyst: Pd(OAc)₂ is an air-stable, common, and effective Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species.[11] Catalyst loadings are typically low (1-5 mol%).[1]

  • The Ligand: Triphenylphosphine is a standard ligand that stabilizes the Pd(0) catalytic species, preventing its decomposition into inactive palladium black.[12] A 2:1 ligand-to-palladium ratio is often optimal; excess ligand can sometimes inhibit the reaction by creating a coordinatively saturated, less reactive palladium center.[10] For more challenging substrates, bulky, electron-rich phosphines like P(t-Bu)₃ or Buchwald-type ligands may be necessary.[13]

  • The Base: Triethylamine serves a dual purpose: it neutralizes the HI formed during the catalytic cycle and can assist in the reduction of Pd(II) to Pd(0).[2][5] Inorganic bases like K₂CO₃ are also effective and may be preferred in certain cases to avoid side reactions.[9][14] The choice of base should be matched to the solvent and substrate.[14]

  • The Olefin: Electron-deficient olefins, such as acrylates and styrenes, are ideal substrates for the Heck reaction as they react readily and with high regioselectivity.[2][15] An excess (typically 1.2-1.5 equivalents) is used to ensure complete consumption of the more valuable aryl iodide.

  • The Solvent & Temperature: A polar aprotic solvent like DMF is used to ensure the solubility of the reagents, particularly the ionic intermediates.[6] The reaction typically requires heating (80-120 °C) to achieve a reasonable rate, but excessively high temperatures can lead to catalyst decomposition.[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficient temperature.3. Poor choice of ligand or base.1. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.2. Incrementally increase the reaction temperature by 10-20 °C.[14]3. Screen alternative ligands (e.g., P(o-tol)₃) or bases (e.g., K₂CO₃, Cy₂NMe).[9]
Formation of Black Precipitate (Palladium Black) 1. Catalyst decomposition.2. Reaction temperature is too high.3. Insufficient ligand to stabilize the Pd(0) species.1. This indicates the active catalyst has crashed out of solution. Improve degassing procedures.2. Lower the reaction temperature.3. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
Low Yield after Work-up 1. Incomplete reaction.2. Product loss during extraction.3. Product degradation on silica gel.1. Extend reaction time and monitor carefully by TLC/LC-MS.2. Ensure the aqueous phase is properly acidified (pH ~2) before extraction to protonate the carboxylic acid.3. Consider deactivating the silica gel with triethylamine or using an alternative purification method.
Side Product Formation 1. Olefin isomerization.2. Dimerization of the olefin or aryl halide.1. This can sometimes occur at high temperatures or with certain catalyst systems. Screening different ligands may help.[16]2. Ensure slow addition of reagents and optimal concentration.

Safety Precautions

  • Reagents: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds are toxic and should be handled with care. DMF is a skin irritant and can be absorbed through the skin. Triethylamine is corrosive and has a strong odor.

  • Reaction: The reaction is performed under an inert atmosphere and at elevated temperatures. Use appropriate shielding and ensure the apparatus is securely clamped.

References

Application Notes & Protocols: Buchwald-Hartwig Amination of 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[4][5][6] While the reaction is broadly applicable, its success with sterically hindered and functionally complex substrates, such as 2-Iodo-4-methylbenzoic acid, is not trivial and requires a nuanced understanding of the underlying principles.

This guide provides an in-depth analysis and field-proven protocols for the successful amination of this compound. We will dissect the mechanistic intricacies, address the specific challenges posed by the ortho-iodo and carboxylic acid functionalities, and present a detailed, self-validating experimental workflow designed for reproducibility and high yield.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1][7][8] Understanding this cycle is critical for rational catalyst selection and troubleshooting. The key steps are: (1) Oxidative Addition of the aryl iodide to the Pd(0) complex, (2) Amine coordination and subsequent deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[6][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(I) Pd0->OA_Complex Oxidative Addition (Ar-I) Amine_Coord [L-Pd(II)(Ar)(AmineH)]+ I- OA_Complex->Amine_Coord + Amine Amido_Complex L-Pd(II)(Ar)(Amine) Amine_Coord->Amido_Complex + Base - Base-H+ I- Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Ar_I Ar-I (this compound) Ar_I->OA_Complex Amine R₂NH Amine->Amine_Coord caption Fig. 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Caption: The fundamental catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Considerations for this compound

The structure of this compound introduces two primary challenges that must be addressed through careful selection of reaction components.

  • Steric Hindrance: The iodine atom is positioned ortho to the carboxylic acid group. This steric bulk can hinder the initial oxidative addition step and the final reductive elimination. To overcome this, bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a monoligated, coordinatively unsaturated palladium species, which is more reactive, and accelerate the rate-limiting reductive elimination step.[1][10]

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid group can react with the strong bases typically used in this coupling, consuming the base and potentially forming species that inhibit the catalyst. There are two primary strategies to mitigate this issue:

    • Use of a Weaker Base: Employing a base like Cs₂CO₃ or K₃PO₄ is often sufficient. These bases are strong enough to deprotonate the coordinated amine but less likely to cause undesirable side reactions with the substrate.[11]

    • Increased Base Stoichiometry: Using an additional equivalent of base to first form the carboxylate salt in situ is a common and effective approach. This prevents the free acid from interfering with the catalytic cycle.

Component Selection: A Guided Approach

The success of the reaction hinges on the synergistic interplay of the catalyst, ligand, base, and solvent.

ComponentRecommended Choice(s)Rationale & Causality
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable Pd(0) and Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst.[12] Using a pre-formed precatalyst can sometimes offer higher reproducibility.
Ligand XPhos, RuPhos, BrettPhosThese are bulky, electron-rich dialkylbiaryl phosphine ligands. Their steric bulk accelerates reductive elimination, which is often the rate-limiting step for hindered substrates.[1][13] Their electron-donating nature facilitates the initial oxidative addition of the aryl iodide.
Base Cs₂CO₃, K₃PO₄These inorganic bases are effective for coupling substrates with base-sensitive functional groups.[11] They are strong enough to facilitate the deprotonation of the amine within the palladium coordination sphere without causing side reactions. The choice of base can be solvent-dependent.[14][15]
Solvent Toluene, 1,4-Dioxane, t-BuOHThese are common non-polar or polar aprotic solvents for Buchwald-Hartwig reactions.[12] The choice depends on the solubility of the substrates and the desired reaction temperature. All solvents must be anhydrous and deoxygenated to prevent catalyst deactivation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the amination of this compound with a representative primary or secondary amine.

Experimental_Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents 2. Add Reagents (Substrate, Amine, Base, Catalyst, Ligand) Setup->Reagents Solvent 3. Add Anhydrous Solvent Reagents->Solvent Reaction 4. Heat & Stir (80-110 °C, 12-24 h) Solvent->Reaction Monitoring 5. Monitor Progress (TLC / GC-MS) Reaction->Monitoring Workup 6. Work-up (Cool, Filter, Partition) Monitoring->Workup Upon Completion Purification 7. Purification (Acidify, Extract, Chromatograph) Workup->Purification Characterization 8. Characterization (NMR, MS) Purification->Characterization caption Fig. 2: General experimental workflow.

Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.

Materials & Reagents:

ReagentAmount (mol equiv)Example QuantityNotes
This compound1.0262 mg (1.0 mmol)Substrate
Amine (e.g., Morpholine)1.2104 mg (1.2 mmol)Coupling Partner
Pd₂(dba)₃0.01 (1 mol % Pd)9.2 mg (0.01 mmol)Palladium Precatalyst
XPhos0.04 (4 mol %)19.1 mg (0.04 mmol)Ligand
Cs₂CO₃2.5814 mg (2.5 mmol)Base (extra equiv for acid)
Anhydrous Toluene-5 mLSolvent

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is crucial to prevent oxidation of the catalyst and ligand.[16]

  • Addition of Reagents: Through the septum, add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical mobile phase for TLC could be 30% Ethyl Acetate in Hexanes with 1% acetic acid. The starting material (this compound) should be consumed, and a new, more polar spot (the product) should appear.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Purification:

    • Transfer the combined organic filtrate to a separatory funnel.

    • Add deionized water (20 mL). Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl to protonate the product.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture).2. Insufficiently strong base.3. Ligand incompatibility.1. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.2. Switch to a stronger base like K₃PO₄ or NaOt-Bu (use with caution).3. Screen other bulky phosphine ligands like RuPhos or BrettPhos.
Formation of Byproducts 1. Hydrodehalogenation (replacement of -I with -H).2. Homocoupling of the amine or aryl iodide.1. This can be caused by β-hydride elimination.[1] Lowering the reaction temperature or changing the ligand may help.2. Ensure a proper ligand-to-palladium ratio (typically 2:1 to 4:1 for monoligated systems).
Inconsistent Results 1. Purity of reagents (especially the base).2. Inefficient stirring.1. Use high-purity reagents. Bases like Cs₂CO₃ can be hygroscopic; dry before use.2. Ensure vigorous stirring to maintain a homogeneous mixture, especially with heterogeneous bases.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful, albeit challenging, transformation. Success is predicated on a rational approach to experimental design, specifically the selection of a bulky, electron-rich phosphine ligand to overcome steric hindrance and the use of an appropriate base to manage the reactive carboxylic acid functionality. The protocols and insights provided herein offer a robust framework for researchers to confidently and reproducibly synthesize valuable arylamine building blocks for drug discovery and materials science.

References

Palladium-catalyzed cross-coupling of 2-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the strategic use of 2-Iodo-4-methylbenzoic acid in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of this compound

This compound is a highly valuable substituted aryl iodide building block in modern synthetic chemistry. Its utility stems from the presence of three key functional handles: an aryl iodide, a carboxylic acid, and a methyl group. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling, a class of reactions that has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide provides a detailed exploration of the application of this compound in three of the most powerful palladium-catalyzed transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the critical parameters that govern success, paying special attention to the challenges posed by this specific substrate, such as steric hindrance and the potential for catalyst interaction with the carboxylate group.[4]

Core Mechanistic Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are united by a common mechanistic framework, a catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][5][6] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-iodine bond of this compound. This is often the rate-limiting step and results in a square planar Pd(II) intermediate. The reactivity order for halides in this step is I > Br > OTf >> Cl.[2][7]

  • Transmetalation (or equivalent) : The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[6][8] This step is often facilitated by a base.

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C or C-N bond. This final step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_complex Ar-Pd(II)(I)L₂ pd0->oxidative_complex Oxidative Addition + Ar-I transmetalation_complex Ar-Pd(II)(R)L₂ oxidative_complex->transmetalation_complex Transmetalation + R-M, - M-I transmetalation_complex->pd0 Reductive Elimination - Ar-R center

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Application 1: Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura reaction is a premier method for constructing biaryl scaffolds, which are prevalent in medicinal chemistry.[9][10][11] Coupling this compound with various arylboronic acids provides direct access to substituted biphenyl-2-carboxylic acids.

Causality and Field-Proven Insights: The primary challenges with this substrate are steric hindrance from the ortho-iodo group and potential catalyst inhibition by the carboxylate moiety.[4][12]

  • Ligand Choice: To overcome these hurdles, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃) is critical.[12][13] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which accelerates the difficult oxidative addition step and facilitates the final reductive elimination.[13]

  • Base and Solvent: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species.[12] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases.[12][14] A mixture of an organic solvent (like 1,4-dioxane or toluene) with a small amount of water can be beneficial, as water can help solubilize the base and facilitate the formation of the reactive boronate.[2][12]

Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4.4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can oxidize and deactivate the catalyst.[12]

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[12]

Data Presentation: Suzuki-Miyaura Reaction Parameters
ParameterRecommended ChoiceRationale & Citation
Pd Source Pd(OAc)₂ or Pd₂(dba)₃Common, stable Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[15]
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[12][13]
Base K₃PO₄, Cs₂CO₃Strong inorganic bases effective at promoting transmetalation without significant side reactions.[12][14]
Solvent Dioxane/H₂O, Toluene/H₂OAprotic organic solvents with water as a co-solvent to aid in dissolving the base and activating the boronic acid.[2][12]
Temperature 80–110 °CElevated temperatures are often required to overcome the activation barrier for sterically hindered substrates.[12]

Application 2: Sonogashira Coupling for Aryl Alkyne Synthesis

The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, producing valuable arylalkyne structures.[16][17] This transformation typically employs a dual catalyst system of palladium and a copper(I) salt.[16]

Causality and Field-Proven Insights:

  • Dual Catalyst System: The palladium catalyst activates the aryl iodide via the standard catalytic cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the Pd(II) complex.[8]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves not only to neutralize the HI produced during the reaction but also to deprotonate the terminal alkyne.[16]

  • Ligand-Free Conditions: For highly reactive aryl iodides like this compound, the reaction can sometimes proceed efficiently without the need for phosphine ligands, simplifying the protocol.[18]

Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N) (solvent and base)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3x).

  • Solvent/Base Addition: Add anhydrous, degassed triethylamine, followed by the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40–60 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Remove the triethylamine under reduced pressure. Dissolve the residue in a mixture of ethyl acetate and water.

  • Purification: Acidify the aqueous layer with 1M HCl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool for forming C-N bonds, providing access to N-aryl anthranilic acid derivatives, which are important pharmacophores.[19][20] The reaction couples an amine with the aryl iodide under basic conditions.

Causality and Field-Proven Insights:

  • Catalyst System: This reaction is highly dependent on the use of specialized, bulky, and electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald ligands).[15][21] These ligands are essential for promoting the challenging C-N reductive elimination step from the amido-palladium(II) intermediate.[21]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. Weaker bases like carbonates are generally ineffective.

  • Substrate Scope: The modern generations of Buchwald-Hartwig catalysts exhibit remarkable functional group tolerance, making this a robust method for late-stage functionalization in complex molecule synthesis.[20]

Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add NaOtBu, Pd₂(dba)₃, and Xantphos to a dry reaction vial. Add this compound.

  • Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction: Seal the vial and heat the mixture with stirring (typically 80–110 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Dilute with ethyl acetate.

  • Purification: Acidify the aqueous layer with 1M HCl to precipitate the product or to facilitate extraction into an organic solvent. Wash, dry, and concentrate the organic phase. Purify by column chromatography.

General Experimental Workflow & Troubleshooting

Experimental Workflow setup 1. Reaction Setup (Reagents, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Work-up (Quench, Acidify, Extract) react->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: General workflow for cross-coupling reactions.

Common Issues and Solutions:

  • Low or No Yield:

    • Cause: Catalyst deactivation due to oxygen or poisoning by the carboxylate group.[4][12] The oxidative addition step may be too slow.

    • Solution: Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.[12] Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos) to accelerate oxidative addition.[12] Consider protecting the carboxylic acid as an ester if catalyst poisoning is suspected.[4]

  • Formation of 4-Methylbenzoic Acid (Deiodination):

    • Cause: A competing reaction pathway involving a palladium-hydride (Pd-H) species, which reductively cleaves the C-I bond.[4]

    • Solution: The choice of base and solvent is critical. Avoid protic solvents if possible and screen milder inorganic bases like K₃PO₄ or Cs₂CO₃, which are less likely to promote Pd-H formation.[4]

  • Homocoupling of Boronic Acid (Suzuki):

    • Cause: This side reaction is often promoted by the presence of oxygen.

    • Solution: Meticulous exclusion of air from the reaction is essential. Ensure all reagents and solvents are properly degassed.

References

The Strategic Use of 2-Iodo-4-methylbenzoic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

2-Iodo-4-methylbenzoic acid is a highly valuable substituted aromatic compound in the field of medicinal chemistry and pharmaceutical development. Its utility stems from the presence of two distinct and strategically positioned reactive functional groups: an aryl iodide and a carboxylic acid. This bifunctional nature allows for orthogonal chemical modifications, making it an ideal scaffold for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).

The aryl iodide is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. Concurrently, the carboxylic acid group serves as a versatile handle for derivatization into esters, amides, and other functionalities, which is crucial for modulating the physicochemical and pharmacokinetic properties of a drug candidate.[1] This guide provides an in-depth exploration of the key synthetic applications of this compound, complete with detailed protocols and expert insights to facilitate its effective use in the laboratory.

Physicochemical Properties & Safety Data

Before handling, it is crucial to be familiar with the properties and safety requirements for this compound.

PropertyValueReference
CAS Number 1829-21-6[2][3]
Molecular Formula C₈H₇IO₂[2]
Molecular Weight 262.05 g/mol [2]
Appearance Solid[2]
Storage Keep in a dark place, sealed in dry, 2-8°C[2]

Safety Profile:

  • Signal Word: Warning[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4][5]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][4][5][6]

Handling Protocol: Always handle this compound in a well-ventilated fume hood.[4][7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] Avoid dust formation and inhalation.[4][6][7]

Core Synthetic Strategies: A Logic Diagram

The synthetic utility of this compound can be visualized as a decision-making workflow. The choice of reaction pathway is dictated by the desired final structure of the pharmaceutical intermediate.

G cluster_start Starting Material cluster_reactions Primary Transformation cluster_products Intermediate Class Start This compound Coupling C-C / C-N Bond Formation (at Aryl Iodide) Start->Coupling Target Modification: Aromatic Core Derivativatization Derivativatization Start->Derivativatization Target Modification: Solubility/Linker Biaryl Biaryl Carboxylic Acids (Suzuki Coupling) Coupling->Biaryl Use Boronic Acid/Ester Alkene Stilbene/Cinnamic Acid Analogs (Heck Reaction) Coupling->Alkene Use Alkene Alkyne Aryl-Alkyne Structures (Sonogashira Coupling) Coupling->Alkyne Use Terminal Alkyne Derivatization Carboxylic Acid Derivatization Amide Aryl Iodide Amides (Amidation) Derivatization->Amide Use Amine

Caption: Decision workflow for synthetic routes using this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom on the aromatic ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows these reactions to proceed under milder conditions compared to analogous aryl bromides or chlorides.

Suzuki-Miyaura Coupling: The Gateway to Biaryl Structures

The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in pharmaceutical discovery, enabling the synthesis of biaryl and aryl-heterocycle motifs common in many approved drugs.[8]

Catalytic Cycle Rationale: The reaction is initiated by the oxidative addition of the aryl iodide to a Pd(0) catalyst. This is followed by transmetalation with a boronic acid (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which is particularly important for sterically hindered substrates.[9]

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L₂-I (Palladacycle) B->C D Transmetalation C->D E Ar-Pd(II)L₂-R D->E F Reductive Elimination E->F F->A Product Ar-R (Biaryl Product) F->Product Start Ar-I Start->B Boronic R-B(OH)₂ + Base Boronic->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples the aryl iodide with an alkene to create a new C-C bond, yielding substituted styrenes or cinnamic acid derivatives.[10][11] This reaction is instrumental in synthesizing precursors for drugs like Naproxen and Singulair.[12]

Mechanism Insight: The key steps involve oxidative addition of the aryl iodide to Pd(0), followed by coordination and insertion of the alkene into the Pd-aryl bond (carbopalladation).[10] A subsequent β-hydride elimination releases the alkene product and forms a palladium-hydride species, which regenerates the Pd(0) catalyst in the presence of a base.[10]

Sonogashira Coupling: Construction of Aryl-Alkynes

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides.[13][14] This reaction typically uses a dual-catalyst system of palladium and copper(I).[13] The resulting aryl-alkyne structures are found in various pharmaceuticals, such as the acne treatment Tazarotene.[13]

Why a Co-catalyst? The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-I complex, which is more efficient than the direct reaction of the alkyne with the palladium complex.[15]

Detailed Experimental Protocols

Safety Preamble: All reactions must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) unless otherwise specified. Solvents should be degassed thoroughly before use to prevent oxidation of the palladium catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)

  • Solvent system: Dioxane/Water or Toluene/Water (e.g., 4:1 ratio)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[9]

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid is protonated.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Mizoroki-Heck Reaction

Materials:

  • This compound (1.0 equiv.)

  • Alkene (e.g., Styrene, Butyl acrylate) (1.1-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or K₂CO₃, 2.0-3.0 equiv.)

  • Solvent: Anhydrous DMF or Acetonitrile

Procedure:

  • Combine this compound, the palladium catalyst, and the ligand in a flame-dried Schlenk flask.

  • Evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent, followed by the base and the alkene via syringe.

  • Heat the mixture to 80-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture and filter off any inorganic salts.

  • Dilute the filtrate with water and ethyl acetate.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

Materials:

  • This compound (1.0 equiv.)

  • Terminal Alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill with inert gas three times.

  • Add the anhydrous solvent and the amine base via syringe. The mixture should be stirred until all solids dissolve.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once complete, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove copper salts), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Amide Bond Formation via Acyl Chloride

This two-step protocol is a classic and reliable method for synthesizing amides from the carboxylic acid group.[1]

Materials:

  • This compound (1.0 equiv.)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5-2.0 equiv.)

  • Primary or Secondary Amine (1.1 equiv.)

  • Base (e.g., Triethylamine or Pyridine, 2.0-3.0 equiv.)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Procedure: Step A: Acyl Chloride Formation

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 2-Iodo-4-methylbenzoyl chloride, which is typically used immediately in the next step.

Step B: Amidation

  • Dissolve the crude acyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • In a separate flask, dissolve the desired amine and the base (e.g., triethylamine) in anhydrous DCM.

  • Add the amine solution dropwise to the cold acyl chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours (monitor by TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Troubleshooting Cross-Coupling Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality reagents/solvents.3. Insufficient base strength.1. Ensure rigorous degassing of all solvents. Use a fresh catalyst or a pre-catalyst that forms Pd(0) in situ.[9]2. Use high-purity, anhydrous reagents and solvents.3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃ for Suzuki coupling).
Formation of Side Products 1. Homocoupling of the boronic acid (Suzuki).2. Reduction of the aryl iodide.3. Glaser coupling of the alkyne (Sonogashira).1. Use a slight excess of the boronic acid (1.1-1.2 equiv.), not a large excess. Ensure an oxygen-free environment.2. Ensure the base and solvent are free of water or other protic impurities.3. Run the reaction under dilute conditions and add the alkyne slowly.
Inconsistent Yields 1. Residual oxygen in the reaction vessel.2. Inefficient mixing in biphasic systems.3. Variable reagent purity.1. Perfect the evacuate/backfill technique. Maintain a positive pressure of inert gas.2. Increase the stirring rate to ensure efficient mass transfer between phases.[9]3. Use reagents from a reliable source and from the same batch for comparative studies.

References

2-Iodo-4-methylbenzoic acid as a precursor for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

J. Med. Chem. 2011, 54, 17, 6244–6259Publication DownloadTitle:A Novel Series of Phenanthridinone and Phenanthridinone-like Compounds as Potent, Orally Active Poly(ADP-ribose)polymerase (PARP) InhibitorsAuthor:I. V. Efremova, A. V. Efremov, et al.Journal:J. Med. Chem. 2011, 54, 17, 6244–6259DOI:10.1021/jm2005892This document is the Accepted Manuscript version of a Published Work that appeared in final form in J. Med. Chem., copyright © American Chemical Society after peer review and technical editing by the publisher. To access the final edited and published work see --INVALID-LINK--. Page 1. A Novel Series of Phenanthridinone and Phenanthridinone-like Compounds as Potent, Orally Active Poly(ADP-ribose)polymerase (PARP) Inhibitors. Alexander V. Ivachtchenko,*,†,‡ Oleg N. Trifonov,†,‡ Igor V. Efremov,§ Alexander V. Efremov,§. Yan A. Ivanenkov,†,‡ and Sergey E. Tkachenko†. †ChemDiv, Inc., 6605 Nancy Ridge Drive, San Diego, California 92121, United States. ‡Chemical Diversity Research Institute, 2a Rabochaya Street, Khimki, Moscow Reg., 141400, Russia. §Pfizer Worldwide Research and Development, Eastern Point Road, Groton, Connecticut 06340, United States. *To whom correspondence should be addressed. Phone: þ7-495-995-4941. Fax: þ7-495-626-9736. E-mail: aivachtchenko@chemdiv.com. Abstract. A novel series of phenanthridinone and phenanthridinone-like compounds was discovered as potent inhibitors of poly(ADP-ribose)polymerase (PARP). Extensive structure activity relationship (SAR) studies led to the identification of several compounds with excellent in vitro potency and cellular activity. The most promising compounds demonstrated good pharmacokinetic profiles and were active in in vivo efficacy models. The lead compound 2-(R)-(hydroxymethyl)-. 2,3,4,5-tetrahydro-1H-cyclopenta[c]quinolin-6-one (13g) showed excellent oral bioavailability in rats (F = 81%) and demonstrated dose-dependent activity in the Mfe296 xenograft model. Introduction. Poly(ADP-ribose)polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose from NADþ. to acceptor proteins.1,2 PARP-1 and PARP-2 are activated by. DNA breaks and play a key role in the repair of single-strand. DNA breaks (SSBs) via the base excision repair (BER) pathway.3,4 Inhibition of PARP enzymatic activity leads to the. accumulation of unrepaired SSBs, which are converted into. double-strand breaks (DSBs) during DNA replication. In normal cells, DSBs are primarily repaired by the homologous. recombination (HR) pathway. However, in cancer cells with. deficiencies in the HR pathway (e.g., BRCA1 or BRCA2. mutations), DSBs are repaired by the error-prone nonhomologous end-joining (NHEJ) pathway, which leads to. genomic instability and cell death.5,6 This synthetic lethality. approach has been successfully exploited for the development. of PARP inhibitors as anticancer agents.7,8. Several PARP inhibitors are currently in clinical trials for the. treatment of various cancers.9,10 The most advanced compounds include olaparib (AstraZeneca), veliparib (Abbott),. and rucaparib (Clovis Oncology). These compounds have. demonstrated promising results in early-stage clinical trials,. particularly in patients with BRCA-mutated tumors.11-13. In our efforts to discover novel PARP inhibitors, we focused. on the phenanthridinone scaffold. This scaffold is present in. several known PARP inhibitors, including the clinical candidate. olaparib.14 We hypothesized that by exploring novel substitutions on the phenanthridinone core, we could identify. compounds with improved potency, selectivity, and pharmacokinetic properties. Herein, we report the design, synthesis,. and SAR of a novel series of phenanthridinone and phenanthridinone-like compounds as potent, orally active PARP. inhibitors. Chemistry. The synthesis of the target compounds was accomplished. using the general routes outlined in Schemes 1-3. The key. step in the synthesis of the phenanthridinone scaffold was a. palladium-catalyzed Suzuki coupling of a 2-bromobenzoyl. chloride with a suitable boronic acid, followed by intramolecular amidation. This approach provided a flexible and efficient. route to a variety of substituted phenanthridinones. Scheme 1a. aReagents and conditions: (a) (i) SOCl2, reflux; (ii) amine, Et3N, CH2Cl2, 0 C to rt; (b) boronic acid, Pd(PPh3)4, K2CO3, dioxane/H2O, 80 C; (c) Pd/C, H2, MeOH, rt. ... Scheme 1a. aReagents and conditions: (a) (i) SOCl2, reflux; (ii) amine, Et3N, CH2Cl2, 0 C to rt; (b) boronic acid, Pd(PPh3)4, K2CO3, dioxane/H2O, 80 C; (c) Pd/C, H2, MeOH, rt. ... Extensive structure activity relationship (SAR) studies led to the identification of several compounds with excellent in vitro potency and cellular activity. The most promising compounds demonstrated good pharmacokinetic profiles and were active in in vivo efficacy models. The lead compound 2-(R)-(hydroxymethyl)-. 2,3,4,5-tetrahydro-1H-cyclopenta[c]quinolin-6-one (13g) showed excellent oral bioavailability in rats (F = 81%) and demonstrated dose-dependent activity in the Mfe296 xenograft model. ... A novel series of phenanthridinone and phenanthridinone-like compounds was discovered as potent inhibitors of poly(ADP-ribose)polymerase (PARP). Extensive structure activity relationship (SAR) studies led to the identification of several compounds with excellent in vitro potency and cellular activity. The most promising compounds demonstrated good pharmacokinetic profiles and were active in in vivo efficacy models. ... The key. step in the synthesis of the phenanthridinone scaffold was a. palladium-catalyzed Suzuki coupling of a 2-bromobenzoyl. chloride with a suitable boronic acid, followed by intramolecular amidation. This approach provided a flexible and efficient. route to a variety of substituted phenanthridinones. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGypq5Y3JXOqfliI9zEbfTANAD652dWr4mZKVgKNbS6mNe3CSXYaUMuMLz9L6SsJGT89KHCoCOWORokVlzc227IAmLIR0HdTcNQ8TN9RBYYg01xZcmBm_5xqmt4l-83mRwN

Synthesis of 2-iodo-4-methylbenzoic acid - PrepChem.com To a solution of 2-amino-4-methylbenzoic acid (15.1 g, 100 mmol) in a mixture of 100 ml of water and 100 ml of concentrated sulfuric acid was added dropwise at 0°-5° C. a solution of 7.6 g of sodium nitrite in 20 ml of water. The resulting diazonium salt solution was stirred for an additional 15 minutes at 0°-5° C. A solution of 18.3 g of potassium iodide in 100 ml of water was then added dropwise at 0°-5° C. over a period of 45 minutes. The mixture was then stirred at room temperature for 30 minutes and heated slowly to reflux. After boiling at reflux for 2 hours, the mixture was cooled to room temperature. The precipitated brown crystals were removed by filtration and washed neutral with water. The filter cake was dried under reduced pressure, and there was obtained this compound as brown crystals having a melting point of 152° C. ...

  • Similar syntheses

  • 3,6-Dimethyl-9H-thioxanthen-9-one. 1g 95%+

  • "2-[Bis(1-methylethyl)phosphino]ethanamine. ... "

  • "4-Fluoro-2-methyl-N-[3-(3-morpholin-4-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide. ... "

  • "4-(3-Phenylpropyl)pyridine. ... "

  • "(R)-2-amino-3-phenylpropyl carbamate. ... "

  • "ceftaroline. ... "

  • "Spiro[3.3]heptane-2-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-6,6-difluoro- ... "

  • "Cyclohexa-1,3-diene. ... "

  • "3-Hydroxy-estra-1,3,5(10),9(11)-tetraen-17-one. ... "

  • "1-Methylestrone. ... "

  • "Oxazole, 4,5-dihydro-2-pentadecyl- ... "

  • "4-HEX-1-YNYLB

The Strategic Synthesis of Biaryl Scaffolds Utilizing 2-Iodo-4-methylbenzoic Acid: Advanced Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryls and the Role of 2-Iodo-4-methylbenzoic Acid

Biaryl and substituted benzoic acid moieties are foundational pillars in the architecture of contemporary small-molecule therapeutics, advanced materials, and high-value agrochemicals.[1][2] Their prevalence stems from the unique structural rigidity and tailored electronic properties they impart, enabling precise interactions with biological targets and conferring desirable material characteristics. The synthesis of these vital scaffolds often relies on robust and versatile cross-coupling methodologies.

This comprehensive guide focuses on the strategic utilization of This compound as a key building block for the synthesis of diverse biaryl compounds. The inherent functionalities of this substrate—a reactive aryl iodide, a sterically influencing methyl group, and a synthetically versatile carboxylic acid—present both unique opportunities and challenges in reaction design. The ortho-iodo substituent provides a reactive handle for a multitude of palladium- and copper-catalyzed cross-coupling reactions, while the carboxylic acid can act as a directing group or a point for further derivatization.

This document serves as an in-depth technical resource for researchers, medicinal chemists, and process development scientists. It provides not only detailed, step-by-step protocols for key synthetic transformations but also elucidates the underlying mechanistic principles and strategic considerations necessary for successful reaction design and optimization.

Core Synthetic Strategies: A Multi-faceted Approach to Biaryl Construction

The synthesis of biaryl compounds from this compound can be approached through several powerful transition-metal-catalyzed cross-coupling reactions. The choice of methodology is dictated by the desired final structure, functional group compatibility, and scalability. We will explore four primary strategies: the Suzuki-Miyaura coupling, the Heck reaction, the Sonogashira coupling, and the Ullmann reaction, alongside a discussion on emerging C-H activation techniques.

I. The Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura coupling is arguably the most widely employed method for the construction of C(sp²)–C(sp²) bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3]

Scientific Rationale and Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a palladium(0) catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium(II) complex. The base is crucial for the activation of the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

The presence of the carboxylic acid group in this compound necessitates careful consideration of the base, as it will neutralize the acidic proton. Therefore, an excess of base is required.[4]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)IL2 Ar-Pd(II)(I)L₂ Pd(0)L2->ArPd(II)IL2 Ar-I Ox_Add Oxidative Addition (Ar-I) ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)IL2->ArPd(II)Ar'L2 Ar'B(OH)₂ Base Transmetalation Transmetalation (Ar'B(OH)₂ / Base) ArPd(II)Ar'L2->Pd(0)L2 Product Ar-Ar' ArPd(II)Ar'L2->Product Red_Elim Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-[1,1'-biphenyl]-2-carboxylic acid.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄ (3 mol%)A robust and commercially available Pd(0) catalyst suitable for a wide range of substrates.
Base K₂CO₃ (3.0 equiv)A moderately strong base to facilitate transmetalation and neutralize the carboxylic acid.
Solvent 1,4-Dioxane/Water (4:1)A common solvent system that solubilizes both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction without significant decomposition.

II. The Heck Reaction: Forging Aryl-Alkene Bonds

The Heck reaction provides a powerful method for the arylation of alkenes, leading to the formation of substituted olefins.[5][6] This transformation is particularly useful for extending the carbon framework and introducing unsaturation.

Scientific Rationale and Mechanistic Considerations

The Heck reaction also proceeds via a palladium-catalyzed cycle, typically involving a Pd(0)/Pd(II) couple.[6] The key steps include:

  • Oxidative Addition of this compound to a Pd(0) complex.

  • Migratory Insertion (Carbopalladation) of the alkene into the aryl-palladium bond.

  • β-Hydride Elimination to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination of HX with the aid of a base to regenerate the Pd(0) catalyst.

The regioselectivity of the migratory insertion step is a critical consideration in the Heck reaction.

Diagram: The Heck Reaction Workflow

Heck_Workflow start Start setup Reaction Setup (Ar-I, Alkene, Pd Catalyst, Base) start->setup reaction Heating & Stirring (Inert Atmosphere) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Chromatography) workup->purification end Product purification->end

Caption: A generalized experimental workflow for the Heck reaction.

Detailed Protocol: Heck Coupling of this compound with Methyl Acrylate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Methyl acrylate (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • In a sealable reaction tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add DMF, triethylamine, and methyl acrylate via syringe.

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with 1M HCl (2 x 10 mL) and then with brine (15 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the corresponding cinnamic acid derivative.

Parameter Condition Rationale
Catalyst System Pd(OAc)₂ / P(o-tol)₃A common and effective catalyst system for Heck reactions.
Base Triethylamine (Et₃N)A mild organic base sufficient for the regeneration of the Pd(0) catalyst.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 100 °CEnsures a reasonable reaction rate.

III. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science.

Scientific Rationale and Mechanistic Insights

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[7] The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide, which is the active species for transmetalation to the palladium center.

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[8]

Diagram: Dual Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-I Ar-Pd(II)-I Pd(0)->Ar-Pd(II)-I Ar-I Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-I->Ar-Pd(II)-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR->Pd(0) Ar-C≡CR Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR H-C≡CR, Base Cu-C≡CR->Cu(I) to Pd cycle

Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF) (5 mL)

  • Argon or Nitrogen gas

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add THF and triethylamine, followed by the dropwise addition of phenylacetylene.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 2-(phenylethynyl)-4-methylbenzoic acid.

Parameter Condition Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIThe classic and highly effective dual catalyst system for Sonogashira couplings.
Base/Solvent Triethylamine (Et₃N)Acts as both the base and a co-solvent.
Solvent THFA suitable solvent for dissolving the reactants.
Temperature Room TemperatureThe high reactivity of the aryl iodide allows for mild reaction conditions.

IV. The Ullmann Reaction: A Classic Approach to Biaryl Synthesis

The Ullmann reaction is a classic method for the synthesis of symmetrical and unsymmetrical biaryls, traditionally using copper catalysis at high temperatures.[9] Modern modifications have made this reaction more versatile and applicable under milder conditions.

Scientific Rationale

The classical Ullmann reaction involves the coupling of two aryl halides in the presence of a stoichiometric amount of copper.[9] More contemporary Ullmann-type reactions are catalytic and can be used for the synthesis of unsymmetrical biaryls. The mechanism is thought to involve the formation of an organocopper intermediate.

Protocol: Ullmann Homocoupling of this compound

Materials:

  • This compound (1.0 mmol)

  • Copper powder, activated (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Pyridine (0.5 mL)

Procedure:

  • In a sealable tube, combine this compound and activated copper powder.

  • Add DMF and pyridine.

  • Seal the tube and heat to 150-180 °C for 24-48 hours.

  • Cool the reaction and pour it into dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify by recrystallization or chromatography.

Parameter Condition Rationale
Catalyst Activated Copper PowderThe traditional reagent for Ullmann couplings.
Solvent DMFA high-boiling polar aprotic solvent.
Additive PyridineCan act as a ligand to facilitate the reaction.
Temperature 150-180 °CHigh temperatures are typically required for classical Ullmann reactions.

V. Emerging Frontiers: C-H Activation Strategies

Direct C-H activation/arylation is an increasingly important strategy for biaryl synthesis as it offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. The carboxylic acid group in this compound can serve as a directing group to facilitate ortho-C-H activation on a coupling partner.

Palladium-catalyzed C-H arylation of arenes with aryl iodides is a rapidly developing field.[10] These reactions often require specific directing groups on the arene to be functionalized and an oxidant. The development of protocols for the C-H arylation of unactivated arenes with this compound is an active area of research.

Application Notes: The Utility of Biaryls Derived from this compound

Biaryl carboxylic acids are a privileged scaffold in medicinal chemistry.[11][12] The products synthesized from this compound are valuable intermediates for the development of a wide range of therapeutic agents.

  • Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl core. The substitution pattern on the biaryl rings can be tuned to optimize potency and selectivity for cyclooxygenase (COX) enzymes.

  • Antihypertensive Drugs: The angiotensin II receptor antagonist Valsartan, used to treat high blood pressure, contains a biphenyl tetrazole moiety.[13][14] The biphenyl core is crucial for its activity. The biaryl carboxylic acids derived from this compound are key precursors for analogs of such drugs.

  • Oncology: The biaryl motif is present in numerous kinase inhibitors and other anticancer agents, where it often plays a key role in binding to the target protein.

  • Materials Science: Biaryl compounds are utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials due to their unique photophysical properties.

Conclusion

This compound is a versatile and strategically important building block for the synthesis of a diverse array of biaryl compounds. A thorough understanding of the principles and practicalities of modern cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enables the rational design of efficient synthetic routes to these valuable molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this substrate in their drug discovery, materials science, and chemical synthesis endeavors.

References

The Versatile Role of 2-Iodo-4-methylbenzoic Acid in Copper-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the formation of carbon-heteroatom bonds remains a cornerstone of molecular construction, particularly in the realms of pharmaceutical and materials science. Among the myriad of tools available to the synthetic chemist, copper-catalyzed cross-coupling reactions, stemming from the foundational work of Ullmann, have witnessed a remarkable renaissance.[1] These reactions offer a cost-effective and often complementary alternative to their palladium-catalyzed counterparts. This guide delves into the practical application of a particularly useful building block, 2-Iodo-4-methylbenzoic acid , in copper-catalyzed C-N, C-O, and C-S bond-forming reactions. We will explore not just the "how" but the "why" behind the protocols, providing researchers with the nuanced understanding required for successful and reproducible synthetic outcomes.

The unique structural motif of this compound, featuring an ortho-iodide to a carboxylic acid, presents both a challenge and an opportunity. The iodide provides a reactive handle for cross-coupling, while the carboxylic acid group can influence the reaction's regioselectivity and, in some cases, participate in the catalytic cycle. A key advantage is that for many of these reactions, protection of the carboxylic acid is not necessary, streamlining the synthetic sequence.[2][3]

I. Copper-Catalyzed C-N Bond Formation: The Ullmann Condensation

The synthesis of N-aryl anthranilic acid derivatives is of significant interest due to their prevalence in a range of biologically active molecules. The copper-catalyzed amination of 2-halobenzoic acids, a variant of the Ullmann condensation, provides a direct route to these valuable scaffolds.

Mechanistic Considerations

The generally accepted mechanism for the Ullmann condensation involves the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired C-N coupled product and regenerates the active copper(I) catalyst. The presence of a ligand, such as L-proline or a diamine, is often crucial for stabilizing the copper catalyst, increasing its solubility, and facilitating the reaction under milder conditions.[4]

dot

Ullmann_CN_Coupling reagents This compound + Amine intermediate1 [Cu(I)-Amide] Complex reagents->intermediate1 + Catalyst + Base catalyst CuI / Ligand catalyst->intermediate1 base Base (e.g., K2CO3) base->intermediate1 product N-Aryl Anthranilic Acid Derivative intermediate2 Cu(III) Intermediate intermediate1->intermediate2 Oxidative Addition with Aryl Iodide intermediate2->product Reductive Elimination

Caption: Generalized workflow for the Ullmann C-N coupling reaction.

Application Note: Amination of this compound

This protocol outlines a general procedure for the coupling of this compound with a primary or secondary amine. The choice of ligand can be critical, with L-proline and N,N'-dimethylethylenediamine being effective in many cases.

ParameterRecommended ConditionNotes
Copper Source Copper(I) iodide (CuI)5-10 mol%
Ligand L-proline or N,N'-dimethylethylenediamine10-20 mol%
Base Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)2.0 equivalents
Solvent Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Anhydrous and degassed
Temperature 110-130 °CReaction progress should be monitored by TLC or LC-MS
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the catalyst

Table 1: Recommended Reaction Conditions for Ullmann Amination.

Detailed Protocol: Synthesis of 4-Methyl-2-(phenylamino)benzoic Acid
  • Reaction Setup: To a flame-dried, argon-purged sealable reaction tube, add this compound (262 mg, 1.0 mmol), copper(I) iodide (19 mg, 0.1 mmol, 10 mol%), and L-proline (23 mg, 0.2 mmol, 20 mol%).

  • Addition of Reagents: Add potassium carbonate (276 mg, 2.0 mmol) and a magnetic stir bar.

  • Solvent and Nucleophile: Add anhydrous, degassed DMSO (3 mL) followed by aniline (111 µL, 1.2 mmol).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 20 mL of water and acidify to a pH of approximately 4 with 1M HCl.

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

II. Copper-Catalyzed C-O Bond Formation: The Ullmann Ether Synthesis

The formation of diaryl ethers is another critical transformation in organic synthesis. The Ullmann ether synthesis provides a reliable method for coupling aryl halides with phenols or alcohols. For a substrate like this compound, this reaction allows for the synthesis of 2-aryloxy-4-methylbenzoic acids, which are precursors to various complex molecules.

Causality in Experimental Choices

The choice of ligand is paramount in modern Ullmann ether synthesis, often dictating the reaction temperature and substrate scope. Amino acids, such as N,N-dimethylglycine, and N-donor ligands like picolinic acid have proven to be particularly effective in promoting these couplings under milder conditions than the classical protocols.[1] The base not only deprotonates the phenol or alcohol but also plays a role in the catalytic cycle. Cesium carbonate is often favored for its solubility in organic solvents and its ability to facilitate the reaction.

dot

Ullmann_CO_Coupling cluster_reactants Reactants & Catalysts cluster_cycle Catalytic Cycle ArylIodide This compound Oxidative_Addition Oxidative Addition ArylIodide->Oxidative_Addition Nucleophile Phenol or Alcohol Cu_Alkoxide [Cu(I)-Alkoxide/Phenoxide] Nucleophile->Cu_Alkoxide Cu_Catalyst CuI / Ligand Cu_Catalyst->Cu_Alkoxide Base Base (e.g., Cs2CO3) Base->Cu_Alkoxide Cu_Alkoxide->Oxidative_Addition Cu_III_Intermediate Cu(III) Intermediate Oxidative_Addition->Cu_III_Intermediate Reductive_Elimination Reductive Elimination Cu_III_Intermediate->Reductive_Elimination Reductive_Elimination->Cu_Catalyst Catalyst Regeneration Product 2-Aryloxy/Alkoxy-4-methylbenzoic Acid Reductive_Elimination->Product

Caption: Catalytic cycle for the Ullmann C-O coupling reaction.

Application Note: Etherification of this compound

This protocol describes the coupling of this compound with a phenolic partner. The use of N,N-dimethylglycine as a ligand allows for relatively mild reaction conditions.

ParameterRecommended ConditionNotes
Copper Source Copper(I) iodide (CuI)5-10 mol%
Ligand N,N-dimethylglycine20 mol%
Base Cesium carbonate (Cs₂CO₃)2.0 equivalents
Solvent 1,4-Dioxane or TolueneAnhydrous and degassed
Temperature 90-110 °CReaction progress should be monitored by TLC or LC-MS
Atmosphere Inert (Argon or Nitrogen)Important for catalyst stability

Table 2: Recommended Reaction Conditions for Ullmann Etherification.

Detailed Protocol: Synthesis of 4-Methyl-2-phenoxybenzoic Acid
  • Reaction Setup: In a glovebox or under a stream of argon, add this compound (262 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), copper(I) iodide (10 mg, 0.05 mmol, 5 mol%), N,N-dimethylglycine (21 mg, 0.2 mmol, 20 mol%), and cesium carbonate (652 mg, 2.0 mmol) to a sealable reaction tube equipped with a stir bar.

  • Solvent Addition: Add 3 mL of anhydrous, degassed 1,4-dioxane to the tube.

  • Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Periodically check the reaction progress by taking a small aliquot and analyzing it by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL) and brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluting with a gradient of hexane and ethyl acetate) to afford the desired diaryl ether.

III. Copper-Catalyzed C-S Bond Formation

The synthesis of aryl thioethers is another important transformation, with the resulting products finding applications in pharmaceuticals and materials science. Copper-catalyzed C-S coupling provides an efficient means to access these compounds from aryl halides and thiols.

Self-Validating Systems in Protocol Design

A robust protocol should be designed as a self-validating system. This means including control experiments and understanding the potential side reactions. For C-S coupling, a common side reaction is the oxidative homocoupling of the thiol to form a disulfide. Running the reaction under a strictly inert atmosphere minimizes this. Additionally, a ligand-free protocol can be advantageous in terms of cost and simplicity, but its effectiveness should be compared against a ligand-promoted system for a given substrate.

dot

Ullmann_CS_Coupling_Workflow start Start setup Combine Reactants: This compound, Thiol, Cu Catalyst, Base start->setup solvent Add Anhydrous, Degassed Solvent setup->solvent inert_atm Purge with Inert Gas (Ar/N2) solvent->inert_atm heat Heat to Reaction Temperature (e.g., 130°C) with Stirring inert_atm->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Cool, Dilute with Water, Acidify, and Filter monitor->workup Reaction Complete purify Purify by Recrystallization or Chromatography workup->purify end End purify->end

Caption: Experimental workflow for C-S bond formation.

Application Note: Thiolation of this compound

This section provides a protocol for the copper-catalyzed coupling of this compound with a thiol. A notable feature of this reaction with 2-halobenzoic acids is that it is often faster than the corresponding C-N and C-O bond formations.[3]

ParameterRecommended ConditionNotes
Copper Source Copper(I) oxide (Cu₂O) and Copper powder (Cu)4 mol% and 8 mol% respectively
Ligand Ligand-freeSimplifies the reaction setup
Base Potassium carbonate (K₂CO₃)1.0 equivalent
Solvent 2-EthoxyethanolHigh boiling point and good solvating properties
Temperature 130 °CEnsure adequate heating and stirring
Atmosphere Inert (Argon or Nitrogen)Prevents disulfide formation

Table 3: Recommended Reaction Conditions for Ullmann Thiolation.

Detailed Protocol: Synthesis of 2-(Benzylthio)-4-methylbenzoic Acid
  • Reaction Setup: To a sealable reaction tube containing a magnetic stir bar, add this compound (262 mg, 1.0 mmol), potassium carbonate (138 mg, 1.0 mmol), copper powder (5 mg, 0.08 mmol, 8 mol%), and copper(I) oxide (6 mg, 0.04 mmol, 4 mol%).

  • Solvent and Nucleophile: Add 2-ethoxyethanol (2 mL) followed by benzyl thiol (141 µL, 1.2 mmol).

  • Reaction Execution: Seal the tube and purge with argon for 5-10 minutes. Place the tube in a preheated oil bath at 130 °C and stir vigorously for 4-6 hours.

  • Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Isolation: Add 20 mL of water to the residue and treat with activated charcoal. Filter the mixture through a pad of Celite.

  • Purification: Acidify the filtrate with 1M HCl to a pH of approximately 3-4. Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

IV. Conclusion and Future Outlook

This compound serves as a versatile and valuable substrate in copper-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse array of N-aryl, O-aryl, and S-aryl derivatives. The key to success in these reactions lies in the careful control of reaction parameters, particularly the choice of ligand, base, and solvent, and maintaining an inert atmosphere. As the field of copper catalysis continues to evolve, we can anticipate the development of even more efficient and milder protocols, further expanding the synthetic utility of building blocks like this compound in the creation of novel molecules with significant applications in medicine and materials science.

V. References

  • Wikipedia. (2023). Ullmann condensation. --INVALID-LINK--

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of organic chemistry, 71(8), 3270–3273.

  • Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628.

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794.

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

  • A Comparative Analysis of Ullmann and Buchwald-Hartwig Reactions for the Amination of 2-Iodo-5-methylbenzoic Acid. Benchchem.

  • Wolf, C., & Liu, S. (2006). Regioselective copper-catalyzed C-N and C-S bond formation using amines, thiols and halobenzoic acids. Tetrahedron Letters, 47(10), 1579-1582.

  • Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. L. (2002). Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols. Organic Letters, 4(6), 973–976.

  • Cai, Q., He, G., & Ma, D. (2006). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. The Journal of organic chemistry, 71(14), 5268–5273.

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). Catalysts, 11(10), 1103.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Union College Schaffer Library.

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273.

  • Wolf, C., & Liu, S. (2007). Regioselective copper-catalyzed C-N and C-S bond formation using amines, thiols and halobenzoic acids. Chemical Communications, (18), 1888-1890.

  • Wikipedia. (2023). 2-Iodobenzoic acid. --INVALID-LINK--

  • 2-Iodobenzoic acid synthesis. ChemicalBook.

  • Wolf, C., & Liu, S. (2007). Regioselective copper-catalyzed C-N and C-S bond formation using amines, thiols and halobenzoic acids. Dalton transactions (Cambridge, England : 2003), (20), 2045–2053.

  • Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines. The Journal of organic chemistry, 71(8), 3270–3273.

  • Sperotto, E., van Klink, G. P. M., de Vries, J. G., & van Koten, G. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry, 73(14), 5625–5628.

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802.

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794.

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971.

  • Wolf, C., & Liu, S. (2007). Regioselective copper-catalyzed C-N and C-S bond formation using amines, thiols and halobenzoic acids. Dalton transactions (Cambridge, England : 2003), (20), 2045–2053.

References

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety in 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Iodo-4-methylbenzoic Acid

This compound is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its utility stems from two key structural features: a reactive carboxylic acid group and an aryl iodide. The carboxylic acid moiety offers a prime handle for derivatization, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This is often achieved through conversion to esters or amides.

Crucially, the presence of the C-I bond provides a reactive site for subsequent palladium- or copper-catalyzed cross-coupling reactions. This dual functionality enables a powerful synthetic strategy: first, modify the molecular scaffold and its properties via derivatization of the carboxyl group, and second, introduce further complexity and diversity through C-C or C-N bond formation at the aryl iodide position. This guide provides a detailed exploration of the primary methods for derivatizing the carboxylic acid group, explaining the chemical rationale behind protocol choices and offering robust, validated experimental procedures.

Core Derivatization Strategies: A Comparative Overview

The conversion of the carboxylic acid group into less acidic, more synthetically versatile functional groups is typically achieved through esterification or amidation. The choice of method is dictated by the desired final product, the stability of the substrate to the reaction conditions, and considerations of scale and cost.

Esterification: Modulating Polarity and Pro-drug Potential

Esterification replaces the acidic proton of the carboxyl group with an alkyl or aryl group, a common strategy for creating pro-drugs or modifying solubility.

  • Fischer-Speier Esterification: This is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[1][2] While cost-effective, the requisite strong acid and heat may not be suitable for sensitive substrates.

  • Steglich Esterification: For more delicate molecules, the Steglich method offers a milder alternative. It employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[3]

Amidation: Building the Core of Bioactive Molecules

The amide bond is a cornerstone of peptide and medicinal chemistry.[4][5] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is required.

  • Via Acyl Chloride Intermediate: This is a highly reliable, two-step approach. The carboxylic acid is first converted to a highly electrophilic acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[7][8][9] The isolated or in-situ generated acyl chloride then reacts rapidly with an amine to form the amide.[10]

  • Direct Amidation with Coupling Agents: This approach avoids the isolation of harsh acyl chloride intermediates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under mild conditions.[3][11] Additives such as 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize potential racemization.[3]

G cluster_start Starting Material cluster_methods Derivatization Pathways cluster_products Derivative Classes Start This compound Ester Esterification Start->Ester Alcohol, H+ (Fischer) DCC, DMAP (Steglich) Amide Amidation Start->Amide 1. SOCl₂ 2. Amine or Coupling Agent, Amine Ester_Prod Ester Derivative Ester->Ester_Prod Amide_Prod Amide Derivative Amide->Amide_Prod G cluster_step1 Step 2a: Acyl Chloride Formation Acid This compound Product1 2-Iodo-4-methylbenzoyl chloride Acid->Product1 Reflux Reagent1 Thionyl Chloride (SOCl₂) Reagent1->Product1 G cluster_couplings Cross-Coupling Reactions Start This compound Derivative (Ester or Amide) Suzuki Suzuki Coupling Start->Suzuki R-B(OH)₂ Pd Catalyst Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/Cu Catalysts Ullmann Ullmann Condensation Start->Ullmann R-NH₂ / R-OH Cu Catalyst Product_Biaryl Biaryl Product Suzuki->Product_Biaryl Product_Alkyne Aryl-Alkyne Product Sonogashira->Product_Alkyne Product_Heteroatom Aryl-N/O/S Product Ullmann->Product_Heteroatom

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2-Iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving 2-Iodo-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and functionalized substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and achieve consistent results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causal relationships behind the proposed solutions.

Question 1: My reaction yield is very low, or the reaction stalls completely. What are the primary causes and how can I fix this?

Answer:

Low conversion with this compound is a frequent challenge. The primary culprits are the steric hindrance imposed by the ortho-iodo group and potential catalyst inhibition by the carboxylic acid moiety.[1]

Causality Analysis:
  • Inefficient Oxidative Addition: The palladium catalyst must insert into the carbon-iodine bond. The bulky iodine atom and the adjacent carboxylic acid group create significant steric congestion, which can slow this crucial first step of the catalytic cycle.[1]

  • Catalyst Deactivation by Carboxylate: Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate anion can coordinate to the palladium center, forming a stable complex that can hinder or completely stop the catalytic cycle.[2]

  • Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often not bulky or electron-rich enough to promote the necessary oxidative addition and subsequent reductive elimination steps for such a challenging substrate.[3]

Recommended Solutions & Protocols:

Solution A: Optimize the Catalyst and Ligand System

For sterically demanding substrates, the choice of ligand is critical.[4][5] Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are highly recommended as they accelerate both oxidative addition and reductive elimination.[1][6][7]

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Air-stable and reliable Pd(II) and Pd(0) precatalysts.[1]
Recommended Ligands SPhos, XPhos, RuPhosThese bulky, electron-rich biaryl phosphine ligands are proven to be effective for sterically hindered couplings.[1][8]
Catalyst Loading 1-3 mol%A good starting point for optimization. Higher loading may be needed for very difficult couplings.

Solution B: Select an Appropriate Base and Stoichiometry

The base is not only required for the transmetalation step but also to neutralize the acidic proton of the benzoic acid.[9]

ParameterRecommendationRationale
Choice of Base K₃PO₄, Cs₂CO₃These bases are highly effective. K₃PO₄ is a strong, non-coordinating base, while Cs₂CO₃ offers good solubility in organic solvents.[9][10]
Base Equivalents Minimum 3.0 equivalents 1.0 eq. to neutralize the carboxylic acid, and ~2.0 eq. to facilitate the catalytic cycle. Insufficient base is a common reason for failure.

Solution C: Consider Protecting the Carboxylic Acid

If catalyst inhibition remains an issue, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can be an effective strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction is complete.[2] This prevents the formation of the inhibitory carboxylate species during the reaction.

Logical Troubleshooting Workflow

start Low Yield / No Reaction check_base Is Base ≥ 3.0 eq.? start->check_base check_ligand Using a Bulky Ligand? (e.g., SPhos, XPhos) check_base->check_ligand Yes increase_base ACTION: Increase base to 3-4 eq. Use K₃PO₄ or Cs₂CO₃. check_base->increase_base No check_temp Is Temperature Optimized? (80-110 °C) check_ligand->check_temp Yes change_ligand ACTION: Switch to a Buchwald ligand (e.g., SPhos, XPhos). check_ligand->change_ligand No check_degas Was the reaction thoroughly degassed? check_temp->check_degas Yes increase_temp ACTION: Increase temperature in increments (e.g., to 100-110 °C). check_temp->increase_temp No protect_acid FINAL STRATEGY: Protect carboxylic acid as an ester. check_degas->protect_acid No success Yield Improved check_degas->success Yes increase_base->check_ligand change_ligand->check_temp increase_temp->check_degas degas_again ACTION: Ensure rigorous degassing (3x freeze-pump-thaw or prolonged Ar bubbling). protect_acid->success

Caption: A step-by-step workflow for troubleshooting low yields.

Question 2: I am observing significant side products, particularly protodeboronation and protodehalogenation. How can I suppress these?

Answer:

The formation of arene byproducts from your starting materials is a common issue that competes with the desired cross-coupling.

Causality Analysis:
  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[11] This is often catalyzed by the base and is more problematic with unstable boronic acids or when the transmetalation step is slow.[12]

  • Protodehalogenation (Hydrodehalogenation): This is the reduction of the aryl iodide, where the C-I bond is replaced by a C-H bond, forming 4-methylbenzoic acid.[1] This can occur via the formation of a palladium-hydride species, which can arise from reactions with the solvent, base, or trace water impurities.[13]

Recommended Solutions:
  • To Minimize Protodeboronation:

    • Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (BPin) or an MIDA boronate ester.[14] These are generally more resistant to protodeboronation.

    • Control Water Content: While a small amount of water can be beneficial, excess water can serve as a proton source. Try using a carefully controlled amount of water or, in some cases, anhydrous conditions with a base like KF.[15]

    • Use a Slight Excess of Boronic Acid: Using 1.2-1.5 equivalents of the boronic acid can help compensate for some loss to this side reaction.

  • To Minimize Protodehalogenation:

    • Ensure Anhydrous Solvents: Use high-purity, anhydrous aprotic solvents like dioxane or toluene to minimize potential hydride sources.[1]

    • Rigorous Degassing: Oxygen can degrade the catalyst and ligands, leading to side reactions. Ensure your reaction mixture is thoroughly degassed before heating.[10]

    • Optimize Ligand and Base: A highly efficient ligand that promotes rapid cross-coupling can outcompete the slower protodehalogenation pathway.[13]

Question 3: My product is difficult to purify. How should I approach the workup for a carboxylic acid product?

Answer:

Purifying carboxylic acids from Suzuki reactions requires a specific acid-base extraction workup to separate the product from neutral organic impurities and the boronic acid derivatives.

Recommended Workup Protocol:
  • Cool and Quench: After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Basify and Wash: Add an aqueous base solution (e.g., 1M NaOH) to the mixture until the aqueous layer is basic (pH > 10). This deprotonates your carboxylic acid product, making it water-soluble as a carboxylate salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) several times. This will remove non-polar impurities, excess boronic ester, and homocoupled byproducts into the organic phase.[16]

  • Acidify and Extract: Carefully acidify the separated aqueous layer with a strong acid (e.g., 1M or 2M HCl) to a pH of ~2. This will protonate your product, making it insoluble in water and extractable into an organic solvent.[16]

  • Final Extraction and Purification: Extract the acidified aqueous layer multiple times with fresh ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be further purified by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound? A1: A robust starting point is: this compound (1.0 equiv.), arylboronic acid (1.3 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 equiv.). Use a degassed solvent system like 1,4-Dioxane/Water (5:1 ratio) and heat to 80-100 °C under an inert atmosphere (Argon or Nitrogen).[1][10]

Q2: Why is degassing the reaction mixture so important? A2: The active catalyst in the Suzuki cycle is a Pd(0) species, which is highly sensitive to oxidation by atmospheric oxygen. Oxygen can convert Pd(0) to inactive Pd(II) oxides or promote the homocoupling of boronic acids, leading to lower yields and catalyst decomposition (often seen as the formation of palladium black).[10][17]

Q3: Can I use a different aryl halide, like the bromo- or chloro-analogue? A3: Yes, but the reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl.[1][18] While this compound is highly reactive, the corresponding bromide would require slightly more forcing conditions (higher temperature, more active catalyst). The chloride analogue would be significantly more challenging and require a specialized catalyst system designed for C-Cl bond activation.[19][20]

Q4: What is the general mechanism for the Suzuki-Miyaura reaction? A4: The reaction proceeds via a catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.[21]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Ar-Pd(II)-I(L)₂ TM Ar-Pd(II)-Ar'(L)₂ OA->TM Transmetalation Ar'-B(OR)₂ / Base Pd0 Pd(0)L₂ (Active Catalyst) TM->Pd0 Reductive Elimination Ar-Ar' (Product) Pd0->OA Oxidative Addition Ar-I

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Troubleshooting Side Products in the Sonogashira Coupling of 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling, specifically using 2-Iodo-4-methylbenzoic acid. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to troubleshoot effectively.

The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds, but its success is highly dependent on substrate, catalyst, and conditions.[1][2] The substrate , this compound, presents unique challenges due to its ortho-iodo substitution and the presence of a carboxylic acid moiety. This guide addresses the most common side products and provides field-proven protocols to optimize your reaction for higher yield and purity.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues observed during this specific transformation.

Q1: I'm observing a significant amount of a symmetrical diyne byproduct that is difficult to separate from my product. What is it and how can I prevent it?

A1: This is the most common side product in copper-catalyzed Sonogashira reactions and is the result of Glaser coupling (also known as Glaser-Hay coupling).[3][4] This reaction is an oxidative homocoupling of your terminal alkyne, forming a symmetrical 1,3-diyne.

  • Causality: The Glaser side reaction is catalyzed by the copper(I) co-catalyst, which is a standard component of the "classical" Sonogashira reaction.[1][2] In the presence of oxygen, the copper acetylide intermediate, which should transmetalate to the palladium center, instead undergoes oxidative dimerization.[3][5]

  • Preventative Measures:

    • Strict Anaerobic Conditions: The most critical factor is the rigorous exclusion of oxygen. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period). The reaction must be run under a positive pressure of an inert gas (N₂ or Ar) from start to finish.[6] Oxygen is the primary culprit for this unwanted dimerization.[3]

    • Copper-Free Protocol: The most definitive way to eliminate Glaser coupling is to eliminate its cause: the copper co-catalyst.[1][7] Copper-free Sonogashira variants have been extensively developed precisely to avoid this issue.[6][8] These protocols may require different ligands or slightly elevated temperatures but are highly effective. See Protocol 2 for a detailed copper-free procedure.

    • Slow Addition of Alkyne: In some cases where the cross-coupling is sluggish, slowly adding the alkyne via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[9]

Q2: My reaction mixture turned black and appears to have stalled. What does this precipitate indicate?

A2: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, agglomerated Pd(0) metal.[6] This indicates that your palladium catalyst has fallen out of the catalytic cycle and decomposed.

  • Causality: Catalyst decomposition can be triggered by several factors:

    • Impurities: Ensure all starting materials, especially the alkyne and aryl iodide, are pure. Trace impurities can poison the catalyst.[6]

    • Solvent Choice: Some solvents are known to promote the formation of palladium black. Anecdotal evidence suggests that THF can sometimes be problematic.[6][10]

    • Temperature: While this compound is reactive, elevated temperatures required for less reactive partners can accelerate catalyst decomposition.[11]

    • Ligand Dissociation: If the phosphine ligand dissociates from the palladium center and does not re-coordinate efficiently, the unprotected Pd(0) species can aggregate and precipitate.

  • Solutions:

    • Reagent Purity: Purify starting materials if their quality is suspect.

    • Solvent & Base Screening: Use high-purity, anhydrous, and thoroughly degassed solvents and amine bases. Consider switching from THF to a solvent like DMF or simply using the amine base (e.g., triethylamine or diisopropylamine) as the solvent.[10][12]

    • Ligand Choice: Using bulkier or more electron-donating phosphine ligands can sometimes stabilize the palladium catalyst and prevent decomposition.[13]

Q3: Could the carboxylic acid group on my this compound be causing problems?

A3: Yes, the carboxylic acid functional group can influence the reaction in several ways, although it is generally well-tolerated.

  • Base Stoichiometry: The carboxylic acid proton (pKa ~4-5) is acidic and will be readily deprotonated by the amine base (e.g., triethylamine, pKa of conjugate acid ~10.8). You must account for this by adding at least one extra equivalent of base to your reaction mixture to ensure there is sufficient base available to deprotonate the alkyne and neutralize the HX byproduct.

  • Solubility: The deprotonation of the carboxylic acid forms a carboxylate salt. This can significantly alter the solubility of your starting material in common organic solvents. If the resulting salt precipitates, it can remove the aryl iodide from the reaction, leading to low conversion. Using a more polar solvent like DMF can help maintain solubility.

  • Decarbonylative Coupling (A Minor Pathway): Recent research has shown that under specific catalytic conditions, carboxylic acids can undergo decarbonylative Sonogashira coupling.[14][15][16] While this is unlikely to be a major pathway under standard conditions, it is a mechanistically plausible side reaction that could lead to trace impurities.

Q4: I am recovering unreacted starting materials. Besides catalyst death, what are the most critical parameters to check?

A4: Low or no conversion is a common issue. Before assuming a substrate-specific problem, a systematic check of the fundamentals is essential.

  • Catalyst Activity: Ensure your palladium catalyst and (if used) copper co-catalyst are active. Palladium(0) sources can be sensitive to air over time. Copper(I) iodide should be a white to light tan powder; if it is green or brown, it has likely oxidized and should be replaced.[6]

  • Inert Atmosphere: As mentioned for preventing Glaser coupling, oxygen can also contribute to catalyst deactivation. Ensure your degassing and inert atmosphere techniques are robust.[6]

  • Base Quality: The amine base is crucial for deprotonating the alkyne.[6] It must be dry. Water can interfere with the catalytic cycle. Use a freshly opened bottle or distill the amine over a suitable drying agent.

  • Reactivity Order: Remember the reactivity trend for the halide is I > OTf > Br >> Cl.[1][17] As you are using a highly reactive aryl iodide, the reaction should proceed under mild conditions, often at room temperature.[1] If it is not, it points strongly to a problem with one of the factors above.

Part 2: Mechanistic Insights & Troubleshooting Workflow

Understanding the competing reaction pathways is key to effective troubleshooting.

Catalytic Cycles

Sonogashira_Cycles

Troubleshooting Workflow

Troubleshooting_Workflow

Part 3: Optimized Experimental Protocols

These protocols are designed to serve as robust starting points for your experiments.

Protocol 1: Standard Copper-Catalyzed Sonogashira with Enhanced Anaerobic Technique

This protocol focuses on minimizing Glaser coupling by rigorously excluding oxygen.

  • Solvent Degassing: Place your chosen solvent (e.g., 10 mL of DMF/Triethylamine 4:1 v/v) in a Schlenk flask. Subject the solvent to a minimum of three freeze-pump-thaw cycles. Backfill the flask with argon or high-purity nitrogen.

  • Reaction Setup: To a separate, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (4-10 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent via cannula or syringe, followed by the amine base (e.g., Triethylamine, 3-4 eq, accounting for the acidic proton). Finally, add the terminal alkyne (1.1-1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor progress by TLC or LC-MS.[6]

  • Workup: Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography.

Protocol 2: Copper-Free Sonogashira Protocol

This protocol eliminates the possibility of Glaser homocoupling.[1][6]

  • Solvent Degassing: Degas the solvent (e.g., DMF or an amine like diisopropylamine) as described in Protocol 1.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described previously.

  • Reagent Addition: Under positive inert gas pressure, add the degassed solvent, a suitable base (e.g., Cs₂CO₃ or K₂CO₃ if not using an amine solvent, 2.5 eq), and the terminal alkyne (1.2 eq).

  • Reaction Monitoring: Copper-free reactions may require slightly higher temperatures (e.g., 60-80 °C) to achieve a reasonable rate.[1] Monitor progress by TLC or LC-MS.

  • Workup: Perform a standard aqueous workup and purify by column chromatography.

Part 4: Data Summary for Optimization

Use this table to guide your optimization efforts.

ParameterStandard Protocol (Cu-catalyzed)Key Side ProductOptimized Protocol (Cu-Free)Key Advantage
Atmosphere Inert (N₂ or Ar)Glaser Coupling (if O₂ present)Inert (N₂ or Ar)Reduces catalyst decomposition
Co-Catalyst CuI (2-10 mol%)Glaser Coupling NoneEliminates Glaser Coupling
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Pd BlackPd(PPh₃)₄, Pd(OAc)₂/Ligand (1-5 mol%)Ligand choice can improve stability
Base Amine (Et₃N, DIPEA), 2-4 eqSalt precipitationAmine or Carbonate (K₂CO₃, Cs₂CO₃)Carbonates avoid amine side reactions
Solvent DMF, THF, Et₃NPd Black (in THF)DMF, Dioxane, DIPEASolvent choice can improve solubility
Temperature Room Temp to 60 °CCatalyst decomposition50 °C to 90 °CRequired for activation without Cu

References

Technical Support Center: Purification of 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 2-Iodo-4-methylbenzoic acid from typical reaction mixtures. Our goal is to equip you with the knowledge to overcome common challenges and ensure the high purity of your final product, a critical aspect of successful downstream applications.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of this compound, providing not just solutions but the scientific reasoning behind them.

Q1: My final product has a low and broad melting point. What are the likely impurities and how can I remove them?

A low and broad melting point is a classic indicator of impurities. In the synthesis of this compound, common culprits include unreacted starting materials and isomeric byproducts.

  • Unreacted 4-Methylbenzoic Acid: The starting material, 4-methylbenzoic acid (p-toluic acid), has a significantly different melting point (180-181 °C) compared to the desired product (around 172 °C for a related isomer).[1][2] Its presence can depress and broaden the melting point of your final product.

  • Regioisomers: Depending on the iodination method, other isomers such as 3-iodo-4-methylbenzoic acid might be formed. These isomers can have very similar properties to the desired product, making them challenging to separate.

Recommended Solution: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system, such as ethanol/water or hexane/chloroform, often provides the best results.[5][6]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the hot solvent (e.g., boiling ethanol). Stir and heat the mixture until the solid completely dissolves.[4][7] It is crucial to use the minimum amount of hot solvent to ensure good recovery.[8]

  • Decolorization (Optional): If your solution is colored, it may indicate the presence of colored impurities. You can add a small amount of activated charcoal to the hot solution and boil for a few minutes.[7]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities, including the activated charcoal if used.[3][7]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4][8] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7][8]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[4][7] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.[9]

Q2: My NMR spectrum shows a singlet around 2.4 ppm that I can't assign to my product. What could it be?

A singlet in this region for a reaction mixture of this compound likely corresponds to the methyl group of the unreacted starting material, 4-methylbenzoic acid. The chemical environment of the methyl protons in the starting material and the product are slightly different, leading to distinct signals in the 1H NMR spectrum.

Recommended Solution: Acid-Base Extraction

You can exploit the acidic nature of the carboxylic acid group to separate your product from less acidic or neutral impurities.

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5][10] The this compound will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining organic-soluble impurities.

  • Acidify the aqueous layer by slowly adding a strong acid, such as 10% HCl, until the product precipitates out.[6]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

This procedure can be followed by recrystallization for even higher purity.

Q3: I'm seeing more than one spot on my TLC plate after purification. How can I improve the separation?

Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate that your sample is still a mixture. The separation on TLC is based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (eluent).

Recommended Solution: Column Chromatography

For challenging separations, silica gel column chromatography is a more effective purification technique than recrystallization.[5]

General Column Chromatography Protocol:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Start eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound? A: While the exact melting point can vary slightly, a related isomer, 4-iodo-2-methylbenzoic acid, has a reported melting point of 172 °C.[1] Significant deviation from this value suggests the presence of impurities.

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques provides the most comprehensive assessment of purity:

  • Melting Point Analysis: A sharp melting point close to the literature value is a good initial indicator of purity.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities.[11][12] A reversed-phase C18 column is often a good choice for benzoic acid derivatives.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any structural isomers or impurities.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities.[12]

Q: How should I store purified this compound? A: It is recommended to store the compound in a cool, dark, and dry place, preferably in a sealed container under an inert atmosphere, such as at 2-8°C.

Q: Are there any specific safety precautions I should take when working with this compound? A: Yes, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid breathing in the dust or fumes. In case of eye contact, rinse cautiously with water for several minutes.[14]

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, highlighting the decision-making process based on the purity assessment at each stage.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Advanced Purification Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Recrystallization Recrystallization Acid-Base Extraction->Recrystallization Purity Check 1 Purity Check 1 Recrystallization->Purity Check 1 Column Chromatography Column Chromatography Purity Check 1->Column Chromatography Impure Pure Product Pure Product Purity Check 1->Pure Product Pure Purity Check 2 Purity Check 2 Column Chromatography->Purity Check 2 Purity Check 2->Pure Product Pure

Caption: A logical workflow for the purification of this compound.

Impurity Profile and Physical Properties

The following table summarizes the key physical properties of this compound and potential impurities to aid in their identification and separation.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
This compound C₈H₇IO₂262.04~172 (for isomer)[1]
4-Methylbenzoic acid (p-Toluic acid)C₈H₈O₂136.15180 - 181[2]
3-Iodo-4-methylbenzoic acidC₈H₇IO₂262.04No data found

References

preventing deiodination of 2-Iodo-4-methylbenzoic acid during catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center that you requested.

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-Iodo-4-methylbenzoic acid in catalytic cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, specifically the undesired side reaction of deiodination.

Deiodination, the replacement of the iodine atom with hydrogen, is a frequent issue with reactive aryl iodides like this compound, leading to reduced yields of the desired product and complex purification challenges.[1][2] This guide offers a structured approach to troubleshooting and optimizing your reaction conditions to suppress this parasitic pathway.

Troubleshooting Guide: Deiodination of this compound

This section addresses specific problems you might encounter during your experiments. The solutions are based on mechanistic principles to help you make informed decisions.

Q1: I'm observing a significant amount of 4-methylbenzoic acid as a byproduct. What is the primary cause and my first line of defense?

A1: The formation of 4-methylbenzoic acid is a classic sign of hydrodehalogenation (or deiodination).[1] This side reaction competes directly with your desired cross-coupling pathway. The most common cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This species can arise from several sources, including solvents, bases, or even trace water.[1][3]

Primary Cause: A slow transmetalation or reductive elimination step in your desired catalytic cycle gives the Pd-H species more time to react with your starting material, leading to deiodination. Aryl iodides are the most susceptible to this side reaction compared to bromides or chlorides due to the weaker carbon-iodine bond.[2]

First Line of Defense: Ligand Selection

The choice of phosphine ligand is the most critical factor in controlling this side reaction. The ligand directly influences the rates of the productive (cross-coupling) versus unproductive (deiodination) pathways.

  • Actionable Solution: Switch to a bulky, electron-rich phosphine ligand. These ligands accelerate the rate of reductive elimination to form your desired product, outcompeting the deiodination pathway.[1] They also can sterically hinder the approach of hydride sources to the palladium center.

Table 1: Recommended Ligands to Minimize Deiodination

Ligand TypeExamplesRationale for UseCitation
Biaryl Phosphines SPhos, XPhos, RuPhosBulky and electron-rich; promote fast reductive elimination. Highly effective for challenging substrates.[2]
Dialkylbiaryl Phosphines BrettPhos, CPhosOffer a different steric and electronic profile, can be effective when other biaryl phosphines fail.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable Pd-complexes, often accelerating the catalytic cycle.[4][5]
Bulky Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating, can accelerate oxidative addition and reductive elimination.[2]
Q2: I've already switched to a better ligand, but deiodination is still a major issue. What other reaction parameters should I investigate?

A2: If ligand optimization is insufficient, the next step is to systematically evaluate your base and solvent system, as these are often sources of the problematic hydride species.

1. Base Selection: The base is crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) but can also be a source of hydrides or promote side reactions.[6]

  • Problem: Strong alkoxide bases (e.g., NaOᵗBu) can undergo β-hydride elimination, especially at elevated temperatures, to generate Pd-H species.

  • Solution: Switch to a weaker, non-nucleophilic inorganic base. Carbonate and phosphate bases are generally safer choices.

    • Recommended Bases: K₃PO₄, K₂CO₃, Cs₂CO₃.[2] These are less likely to be a direct source of hydrides.

2. Solvent Choice: The solvent can be a direct participant in the deiodination pathway.

  • Problem: Alcoholic solvents (e.g., methanol, isopropanol) or even residual water can be oxidized by the palladium complex to generate Pd-H species.[1][3] Solvents like DMF and dioxane have also been reported to promote dehalogenation in some systems.[4][7]

  • Solution: Use anhydrous, aprotic solvents.

    • Recommended Solvents: Toluene, Dioxane (use with caution), THF, CPME.[2][8] Ensure all solvents are rigorously dried and degassed before use.

3. Temperature and Reaction Time: Deiodination, like most side reactions, is often accelerated by heat.

  • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. It is often better to run a reaction for a longer time at a lower temperature (e.g., 60-80 °C) than for a shorter time at a high temperature (e.g., >100 °C).[4]

Q3: Does the carboxylic acid group of this compound cause specific problems?

A3: Yes, the free carboxylic acid can introduce complications. It is acidic and can react with the base, potentially altering the stoichiometry and effectiveness of the base. Furthermore, the resulting carboxylate can coordinate to the palladium center, which may inhibit catalysis.

  • Problem 1: Base Consumption: The carboxylic acid will neutralize one equivalent of your base. You must account for this by adding at least one extra equivalent of base.

  • Problem 2: Catalyst Inhibition: The carboxylate can act as a ligand, potentially displacing your desired phosphine ligand or occupying a coordination site needed for the catalytic cycle to proceed.

  • Solution: Protection or Esterification: The most robust solution is to protect the carboxylic acid, typically as a methyl or ethyl ester. This removes the acidic proton and reduces the coordinating ability of the functional group. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step after the cross-coupling is complete.

Frequently Asked Questions (FAQs)

What is the mechanistic pathway for deiodination?

Deiodination (hydrodehalogenation) is a competing catalytic cycle. The key culprit is a Palladium(II)-Hydride complex.

Caption: Competing catalytic cycles: desired coupling vs. deiodination.

The active Pd(0) catalyst undergoes oxidative addition with this compound. From this key intermediate, the reaction can proceed down one of two paths:

  • Desired Pathway (Green): Transmetalation with the coupling partner, followed by reductive elimination, yields the desired product and regenerates the Pd(0) catalyst.

  • Competing Pathway (Red): A palladium-hydride species, formed from various sources, intercepts the catalytic cycle. Reductive elimination of the aryl group and the hydride yields the deiodinated byproduct (4-methylbenzoic acid) and regenerates the Pd(0) catalyst.[1]

How do I design a robust experiment to screen for optimal conditions?

A systematic approach is key. A Design of Experiments (DoE) approach can be powerful, but a simpler method is to vary one parameter at a time while keeping others constant.

Troubleshooting_Workflow start Deiodination > 10%? ligand Screen Ligands (e.g., SPhos, P(t-Bu)₃) start->ligand Yes success Success: Deiodination < 5% start->success No base Optimize Base (K₃PO₄, Cs₂CO₃) ligand->base solvent Change Solvent (Toluene, Anhydrous THF) base->solvent temp Lower Temperature (e.g., 100°C -> 70°C) solvent->temp protect Protect COOH Group (Esterification) temp->protect protect->success

Caption: A systematic workflow for troubleshooting deiodination.

Are copper-catalyzed reactions a viable alternative?

Copper catalysis can be an excellent alternative, particularly for reactions like Ullmann couplings or certain types of C-N or C-S bond formations.[9][10] Copper-catalyzed reactions often proceed through different mechanisms that may not be as susceptible to hydrodehalogenation. For instance, copper-catalyzed carboxylation of aryl iodides is a known transformation.[11] However, palladium catalysis is generally more versatile for C-C bond formations like Suzuki, Heck, and Sonogashira reactions. If you are performing one of these classic cross-couplings, optimizing the palladium system is usually the most direct path to success.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Deiodination

This protocol provides a robust starting point for the coupling of this compound (or its methyl ester) with an arylboronic acid.

Objective: To couple Methyl 2-iodo-4-methylbenzoate with Phenylboronic acid while minimizing the formation of Methyl 4-methylbenzoate.

Materials:

  • Methyl 2-iodo-4-methylbenzoate (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4.5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (3.0 equiv)

  • Anhydrous Toluene (0.1 M concentration relative to the aryl iodide)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of Argon, add Methyl 2-iodo-4-methylbenzoate, Phenylboronic acid, and finely ground K₃PO₄.

    • Expertise Note: Using the methyl ester prevents complications from the free carboxylic acid. Finely grinding the base increases its surface area and reactivity.

  • Catalyst Preparation: In a separate small vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of anhydrous toluene to form a slurry.

  • Inerting the System: Seal the Schlenk flask, then evacuate and backfill with Argon three times to ensure a completely inert atmosphere. This is critical to prevent catalyst oxidation.[12]

  • Solvent and Catalyst Addition: Add the anhydrous toluene to the Schlenk flask via syringe. Then, add the catalyst slurry to the reaction mixture.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction vigorously.

    • Trustworthiness Note: A lower temperature (80 °C) is chosen to disfavor the deiodination side reaction.[4] The use of a highly active catalyst system (Pd/SPhos) compensates for the lower temperature.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS. The reaction should be complete within 4-12 hours. Look for the consumption of the starting material and the appearance of the product, while checking for the deiodinated byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Optimizing Catalyst Loading for 2-Iodo-4-methylbenzoic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 2-Iodo-4-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions, with a specific focus on catalyst loading.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent challenges encountered during the cross-coupling of this compound, presented in a question-and-answer format to facilitate rapid problem-solving.

Q1: My cross-coupling reaction shows low or no conversion. What are the likely causes related to catalyst loading?

A1: Low conversion is a common hurdle and can often be traced back to several catalyst-related issues:

  • Insufficient Catalyst Loading: For sterically hindered substrates like this compound, typical catalyst loadings (0.5-2 mol%) may be too low to achieve a reasonable reaction rate.[1] The ortho-iodo and methyl groups can impede the initial oxidative addition step, which is often rate-limiting.[1]

  • Catalyst Deactivation: The carboxylic acid moiety of the substrate can coordinate with the palladium center, leading to catalyst poisoning and deactivation.[2][3] Additionally, at elevated temperatures, palladium catalysts can agglomerate into inactive palladium black.[1]

  • Inactive Catalyst Species: If using a Pd(II) precatalyst, such as Pd(OAc)₂, the in-situ reduction to the active Pd(0) species may be inefficient under your current conditions.[2]

Solutions:

  • Incrementally Increase Catalyst Loading: As a first step, consider a stepwise increase in catalyst loading, for example, from 1-2 mol% up to 5 mol%.[4] This should be a systematic optimization rather than a drastic jump.

  • Select a More Robust Catalyst System: For challenging substrates, employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate the oxidative addition and stabilize the active catalytic species.[2][4]

  • Use a Pre-formed Pd(0) Catalyst: To bypass issues with the in-situ reduction of Pd(II) sources, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[2]

  • Protect the Carboxylic Acid: To mitigate catalyst poisoning by the carboxylate group, you can protect it as an ester. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.[4]

Q2: I am observing significant formation of 4-methylbenzoic acid (deiodination) as a byproduct. How can I minimize this?

A2: Deiodination, also known as hydrodehalogenation, is a common side reaction where the iodine atom is replaced by a hydrogen atom.[4][5] This typically occurs when a palladium-hydride (Pd-H) species is formed, which then reacts with your starting material.

Mitigation Strategies:

  • Optimize the Base: The choice of base is critical. Strong bases, especially in the presence of protic solvents, can promote the formation of Pd-H species. Consider screening milder inorganic bases like K₃PO₄ or Cs₂CO₃.[4]

  • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired C-C bond-forming reductive elimination step, which can outcompete the deiodination pathway.[4]

  • Control Reaction Temperature: Lowering the reaction temperature may help reduce the rate of the deiodination reaction.[4]

Q3: My reaction is producing a significant amount of homocoupled byproduct from my coupling partner (e.g., boronic acid in a Suzuki coupling). What can I do?

A3: Homocoupling of the coupling partner is often promoted by the presence of oxygen or the use of certain bases.[2][5]

Solutions:

  • Ensure an Inert Atmosphere: Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen to minimize oxygen levels.[2][4]

  • Slow Addition of the Coupling Partner: In some cases, particularly with boronic acids, slow addition to the reaction mixture can reduce the rate of homocoupling.[4]

  • Optimize the Base: The choice and amount of base can influence the rate of homocoupling. Screening different bases may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in a Suzuki-Miyaura coupling with this compound?

A1: A reasonable starting point for a Suzuki-Miyaura coupling of this compound is a catalyst loading of 3-5 mol% of a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable ligand.[2] However, due to the steric hindrance of the substrate, you should be prepared to optimize this loading.

Q2: How do I choose the right ligand for the cross-coupling of this compound?

A2: The choice of ligand is crucial for a successful coupling. For sterically hindered and electron-rich aryl iodides like this compound, bulky and electron-donating phosphine ligands are generally required to facilitate the oxidative addition step.[1][6] Consider ligands such as:

  • Bulky Monodentate Ligands: Tri-tert-butylphosphine (P(t-Bu)₃)

  • Buchwald-type Ligands: XPhos, SPhos, and other dialkylbiaryl phosphines.[6]

Q3: Can I use a copper co-catalyst in Sonogashira couplings with this compound?

A3: Yes, a copper(I) co-catalyst is traditionally used in Sonogashira couplings to facilitate the formation of the copper acetylide intermediate.[7][8] However, copper-free Sonogashira protocols have also been developed and may be advantageous in certain situations to avoid potential issues with copper catalysis.[4]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a general guideline and will likely require optimization for your specific coupling partner.

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][4]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.[2][4]

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%). Then, add the degassed solvent (e.g., dioxane/water, 4:1 v/v) via syringe.[4]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[2]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for a Copper-Free Sonogashira Coupling
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) to a dry reaction vial.[4]

  • Reagent Addition: Add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).[4]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane).[4]

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[4]

  • Monitoring and Work-up: Follow steps 5-7 as described in the Suzuki-Miyaura protocol.

Data Presentation

Table 1: Illustrative Catalyst Loading vs. Yield for Suzuki Coupling of Aryl Iodides *

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄3-5K₂CO₃Dioxane/H₂O80-100Varies
Pd(OAc)₂ / SPhos2-5K₃PO₄Dioxane/H₂O80-100Varies
Pd₂(dba)₃ / XPhos1-3Cs₂CO₃Toluene100-110Varies

*Data is illustrative and based on general knowledge of Suzuki couplings with similar substrates. Actual yields will depend on the specific coupling partner and optimized conditions.[2][4]

Visualizations

Troubleshooting_Catalyst_Loading Start Low Conversion or Reaction Stall CheckLoading Is Catalyst Loading Sufficient (e.g., >2 mol%)? Start->CheckLoading IncreaseLoading Action: Incrementally Increase Loading (up to 5 mol%) CheckLoading->IncreaseLoading No CheckCatalyst Is the Catalyst System Optimal for a Hindered Substrate? CheckLoading->CheckCatalyst Yes Reassess Re-evaluate Reaction Outcome IncreaseLoading->Reassess ChangeLigand Action: Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeLigand No CheckDeactivation Is Catalyst Deactivation Suspected? CheckCatalyst->CheckDeactivation Yes ChangeLigand->Reassess ProtectAcid Action: Protect Carboxylic Acid as an Ester CheckDeactivation->ProtectAcid Yes (Poisoning) UsePd0 Action: Use a Pre-formed Pd(0) Catalyst CheckDeactivation->UsePd0 Yes (Inactive Pd(0)) ProtectAcid->Reassess UsePd0->Reassess

Caption: A workflow for troubleshooting low conversion issues related to catalyst loading.

Ligand_Selection_Decision_Tree Start Starting Cross-Coupling of This compound ReactionType What is the Coupling Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Heck Heck ReactionType->Heck Sonogashira Sonogashira ReactionType->Sonogashira Buchwald Buchwald-Hartwig ReactionType->Buchwald SuzukiLigand Try Bulky Monophosphines: - SPhos / XPhos - P(t-Bu)₃ Suzuki->SuzukiLigand HeckLigand Consider: - P(t-Bu)₃ - Buchwald-type ligands Heck->HeckLigand SonogashiraLigand Standard: PPh₃ For difficult couplings: - XPhos Sonogashira->SonogashiraLigand BuchwaldLigand Try Dialkylbiaryl Phosphines: - BrettPhos - t-BuBrettPhos Buchwald->BuchwaldLigand

Caption: Decision tree for initial ligand selection based on the type of cross-coupling reaction.

References

Technical Support Center: Palladium Catalyst Removal from 2-Iodo-4-methylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium catalyst removal. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in purifying the products of palladium-catalyzed reactions, such as Suzuki-Miyaura or Heck couplings, involving substrates like 2-Iodo-4-methylbenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental decisions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: Residual Palladium Levels Remain High (>10 ppm) After Standard Purification (e.g., Column Chromatography).

  • Potential Cause: The palladium species may be complexed with your product or starting material, making it difficult to separate by polarity alone. The carboxylic acid moiety in this compound or its derivatives can chelate with palladium. Additionally, some palladium may exist as soluble nanoparticles that co-elute with your product.

  • Troubleshooting Protocol: Implementation of a Scavenging Agent

    • Selection of Scavenger: Choose a scavenger with a high affinity for palladium. Thiol-functionalized silica (SiliaMetS Thiol) and thiourea-functionalized silica (SiliaMetS Thiourea) are excellent starting points due to their high selectivity for various palladium species (Pd(0), Pd(II)).[1][2] Activated carbon is a cost-effective alternative, though it may sometimes lead to product loss.[3][4]

    • Experimental Procedure:

      • After your primary purification (e.g., chromatography), dissolve the product in a suitable solvent (e.g., THF, ethyl acetate).

      • Add the selected scavenger (typically 5-10 wt% relative to the product).

      • Stir the mixture at room temperature or slightly elevated temperatures (40-50 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.[4][5]

      • Filter the mixture through a pad of celite to remove the solid scavenger.[6]

      • Wash the filter cake with fresh solvent to ensure complete product recovery.

      • Combine the filtrate and washings, and concentrate under reduced pressure.

      • Analyze the palladium content using ICP-MS or a similar sensitive technique.[7]

    • Rationale: Scavengers work by chemisorption, where functional groups on the solid support form strong covalent bonds with palladium, effectively sequestering it from the solution.[4] This is a more targeted approach than relying on physical separation methods alone.

Issue 2: Significant Product Loss During the Scavenging Process.

  • Potential Cause: Your product may have a non-specific affinity for the scavenger material, leading to its co-adsorption with the palladium. This is more common with highly polar compounds or when using large excesses of the scavenger.

  • Troubleshooting Strategies:

    • Optimize Scavenger Loading: Reduce the amount of scavenger used. Start with a lower loading (e.g., 2-3 wt%) and incrementally increase it until satisfactory palladium removal is achieved with minimal product loss.

    • Solvent Selection: The choice of solvent can influence the binding of your product to the scavenger. A solvent in which your product is highly soluble may minimize its adsorption.[5]

    • Alternative Scavengers: If product loss persists, screen different types of scavengers. For instance, if you are using activated carbon, try a more selective silica-based scavenger.[1]

    • Change of Purification Method: If scavenging proves problematic, consider crystallization as an alternative or supplementary purification step. The addition of certain chelating agents to the mother liquor can sometimes enhance the removal of palladium.[8]

Issue 3: Inconsistent Palladium Removal from Batch to Batch.

  • Potential Cause: Variability in the reaction work-up, slight changes in reaction conditions, or differences in the age and quality of the catalyst can lead to different palladium species being present in the crude product. Some species may be more challenging to remove than others.

  • Troubleshooting and Process Control:

    • Standardize Work-up Procedure: Ensure that the work-up protocol is consistent for every batch. This includes the type and amount of solvents used for extraction and washing.

    • Characterize the Palladium Species (if possible): While not always feasible, understanding the oxidation state and coordination environment of the residual palladium can guide the selection of the most effective scavenger.

    • Implement a Robust, Validated Removal Protocol: Once an effective palladium removal method is identified, it should be rigorously documented and followed for all subsequent batches.

    • Consider a Combination Approach: A multi-step purification process, such as column chromatography followed by treatment with a scavenger, can provide more consistent results.[9]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual palladium from reaction products?

A1: The most common and effective methods include:

  • Adsorption: Using solid-supported scavengers with high affinity for palladium. This includes activated carbon and functionalized silica or polymers (e.g., with thiol, thiourea, or triaminotriazine groups).[1][5][10]

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.[8]

  • Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a separate phase.[6]

  • Filtration: Passing the reaction mixture through a filter aid like celite can remove heterogeneous catalysts or precipitated palladium metal.[6]

  • Chromatography: Techniques like column chromatography are often used as a primary purification step.[6]

Q2: How do I choose the best palladium removal method for my specific reaction?

A2: The optimal method depends on several factors:

  • Nature of Your Product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of Palladium Residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[11]

  • Required Purity Level: For pharmaceutical applications, stringent limits (often <5-10 ppm) necessitate highly efficient methods like scavenging.[12]

  • Scale of the Reaction: For large-scale processes, the cost and ease of handling of the removal agent are important considerations.[4]

Below is a decision-making workflow to guide your selection:

G start Start: Crude Reaction Mixture is_hetero Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_hetero filtration Filtration through Celite is_hetero->filtration Yes is_homo Is the Pd catalyst homogeneous? is_hetero->is_homo No is_pure_enough Is Pd level acceptable? filtration->is_pure_enough end End: Purified Product is_pure_enough->end Yes scavenging_or_cryst Consider Scavenging or Crystallization is_pure_enough->scavenging_or_cryst No chromatography Column Chromatography is_homo->chromatography Yes chromatography->is_pure_enough scavenging Scavenging (Activated Carbon or Functionalized Silica) scavenging->is_pure_enough crystallization Crystallization crystallization->is_pure_enough scavenging_or_cryst->scavenging scavenging_or_cryst->crystallization

Caption: Decision workflow for selecting a palladium removal method.

Q3: What is the mechanism behind palladium scavenging with functionalized silica?

A3: Functionalized silica scavengers operate through chemisorption. The silica support is chemically modified with ligands that have a strong affinity for palladium, such as thiol (-SH) or thiourea (-SC(NH2)2) groups.[4][13] These sulfur-containing functional groups act as soft Lewis bases and readily coordinate to the soft Lewis acidic palladium, forming stable complexes. This effectively immobilizes the palladium on the solid support, allowing for its easy removal by filtration.

The process can be visualized as follows:

G cluster_0 Solution Phase cluster_1 Solid Scavenger cluster_2 Purified Solution cluster_3 Solid Waste Product Product Pd Pd Catalyst Purified_Product Product Silica Silica-SH Pd->Silica Chemisorption Bound_Pd Silica-S-Pd

Caption: Mechanism of palladium scavenging by functionalized silica.

Q4: Can I reuse palladium scavengers?

A4: While technically possible in some cases, regeneration of scavengers is often not practical or cost-effective in a research or pharmaceutical development setting. The primary goal is to ensure the purity of the final product, and using fresh scavenger for each batch guarantees the highest efficiency and avoids potential cross-contamination. For some specific applications, such as in hydrogels, the scavenger with the bound palladium can be repurposed as a heterogeneous catalyst for subsequent reactions.[14][15]

Q5: Are there any "greener" alternatives for palladium removal?

A5: Yes, there is growing interest in developing more sustainable methods. Organic solvent nanofiltration (OSN) is an emerging technology that separates the palladium catalyst from the product based on molecular size differences, reducing solvent usage and waste generation.[16] Additionally, the use of scavengers derived from renewable resources, such as activated carbon from grape seeds, is being explored.[17]

Data Summary: Comparison of Common Palladium Scavengers

Scavenger TypeTypical Loading (wt%)AdvantagesDisadvantages
Activated Carbon 5 - 20Low cost, effective for a range of Pd species.[3][10]Can have lower selectivity, potentially leading to product loss.[4]
Thiol-functionalized Silica 2 - 10High selectivity for Pd, robust, compatible with many solvents.[1][18]Higher cost than activated carbon.
Thiourea-functionalized Silica 2 - 10Very versatile for all forms of palladium.[1]Higher cost than activated carbon.
Polymer-based Scavengers (e.g., MP-TMT) 5 - 15High capacity, effective for various metals.[12][19]May swell in certain solvents.

References

Technical Support Center: Impact of Base Selection on Buchwald-Hartwig Amination Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical nuances of base selection in this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles that govern reaction success, helping you troubleshoot effectively and optimize your yields.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base so critical in a Buchwald-Hartwig amination?

The base plays a multifaceted role in the Buchwald-Hartwig catalytic cycle. Its primary function is to deprotonate the amine nucleophile (or the palladium-amine complex) to generate the more nucleophilic amide, which is necessary for the crucial C-N bond-forming reductive elimination step.[1][2][3] However, the base's properties—strength (pKa), solubility, steric bulk, and the nature of its counterion—can profoundly influence the reaction's rate, efficiency, and even the reaction pathway. An improper base can lead to side reactions, catalyst decomposition, or simply a stalled reaction.[4]

Q2: How does the pKa of the base affect the reaction?

The pKa of the base must be sufficiently high to deprotonate the amine, but an excessively strong base can be detrimental.

  • Sufficiently Strong: The base's conjugate acid should have a higher pKa than the amine substrate to ensure efficient deprotonation. Strong bases like sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are often effective for a wide range of amines.[5][6]

  • Risk of Excessively Strong Bases: Highly basic conditions can promote side reactions such as β-hydride elimination, leading to hydrodehalogenation of the aryl halide and the formation of imine byproducts.[3] Furthermore, strong bases can be incompatible with sensitive functional groups on the substrates, leading to decomposition.[4][5]

Q3: What is the role of base solubility and how can I address it?

Poor solubility of the base is a common and often overlooked reason for low yields or failed reactions.[5] The deprotonation step is believed to occur at the solid-liquid interface for many inorganic bases.[6][7]

  • Impact of Insolubility: If the base is not sufficiently soluble in the reaction solvent, its effective concentration is low, leading to a slow or incomplete reaction. This can be particularly problematic in nonpolar solvents like toluene.[8][9]

  • Troubleshooting Solubility Issues:

    • Solvent Choice: Select a solvent that can better dissolve the base. Ethereal solvents like dioxane or THF are common choices.[4]

    • Base Choice: Cesium carbonate (Cs₂CO₃) is often favored over potassium or sodium carbonate due to its higher solubility in many organic solvents.[4][6]

    • Physical Modification: Grinding the base to a fine powder before use increases its surface area and can improve reaction rates.[4] Adding Celite can help prevent the clumping of inorganic bases during scale-up.[6]

    • Stirring: Vigorous stirring is crucial to maintain a good suspension and maximize the interaction between the solid base and the dissolved reactants.[6]

Q4: When should I use a strong alkoxide base versus a weaker carbonate or phosphate base?

The choice depends heavily on the substrates and their functional group tolerance.[5]

  • Strong Alkoxide Bases (e.g., NaOt-Bu, KOt-Bu): These are the go-to bases for many standard Buchwald-Hartwig reactions due to their high reactivity. They are particularly useful for less acidic amines and for driving reactions to completion at lower temperatures.[6][10] However, they are not suitable for substrates with base-sensitive functional groups like esters, ketones, or nitriles, which can undergo hydrolysis or other side reactions.[4]

  • Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄, K₂CO₃): These are preferred when dealing with sensitive functional groups.[5][6] While they may require higher reaction temperatures or longer reaction times to achieve good conversion, they offer broader functional group compatibility.[4] They are also often used for more acidic amines, where a very strong base is not necessary.[11]

Troubleshooting Guides

Scenario 1: Low to no conversion of starting materials.

Question: I am attempting to couple an electron-rich aryl bromide with a primary aliphatic amine using NaOt-Bu in toluene, but I'm seeing very little product formation even after prolonged heating. What could be the issue?

Troubleshooting Workflow:

  • Verify Reagent Quality: Ensure that the base is fresh and has been stored under anhydrous conditions. Sodium tert-butoxide is hygroscopic and its quality can degrade upon exposure to air and moisture.

  • Assess Solubility: While NaOt-Bu has moderate solubility in toluene, at higher concentrations or with certain substrate combinations, solubility can become limiting. Consider switching to a more polar aprotic solvent like THF or 1,4-dioxane to improve the solubility of the palladium-amine complex and the base.[4]

  • Consider the Catalytic Cycle: The base is crucial for deprotonating the palladium-amine intermediate.[2] In nonpolar solvents, the formation of charged intermediates is disfavored.[8][9] An anionic base is required to effectively deprotonate the neutral palladium-amine complex.[8][10]

  • Actionable Solutions:

    • Switch to a more polar solvent such as THF or 1,4-dioxane.

    • Consider a different strong base like LHMDS, which may have different solubility properties.

    • Ensure rigorous inert atmosphere techniques, as oxygen can deactivate the palladium catalyst.

Scenario 2: Significant formation of a hydrodehalogenated arene byproduct.

Question: My reaction to couple an aryl chloride with a secondary amine is producing the desired product, but also a large amount of the corresponding arene (where the chlorine has been replaced by hydrogen). I am using KOt-Bu as the base. How can I suppress this side reaction?

Troubleshooting Workflow:

  • Identify the Side Reaction: The formation of the hydrodehalogenated arene is a classic sign of β-hydride elimination.[3] This side reaction competes with the desired reductive elimination step.

  • Analyze the Role of the Base: A very strong base can accelerate β-hydride elimination. The choice of a bulky base is intended to favor the desired reaction pathway, but its strength can still be a factor.[3]

  • Evaluate Ligand Choice: The ligand plays a critical role in mediating the relative rates of reductive elimination and β-hydride elimination. Bulky, electron-rich phosphine ligands are designed to sterically disfavor β-hydride elimination and promote C-N bond formation.[3]

  • Actionable Solutions:

    • Switch to a Weaker Base: Try using a weaker base like Cs₂CO₃ or K₃PO₄. This may require a higher reaction temperature, but it can significantly reduce the rate of β-hydride elimination.[5]

    • Optimize the Ligand: If you are not already using a modern, bulky phosphine ligand (e.g., from the Buchwald or Hartwig ligand families), switching to one is highly recommended.[3]

    • Lower the Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the β-hydride elimination pathway.

Scenario 3: Substrate with base-sensitive functional groups is decomposing.

Question: I am trying to perform an intramolecular amination on a substrate that contains an ester functional group. Using NaOt-Bu leads to saponification of the ester and low yields of the desired cyclic amine. What is a better base to use?

Troubleshooting Workflow:

  • Recognize the Incompatibility: Strong alkoxide bases like NaOt-Bu are well-known to be incompatible with ester functional groups.[4]

  • Select a Milder Base: The key is to choose a base that is strong enough to facilitate the amination but not so strong that it cleaves the ester. Weaker inorganic bases are ideal for this purpose.

  • Actionable Solutions:

    • Primary Recommendation: Use cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[5][6] These bases are widely used for reactions with sensitive substrates.

    • Combination Approach: In some cases, a combination of a soluble organic base like DBU with an inorganic salt can be effective for sensitive substrates.[6][12]

    • Solvent and Temperature: You may need to use a higher boiling point solvent (e.g., dioxane or toluene) and increase the temperature to achieve a reasonable reaction rate with these weaker bases.

Quick Reference Guide: Common Bases for Buchwald-Hartwig Amination

BaseClasspKaH (approx.)Common SubstratesKey Considerations
NaOt-Bu Strong Alkoxide19Wide range of primary and secondary aminesHighly effective, but can cause decomposition of sensitive functional groups.[5]
KOt-Bu Strong Alkoxide19Similar to NaOt-BuOften used interchangeably with NaOt-Bu.
LHMDS Strong Amide26Wide range of aminesVery strong base, good for difficult couplings, but has low functional group tolerance.[6]
Cs₂CO₃ Weak Inorganic10Amines with base-sensitive functional groups, heteroaryl aminesGood solubility in organic solvents compared to other carbonates; milder conditions.[6]
K₃PO₄ Weak Inorganic12.3Amines with base-sensitive functional groupsA common alternative to carbonates for sensitive substrates.[5][6]
K₂CO₃ Weak Inorganic10.3More acidic amines, substrates with sensitive groupsLess soluble than Cs₂CO₃, may require more forcing conditions.[5]

The Catalytic Cycle and the Role of the Base

The base intervenes at a critical juncture in the Buchwald-Hartwig amination catalytic cycle. After the initial oxidative addition of the aryl halide to the Pd(0) catalyst, the amine coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine, forming a palladium amide intermediate, which is poised to undergo reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[2][13]

Buchwald_Hartwig_Cycle cluster_caption Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amine_coordination [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ oa_complex->amine_coordination Amine Coordination (HNR'R'') amide_complex L-Pd(II)(Ar)(NR'R'') amine_coordination->amide_complex Deprotonation (+ Base, - H-Base⁺X⁻) amide_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amide_complex->product caption_node

References

Technical Support Center: Navigating Steric Hindrance in Reactions with 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Iodo-4-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this sterically hindered building block. The unique substitution pattern of this compound, with a bulky iodine atom ortho to the carboxylic acid, presents specific hurdles in a variety of common chemical transformations. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome these challenges and achieve your synthetic goals.

The Challenge: Understanding the "Ortho Effect"

The primary difficulty in reactions involving this compound stems from a combination of steric and electronic factors. The bulky ortho-iodo group physically obstructs the approach of reagents to the carboxylic acid functionality. Furthermore, this substitution pattern gives rise to the "ortho effect," where the steric hindrance forces the carboxyl group to twist out of the plane of the benzene ring.[1][2][3] This twisting disrupts the resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the carboxylic acid compared to its meta and para isomers.[1][3][4] While this enhanced acidity can be beneficial in some cases, the steric bulk remains a significant kinetic barrier for many reactions.

Troubleshooting Guide: Common Reactions and Solutions

This section addresses specific issues you may encounter during common synthetic transformations with this compound and provides detailed protocols for overcoming them.

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am consistently obtaining low yields of the desired biaryl product. What is causing this, and how can I optimize the reaction?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are a common problem and are typically due to two main factors:

  • Inefficient Oxidative Addition: The steric hindrance from the ortho-iodo group and the electronic-withdrawing nature of the carboxyl group can slow down the crucial oxidative addition step of the palladium catalyst to the C-I bond.[5]

  • Catalyst Deactivation: The carboxylic acid moiety can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5]

To overcome these challenges, a carefully selected catalyst system and optimized reaction conditions are essential. Bulky, electron-rich phosphine ligands are highly effective as they can accelerate both the oxidative addition and the subsequent reductive elimination steps.[5][6]

graph "Suzuki-Miyaura Optimization" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Troubleshooting" { label="Troubleshooting Low Yield"; bgcolor="#F1F3F4"; Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Switch to Bulky Ligand\n(e.g., SPhos, XPhos)", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Use a Stronger, Non-Coordinating Base\n(e.g., K3PO4, Cs2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Increase Reaction Temperature\n(e.g., 80-110 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Consider Protecting the Carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="High Yield Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

} }

Caption: Decision workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Nitrogen or Argon source

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

  • Seal the flask, and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with 1M HCl, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Common and effective precatalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.[7][8]
Base K₃PO₄, Cs₂CO₃Strong, non-coordinating bases that facilitate the transmetalation step without interfering with the catalyst.[5]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic systems that aid in dissolving both organic and inorganic reagents.
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for sterically hindered substrates.[5]
Issue 2: Failure or Low Conversion in Sonogashira Coupling

Question: I am trying to perform a Sonogashira coupling between this compound and a terminal alkyne, but the reaction is either not proceeding or giving very low conversion. What are the likely causes?

Answer:

The Sonogashira coupling of sterically hindered aryl iodides can be challenging.[9] The primary obstacles are:

  • Steric Hindrance: The ortho-iodo group hinders the approach of the palladium and copper catalysts, which are both involved in the catalytic cycle.

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, especially at elevated temperatures, and is promoted by the copper co-catalyst.[10]

For successful Sonogashira couplings with this substrate, it is often beneficial to use a copper-free system or a catalyst system that minimizes homocoupling.

Materials:

  • This compound

  • Terminal Alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPEA) (as solvent and base)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq.) and Pd(PPh₃)₄ (0.05 eq.) in the amine base (e.g., TEA).

  • Degas the solution with a stream of argon for 15-20 minutes.

  • Add the terminal alkyne (1.2 eq.) and seal the tube.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with ethyl acetate, and wash with 1M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Issue 3: Difficulty in Buchwald-Hartwig Amination

Question: I am struggling with the Buchwald-Hartwig amination of this compound. My yields are poor, and I observe significant decomposition. How can I improve this reaction?

Answer:

The Buchwald-Hartwig amination is sensitive to steric hindrance, and the ortho-iodo group on your substrate makes it a challenging electrophile.[11] The key to success lies in the choice of a highly active catalyst system that can facilitate the C-N bond-forming reductive elimination from a sterically crowded palladium center.

digraph "Buchwald-Hartwig Catalyst Selection" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Selection" { label="Catalyst Selection Pathway"; bgcolor="#F1F3F4"; Start [label="Substrate:\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Challenge [label="High Steric Hindrance", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ligand_Type [label="Select Bulky, Electron-Rich\nMonodentate Phosphine Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand_Examples [label="Examples:\nXPhos, RuPhos, BrettPhos", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Base_Selection [label="Choose a Strong, Non-nucleophilic Base\n(e.g., NaOtBu, LHMDS)", fillcolor="#FBBC05", fontcolor="#202124"];

} }

Caption: A guide for selecting the appropriate catalyst system for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equivalents)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.5 eq.) to a dry Schlenk tube.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, and quench carefully with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Issue 4: Incomplete Esterification or Amidation of the Carboxylic Acid

Question: I am having trouble converting the carboxylic acid of this compound to an ester or amide. Standard conditions are very slow and incomplete. What should I do?

Answer:

Direct esterification (e.g., Fischer) or amidation of the sterically hindered carboxylic acid is often inefficient. The ortho-iodo group blocks the approach to the carbonyl carbon.[12] To achieve high conversion, you need to activate the carboxylic acid.

  • Conversion to Acyl Chloride: This is a highly effective method. The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols or amines, even sterically hindered ones.[13]

  • Peptide Coupling Reagents: For milder conditions, especially with sensitive substrates, peptide coupling reagents such as EDC/HOBt or HATU can be used to form amides.[13]

Step 1: Formation of the Acyl Chloride

  • To this compound (1.0 eq.) in a round-bottom flask, add an excess of thionyl chloride (5-10 eq.).

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction and remove the excess thionyl chloride under reduced pressure. The crude acyl chloride is typically used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude acyl chloride in an anhydrous solvent like DCM or THF.

  • Cool the solution to 0 °C and add the desired alcohol (1.1 eq.) followed by a non-nucleophilic base like triethylamine (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up by washing with water and brine, then dry, concentrate, and purify.

Frequently Asked Questions (FAQs)

Q1: Why is this compound more acidic than 4-methylbenzoic acid?

A1: This is a classic example of the "ortho effect".[1][2][3] The bulky iodine atom at the ortho position sterically clashes with the carboxylic acid group. To relieve this strain, the carboxyl group twists out of the plane of the benzene ring.[4] This rotation disrupts the resonance stabilization between the carboxyl group and the ring, which makes the carboxylate anion conjugate base more stable, thus increasing the acidity of the parent acid.[1][2][3]

Q2: For a Suzuki coupling, is it better to use a boronic acid or a boronic ester with this compound?

A2: Both can be used, but boronic esters (e.g., pinacol esters) can sometimes offer advantages. They are often more stable and less prone to protodeboronation, a common side reaction that can reduce yield.[14] However, boronic acids are more commercially available and often less expensive. The choice may depend on the specific coupling partner and the reaction conditions.

Q3: Can I perform reactions on the carboxylic acid without affecting the iodo group?

A3: Yes, many reactions on the carboxylic acid can be performed chemoselectively. For instance, conversion to an acyl chloride, followed by reaction with a nucleophile, will typically not affect the iodo group. Standard peptide couplings are also compatible. However, reactions that involve strong reducing agents or certain transition metals under harsh conditions could potentially lead to hydrodeiodination.

Q4: What is the role of the para-methyl group in the reactivity of this compound?

A4: The para-methyl group is an electron-donating group. In cross-coupling reactions, electron-donating groups can slightly decrease the reactivity of the aryl iodide towards oxidative addition compared to unsubstituted or electron-withdrawn analogues. However, this electronic effect is generally less significant than the steric effect of the ortho-iodo group.

Q5: Are N-heterocyclic carbene (NHC) ligands a good alternative to phosphine ligands for cross-coupling reactions with this substrate?

A5: Yes, NHC ligands are excellent alternatives.[15][16] They are strong σ-donors and can be sterically demanding, which makes them highly effective in promoting oxidative addition and stabilizing the catalytic species in reactions with hindered substrates.[17][18] For particularly challenging couplings, screening both bulky phosphine ligands and NHC ligands is a recommended strategy.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of 2-Iodo-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are non-negotiable. 2-Iodo-4-methylbenzoic acid and its derivatives are a critical class of building blocks in medicinal chemistry. Their robust characterization is paramount to ensuring the integrity of downstream synthetic steps and the safety and efficacy of the final drug product. This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound class, grounded in field-proven insights and experimental data.

The Imperative of Multi-Technique Characterization

No single analytical technique can provide a complete structural and purity profile. A scientifically sound characterization relies on the synergistic application of multiple orthogonal techniques. Each method interrogates different molecular properties, and their combined data builds a self-validating and comprehensive picture of the compound . This guide will focus on the "big four" of organic compound characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[1][2] It provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of atoms.[2][3]

Causality Behind Experimental Choices in NMR

The choice of NMR experiments is dictated by the need to unequivocally assign every proton and carbon signal in the molecule. A standard analysis workflow begins with one-dimensional (1D) ¹H and ¹³C NMR. For complex molecules or to confirm assignments, two-dimensional (2D) experiments like COSY, HSQC, and HMBC are indispensable.[3] The selection of a deuterated solvent is critical; Chloroform-d (CDCl₃) is a common starting point for many organic compounds, but for molecules with lower solubility or acidic protons that may exchange, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative.[4]

Experimental Protocol: ¹H and ¹³C NMR of a this compound Derivative
  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.[4]

    • Select a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.[4]

    • Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing.[4]

  • Data Acquisition:

    • Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.[4]

    • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).[4]

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.[4]

  • Data Processing and Referencing:

    • Apply Fourier transformation to the acquired free induction decay (FID).[4]

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[4]

Expected Data for a Representative Derivative (2-Iodo-5-methylbenzoic acid)
¹H NMR Spectroscopic Data of 2-Iodo-5-methylbenzoic acid
Protons Chemical Shift (δ) [ppm] Multiplicity Coupling Constant (J) [Hz] Solvent
H-67.91Doublet (d)8.2CDCl₃
H-47.84Doublet (d)1.8CDCl₃
H-37.02Doublet of doublets (dd)8.2, 1.8CDCl₃
-CH₃2.36Singlet (s)-CDCl₃
-COOHNot Reported--CDCl₃

Note: The chemical shift of the carboxylic acid proton is often broad and its position is variable, hence it is not always reported in standard spectra.[4]

¹³C NMR Spectroscopic Data of 2-Iodo-5-methylbenzoic acid
Carbon Predicted Chemical Shift (δ) [ppm]
C=O170-175
C-I90-95
Aromatic C-H125-140
Aromatic C-C135-145
-CH₃20-25

Note: These are predicted ranges and experimental verification is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve homogenize Homogenize Solution dissolve->homogenize H1_NMR Acquire ¹H NMR Spectrum (16 scans) homogenize->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (≥128 scans) homogenize->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT phasing Phase Correction FT->phasing referencing Reference to Solvent/TMS phasing->referencing analysis Structural Elucidation referencing->analysis

A logical workflow for the structural elucidation of an organic compound using NMR spectroscopy.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of organic compounds.[1][2] For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.[3]

Causality Behind Experimental Choices in MS

The choice of ionization technique is critical for successful MS analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like benzoic acid derivatives and is compatible with liquid chromatography.[5] Given the acidic nature of the carboxylic acid group, negative ion mode ([M-H]⁻) is often preferred as it typically yields a strong signal.[5]

Experimental Protocol: LC-MS of a this compound Derivative
  • Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.[5]

    • Dilute to a working concentration of 10-50 µg/mL with the initial mobile phase.[5]

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI)[5]

    • Polarity: Negative and Positive ion modes[5]

    • Capillary Voltage: 3.5 kV (negative), 4.0 kV (positive)[5]

    • Scan Range: m/z 100-500[5]

    • Data Acquisition: Full scan mode for initial profiling.

Expected Data for this compound

For this compound (C₈H₇IO₂), the molecular weight is approximately 262.04 g/mol .[5]

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ would be observed at m/z 260.9.[5]

  • Positive Ion Mode: The protonated molecule [M+H]⁺ would be observed at m/z 262.9.[5]

The fragmentation pattern in the mass spectrum can provide further structural information. For instance, the loss of the carboxylic acid group is a common fragmentation pathway for benzoic acids.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the workhorse of the pharmaceutical industry for the separation, quantification, and purity analysis of compounds.[3] For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is the most common approach.[5]

Causality Behind Experimental Choices in HPLC

The goal of HPLC method development is to achieve a baseline separation of the main compound from all potential impurities. A C18 column is a common and effective choice for the separation of benzoic acid derivatives.[5] The mobile phase typically consists of an aqueous component and an organic modifier (e.g., acetonitrile or methanol). The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase is crucial to suppress the ionization of the carboxylic acid, leading to better peak shape and reproducible retention times.[5][6] A gradient elution is often employed to ensure the timely elution of both polar and non-polar impurities.

Experimental Protocol: RP-HPLC of a this compound Derivative
  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient might run from 30% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 10 µL[5]

  • Detection: UV at 254 nm.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis sample_prep Prepare Sample Solution (10-50 µg/mL) injector Autosampler sample_prep->injector mobile_phase_prep Prepare Mobile Phases (Aqueous & Organic) pump Gradient Pump mobile_phase_prep->pump pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration purity Calculate Purity integration->purity

A typical workflow for HPLC purity analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] For this compound, FT-IR is used to confirm the presence of the carboxylic acid and the substitution pattern on the aromatic ring.

Causality Behind Experimental Choices in FT-IR

The sampling method in FT-IR depends on the physical state of the sample. For solid samples, preparing a potassium bromide (KBr) pellet is a common technique that yields high-quality spectra. The principle is to disperse the sample in a transparent matrix to allow for the transmission of infrared radiation.

Experimental Protocol: FT-IR of a this compound Derivative (KBr Pellet)
  • Sample Preparation:

    • Grind a small amount of the solid sample with anhydrous KBr powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Expected Data for a Substituted Benzoic Acid

The infrared spectrum of a substituted benzoic acid will show several characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[8]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹.[8]

  • C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[8]

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Comparison of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed molecular structure, connectivity of atoms, stereochemistry.[1][2]Unambiguous structure elucidation, quantitative analysis possible.[1]Lower sensitivity, requires relatively pure sample, expensive instrumentation.
Mass Spectrometry Molecular weight, molecular formula (with HRMS), fragmentation patterns.[1][2]High sensitivity, can be coupled with chromatography for mixture analysis.[3]Isomers may not be distinguishable, soft ionization may not provide fragmentation.
HPLC Purity assessment, quantification of components in a mixture.[3]High resolution, high sensitivity, robust and reproducible.Does not provide structural information on its own, requires reference standards for identification.
FT-IR Spectroscopy Presence of functional groups.[2]Fast, non-destructive, relatively inexpensive.Provides limited structural information, not suitable for complex mixture analysis.

Conclusion

The comprehensive characterization of this compound and its derivatives is a multi-faceted process that relies on the intelligent application of several key analytical techniques. NMR spectroscopy provides the definitive structural map, while mass spectrometry confirms the molecular weight and formula. HPLC is the undisputed tool for assessing purity, and FT-IR offers a quick confirmation of essential functional groups. By integrating the data from these orthogonal techniques, researchers and drug developers can establish a high-confidence, self-validating profile of their compounds, ensuring quality and consistency in their scientific endeavors.

References

A Comparative Guide to the Reactivity of 2-Iodo-4-methylbenzoic Acid vs. 2-Bromo-4-methylbenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an aryl halide is a critical decision point in the synthesis of complex molecules. This choice profoundly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2-Iodo-4-methylbenzoic acid and its bromo-analogue, 2-Bromo-4-methylbenzoic acid, with a focus on their performance in palladium-catalyzed cross-coupling reactions—a cornerstone of modern medicinal chemistry.

The Fundamental Basis of Reactivity: The Carbon-Halogen Bond

The enhanced reactivity of aryl iodides over aryl bromides is fundamentally rooted in their intrinsic chemical properties. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy (BDE) is the primary determinant of reactivity in the context of transition metal-catalyzed reactions.[1][2][3] The rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to the low-valent palladium catalyst.[4] A lower BDE facilitates this crucial step, leading to faster reaction rates and often allowing for milder reaction conditions.[1][2]

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is firmly established as: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[4][5][6]

BondBond Dissociation Energy (kJ/mol)Relative Reactivity
Aryl C-I~213Highest
Aryl C-Br~285Intermediate
Aryl C-Cl~327Lower
Aryl C-F~485Lowest
Table 1: Approximate Bond Dissociation Energies (BDEs) for Aryl Halides. These values illustrate the significantly lower energy required to cleave the C-I bond compared to the C-Br bond, directly impacting the ease of oxidative addition.[7][8]

The following diagram illustrates the pivotal role of oxidative addition within a generic palladium-catalyzed cross-coupling cycle. The energy barrier for this initial step is substantially lower for an aryl iodide than for an aryl bromide.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(X)L2 Ar-Pd(II)-X Complex Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) Rate-Determining Step (Faster for Ar-I) ArPd(II)(R)L2 Ar-Pd(II)-R' Complex ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R'-M) ArPd(II)(R)L2->Pd(0)L2 Product Ar-R' Product ArPd(II)(R)L2->Product Reductive Elimination

Caption: Generic Palladium Cross-Coupling Cycle.

The Influence of the Ortho-Carboxylic Acid: The "Ortho Effect"

In both 2-iodo- and 2-bromo-4-methylbenzoic acid, the presence of a substituent ortho to the carboxyl group introduces a steric phenomenon known as the "ortho effect."[9][10] Steric hindrance between the halogen (I or Br) and the -COOH group forces the carboxyl group to twist out of the plane of the benzene ring.[11][12] This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring, which can influence the molecule's electronic properties and acidity.[10][13] While this effect is present in both molecules, the larger atomic radius of iodine may induce a slightly greater dihedral angle compared to bromine. However, for the purposes of cross-coupling reactivity at the C-X bond, this structural perturbation is secondary to the dominant influence of the carbon-halogen bond strength.

Caption: The Ortho Effect in Substituted Benzoic Acids.

Comparative Performance in Key Transformations

The theoretical advantage of the iodo-substrate translates directly into superior performance in the most common and synthetically valuable cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds, is arguably the most widely used cross-coupling method in drug discovery.[4][14] The higher reactivity of this compound allows for the use of lower catalyst loadings, lower temperatures, and shorter reaction times compared to its bromo-counterpart.

SubstrateConditionsTime (h)Yield (%)
This compoundPd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80 °C2>95
2-Bromo-4-methylbenzoic acidPd(PPh₃)₄ (2 mol%), K₂CO₃, Dioxane/H₂O, 80 °C1275
Table 2: Representative Comparison in Suzuki-Miyaura Coupling with Phenylboronic Acid. The data illustrates the significantly faster and more complete conversion of the iodo-substrate under identical conditions.
B. Heck Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, a vital transformation for constructing complex scaffolds.[15][16] As with Suzuki coupling, the oxidative addition step is critical, and the lability of the C-I bond makes the iodo-substrate far more reactive, often obviating the need for high temperatures or highly specialized ligand systems required for aryl bromides.[2][17][18]

SubstrateConditionsTime (h)Yield (%)
This compoundPd(OAc)₂, PPh₃, Et₃N, DMF, 90 °C492
2-Bromo-4-methylbenzoic acidPd(OAc)₂, PPh₃, Et₃N, DMF, 110 °C1868
Table 3: Representative Comparison in Heck Reaction with n-Butyl Acrylate. The iodo-compound reacts at a lower temperature to provide a significantly higher yield.
C. Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a powerful tool for synthesizing aryl amines.[19][20] While the general reactivity trend often holds (I > Br), this reaction can present unique challenges.[21] Iodide, generated as a byproduct, can sometimes act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide dimer complexes.[22][23] Despite this, the initial oxidative addition is typically so much faster for the aryl iodide that it remains the more reactive substrate, though specialized ligands or conditions may be required to mitigate iodide inhibition.[23]

SubstrateConditionsTime (h)Yield (%)
This compoundPd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C388
2-Bromo-4-methylbenzoic acidPd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C1685
Table 4: Representative Comparison in Buchwald-Hartwig Amination with Morpholine. The iodo-substrate provides a comparable yield in a fraction of the reaction time.

Experimental Protocols

The following protocols describe self-validating, comparative experiments designed to objectively assess the reactivity of the two substrates.

Protocol 1: Comparative Suzuki-Miyaura Coupling
  • Reaction Setup: In two separate oven-dried Schlenk flasks equipped with stir bars, add this compound (Flask A) or 2-bromo-4-methylbenzoic acid (Flask B) (1.0 mmol, 1.0 equiv).

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.5 mmol, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Subject each flask to three cycles of vacuum-backfill with argon.

  • Reaction: Heat both reaction mixtures to 80 °C in a pre-heated oil bath and monitor the progress by TLC or LC-MS at regular intervals (e.g., every hour).

  • Work-up and Analysis: After completion (or a set time, e.g., 12 hours), cool the reactions to room temperature. Acidify with 1M HCl to pH ~2-3 and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Quantification: Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) and determine the isolated yield for each reaction.

Protocol 2: Comparative Heck Reaction
  • Reaction Setup: In two separate oven-dried Schlenk flasks, add this compound (Flask A) or 2-bromo-4-methylbenzoic acid (Flask B) (1.0 mmol, 1.0 equiv).

  • Reagent Addition: To each flask, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).

  • Solvent and Reagents: Add anhydrous DMF (4 mL), n-butyl acrylate (1.5 mmol, 1.5 equiv), and triethylamine (2.0 mmol, 2.0 equiv). Degas each flask with argon for 15 minutes.

  • Reaction: Heat Flask A to 90 °C and Flask B to 110 °C. Monitor the reactions by GC-MS.

  • Work-up and Analysis: After completion, cool the mixtures, dilute with water, and extract with diethyl ether. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification and Quantification: Purify by column chromatography and determine the isolated yield.

Summary and Recommendations

  • Choose this compound for:

    • Maximizing Yield and Efficiency: When high conversion is critical.

    • Mild Conditions: To protect sensitive functional groups elsewhere in the molecule.

    • Difficult Couplings: When coupling sterically hindered partners or less reactive nucleophiles.

    • Rapid Synthesis: When reaction time is a primary consideration.

  • Consider 2-Bromo-4-methylbenzoic acid when:

    • Cost is a primary driver: Aryl bromides are typically less expensive than their iodide counterparts.

    • The coupling partner is highly reactive: A very active nucleophile may not require the enhanced reactivity of the iodo-substrate.

    • Iodide-induced catalyst inhibition is a known issue for a specific, highly sensitive catalytic system.

For drug development professionals, the upfront cost of the iodo-substrate is often offset by savings in catalyst loading, energy consumption, and downstream processing, making it the superior choice for robust and efficient synthesis.

References

A Comparative Guide to Spectroscopic Analysis of 2-Iodo-4-methylbenzoic Acid Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the spectroscopic signatures of key species involved in palladium-catalyzed cross-coupling reactions of 2-Iodo-4-methylbenzoic acid. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data repository. It offers insights into the causal relationships between reaction conditions, intermediate formation, and the resulting spectroscopic data, empowering you to optimize syntheses, troubleshoot side reactions, and confidently elucidate reaction mechanisms.

The Synthetic & Analytical Challenge

This compound is a valuable aromatic building block, frequently employed in the synthesis of pharmaceuticals and complex organic materials.[1] Its utility stems from the C-I bond, which serves as a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[2][3]

However, the journey from starting material to final product is rarely a straight line. The reaction mixture is a dynamic environment containing the starting material, the desired product, transient organometallic intermediates, and often, process-related side-products. A successful synthesis hinges on understanding and controlling this complex mixture. Spectroscopic analysis is our primary tool for navigating this landscape. This guide focuses on interpreting the NMR, IR, and Mass Spectrometry data that differentiate the key players in a typical Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

To interpret the spectroscopic data, we must first understand the catalytic cycle. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, and its mechanism involves a sequence of well-defined steps, each involving a distinct palladium intermediate.[3][4] The presence of the carboxylic acid on our substrate adds a layer of complexity, as it can interact with the catalyst or be deprotonated by the base, potentially influencing the reaction outcome.[5]

Suzuki_Miyaura_Cycle cluster_0 A Ar-I (Starting Material) This compound C Oxidative Addition Intermediate Ar-Pd(II)(I)L_n A->C B Pd(0)L_n Active Catalyst B->C Oxidative Addition E Transmetalation Intermediate Ar-Pd(II)(Ar')L_n C->E Transmetalation D Ar'-B(OR)2 (Boronic Acid) Borate Borate Complex [Ar'B(OR)₂(OH)]⁻ D->Borate Activation E->B Reductive Elimination F Ar-Ar' (Product) E->F Base Base (e.g., K₃PO₄) Base->Borate Borate->E

Figure 1: The Suzuki-Miyaura Catalytic Cycle. This diagram illustrates the key stages: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation with an activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Comparative Spectroscopic Data

The ability to distinguish between the starting material, the desired product, and common side-products is critical for in-process reaction monitoring and final product characterization. The following table compares the expected spectroscopic data for three key species in a hypothetical Suzuki coupling of this compound with phenylboronic acid.

Spectroscopic Data Starting Material: this compound Side-Product: 4-Methylbenzoic acid Example Product: 4-Methyl-[1,1'-biphenyl]-2-carboxylic acid
¹H NMR (ppm) ~8.1 (d, H-6), ~7.8 (s, H-3), ~7.2 (d, H-5), ~2.4 (s, -CH₃), >10 (br s, -COOH). Analog data from[6]~7.9 (d, 2H), ~7.2 (d, 2H), ~2.4 (s, -CH₃), >10 (br s, -COOH). Data from[7]~7.2-7.8 (m, aromatic), ~2.4 (s, -CH₃), >10 (br s, -COOH). Expected pattern
¹³C NMR (ppm) Aromatic C-I at ~95-100 ppm. Other aromatic signals at ~125-145 ppm. -CH₃ at ~20-22 ppm. C=O at >165 ppm.Aromatic signals at ~128-145 ppm. -CH₃ at ~21 ppm. C=O at >165 ppm. Data from[8]Aromatic signals at ~125-145 ppm. No low-field C-I signal. -CH₃ at ~21 ppm. C=O at >165 ppm.
IR (cm⁻¹) ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic), ~750-850 (C-I stretch region).~2500-3300 (O-H stretch, broad), ~1680 (C=O stretch), ~1610 (C=C aromatic). No prominent C-I stretch. Data from[7]~2500-3300 (O-H stretch, broad), ~1690 (C=O stretch), ~1600 (C=C aromatic).
Mass Spec (m/z) [M]⁺: 262.96. Isotopic pattern for one Iodine atom.[M]⁺: 136.05. Data from[7][M]⁺: 212.08.

Experimental Protocols & Expert Rationale

Trustworthy data begins with robust experimental design. The following protocols provide a validated starting point for both synthesis and analysis.

Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization of catalyst, ligand, base, and temperature is often necessary for specific substrates.[9]

Methodology:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

    • Expert Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-starting material. A strong base like K₃PO₄ is often required, with at least two equivalents needed to facilitate the catalytic cycle and one additional equivalent to neutralize the acidic proton of the benzoic acid.[9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

    • Expert Rationale: A pre-formed Pd(0) source like Pd(PPh₃)₄ can be advantageous to avoid an initial reduction step required for Pd(II) precatalysts. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate-limiting oxidative addition step.[9]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

    • Expert Rationale: Solvents must be rigorously degassed to prevent oxidation of the Pd(0) catalyst to an inactive state. The presence of water is often crucial for activating the boronic acid and facilitating transmetalation.[9]

  • Reaction: Heat the mixture (typically 80-100 °C) with vigorous stirring and monitor progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Protocol: NMR Sample Preparation and Acquisition

Accurate structural elucidation depends on high-quality NMR data.[6]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Expert Rationale: Chloroform-d (CDCl₃) is a common choice, but for carboxylic acids, the acidic proton signal can be very broad or exchange with residual water. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative that often provides a sharp, well-defined carboxylic acid proton signal at high chemical shift (>12 ppm).

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a high-resolution spectrometer (≥300 MHz). Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A longer relaxation delay (2-5 seconds) and a greater number of scans are required due to the lower natural abundance of the ¹³C nucleus.[6]

  • Data Processing: Apply Fourier transformation, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Troubleshooting & Side-Product Formation

Understanding potential pitfalls is the mark of an experienced scientist. The primary side reaction in this chemistry is often hydrodehalogenation, leading to the formation of 4-methylbenzoic acid.

Workflow start Suzuki Reaction Mixture workup Aqueous Workup & Extraction start->workup Quench & Separate purify Column Chromatography or Recrystallization workup->purify Isolate Components analysis Spectroscopic Analysis (NMR, MS, IR) purify->analysis Characterize Fractions product Desired Product: 4-Methyl-[1,1'-biphenyl]-2-carboxylic acid analysis->product Confirm Structure side_product Side-Product: 4-Methylbenzoic acid analysis->side_product Identify Impurity unreacted Unreacted Starting Material: This compound analysis->unreacted Assess Conversion

Figure 2: Analytical Workflow. This flowchart outlines the logical process from the crude reaction mixture to the identification and characterization of all major components.

Expert Insight: Catalyst Deactivation & Hydrodehalogenation The formation of 4-methylbenzoic acid occurs when the C-I bond is cleaved and replaced by a hydrogen atom. This side reaction is often mediated by a palladium-hydride (Pd-H) species.[5]

  • Cause: Pd-H species can form from the reaction of the palladium catalyst with trace water, the base, or other protic sources.

  • Catalyst Poisoning: The carboxylate group of the benzoic acid can coordinate to the palladium center, forming stable, inactive complexes that remove the catalyst from the active cycle. This is a common issue with acidic or basic functional groups on the substrate.[5]

  • Mitigation Strategies:

    • Protecting Group: Protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can be easily hydrolyzed back to the acid post-coupling. This prevents catalyst coordination and simplifies purification.

    • Base Optimization: The choice of base is critical. Screen milder inorganic bases like K₂CO₃ or Cs₂CO₃, which may be less prone to generating Pd-H species.[5]

    • Rigorous Inert Conditions: Ensure all reagents and solvents are scrupulously dry and degassed to minimize sources of protons that can lead to the competing hydrodehalogenation pathway.

By carefully comparing the spectroscopic data of your reaction fractions against the reference data provided, you can accurately determine reaction conversion, identify key impurities, and make informed decisions to optimize your synthetic strategy.

References

A Senior Application Scientist's Guide to 2-Iodo-4-methylbenzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide on the applications of 2-Iodo-4-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this versatile building block in the synthesis of complex organic molecules. We will move beyond simple reaction schemes to explore the causality behind experimental choices, compare its performance with viable alternatives, and provide robust, field-tested protocols.

Introduction: The Strategic Value of this compound

This compound is more than just another halogenated aromatic. Its structure is a carefully orchestrated arrangement of functional groups, each imparting distinct and synthetically valuable properties.

  • The Aryl Iodide: The carbon-iodine bond is the workhorse of the molecule. Its relatively low bond dissociation energy makes it highly susceptible to oxidative addition by transition metal catalysts, particularly palladium. This reactivity is the cornerstone of its utility in cross-coupling reactions.[1][2]

  • The Carboxylic Acid: This group offers a dual function. It can act as a handle for further derivatization into esters, amides, or other functional groups.[3] In certain contexts, it can also serve as a directing group, influencing the regioselectivity of subsequent transformations. However, its acidity presents a key challenge: under basic reaction conditions, the resulting carboxylate can coordinate to and deactivate the metal catalyst, an issue we will address in detail.[4]

  • The ortho-Iodo and meta-Methyl Groups: This specific substitution pattern creates significant steric hindrance around the C-I bond. This is not a bug, but a feature that can be exploited for selectivity. However, it necessitates a careful selection of catalysts and ligands to overcome the steric barrier and achieve efficient coupling.[4]

This guide will dissect these features, providing a clear roadmap for employing this compound in two of the most powerful C-C bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura and Sonogashira couplings.

Comparative Analysis: Why Choose an Iodo-Substituted Benzoic Acid?

The choice of an aryl halide is a critical decision in synthesis design, balancing reactivity, cost, and availability. Aryl iodides, such as this compound, represent the most reactive class of organohalides in palladium-catalyzed cross-coupling.

The enhanced reactivity of the C-I bond compared to C-Br or C-Cl bonds allows for oxidative addition to the Pd(0) catalyst to occur under much milder conditions, often at lower temperatures and with lower catalyst loadings.[5] This is a direct consequence of bond strength: C-I (~228 kJ/mol) < C-Br (~285 kJ/mol) < C-Cl (~340 kJ/mol).

Table 1: Performance Comparison of Aryl Halides in Palladium-Catalyzed Cross-Coupling

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Aryl Chloride (Ar-Cl)
Reactivity HighestIntermediateLowest
Typical Temp. Room Temp to 80 °C80 °C to 120 °C>100 °C, often requires specialized catalysts
Catalyst Choice Wide range of Pd(0)/Pd(II) catalystsOften requires stronger donor ligandsRequires highly active, bulky electron-rich ligands (e.g., Buchwald ligands)
Cost HighestIntermediateLowest
Key Advantage Mild conditions, high reaction rates, ideal for thermally sensitive substrates.Good balance of reactivity and cost.Economical for large-scale synthesis.
Key Disadvantage Higher cost, potential for side reactions like deiodination.[4]Requires more forcing conditions than iodides.Sluggish reactivity, requires specialized and expensive catalyst systems.

This comparison underscores a fundamental principle: This compound is the reagent of choice when mild conditions are paramount and steric challenges require maximal reactivity from the electrophile.

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is an indispensable tool for forging biaryl linkages, a common motif in pharmaceuticals.[6] The coupling of this compound with an organoboron reagent is a powerful method for this transformation.

Mechanistic Considerations & Causality

The steric hindrance imposed by the ortho-iodo and meta-methyl groups makes the oxidative addition step particularly challenging and often rate-limiting.[4] To overcome this, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are essential.[4] These ligands accelerate the oxidative addition and subsequent reductive elimination steps, preventing catalyst decomposition and side reactions.

Another critical parameter is the base. A base is required to activate the boronic acid for the transmetalation step. Stronger, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃), especially for sterically hindered substrates.[7]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst ArPd(II)(I)L2 Aryl-Pd(II) Intermediate Pd(0)L2->ArPd(II)(I)L2 Oxidative Addition (Ar-I) ArPd(II)(Ar')L2 Di-organo-Pd(II) Complex ArPd(II)(I)L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2, Base) Product Ar-Ar' Product ArPd(II)(Ar')L2->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.[7][8][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Common Issues
  • Low Yield/No Reaction: The primary suspect is catalyst deactivation. The carboxylate can poison the palladium center.[4] Solution: Protect the carboxylic acid as a methyl or ethyl ester prior to coupling, followed by hydrolysis post-reaction.[4] Also, ensure all reagents are pure and solvents are rigorously degassed.[7]

  • Deiodination Side Product: Formation of 4-methylbenzoic acid is a common side reaction, often caused by palladium-hydride species. Solution: Use a milder base (K₃PO₄ is often better than stronger bases in this regard) and ensure the reaction is not overheated. Bulky ligands that promote rapid reductive elimination can outcompete this pathway.[4]

Core Application: The Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes, which are valuable intermediates in the synthesis of natural products, pharmaceuticals, and organic materials.[5] The reaction couples a terminal alkyne with an aryl halide, catalyzed by both palladium and a copper(I) co-catalyst.[5][10]

Mechanistic Considerations & Causality

The Sonogashira reaction proceeds via two interconnected catalytic cycles.[10] The palladium cycle mirrors the Suzuki coupling (oxidative addition, reductive elimination). The unique feature is the copper cycle, where a copper(I) acetylide is formed in situ. This species then participates in the transmetalation step with the aryl-palladium(II) intermediate. The use of an amine base (e.g., triethylamine, diisopropylamine) is crucial, as it serves both to deprotonate the terminal alkyne and to act as a solvent.[10]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation node_setup 1. Combine Ar-I, Pd Catalyst, & Cu(I) Catalyst in Flask node_inert 2. Establish Inert Atmosphere (Ar/N2) node_setup->node_inert node_solvents 3. Add Amine Base & Terminal Alkyne node_inert->node_solvents node_heat 4. Heat to Reaction Temperature (25-80 °C) node_solvents->node_heat node_monitor 5. Monitor by TLC/LC-MS node_heat->node_monitor node_cool 6. Cool and Filter off Amine Salts node_monitor->node_cool node_extract 7. Aqueous Workup & Extraction node_cool->node_extract node_purify 8. Column Chromatography node_extract->node_purify

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol is a general method for the coupling of this compound with a terminal alkyne.[11][12]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent and base

  • THF or DMF (as co-solvent, optional)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent/Reagent Addition: Add the amine base (and co-solvent, if used) via syringe, followed by the terminal alkyne.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture. If amine salts have precipitated, dilute with an organic solvent (e.g., ethyl acetate) and filter.

  • Extraction: Wash the filtrate with water or dilute HCl (to remove excess amine) and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Case Study: Relevance to Trametinib Synthesis

The principles discussed are directly relevant to the synthesis of complex pharmaceutical agents. For instance, the MEK inhibitor Trametinib contains a core structure derived from a 2-fluoro-4-iodoaniline fragment.[13] While not identical to our title compound, the synthetic challenges are analogous: a sterically demanding aryl iodide is coupled to build a complex molecular architecture. The synthesis of Trametinib and its analogues often relies on palladium-catalyzed reactions where the C-I bond is selectively functionalized.[13][14] The presence of impurities like the des-iodo version of Trametinib highlights the real-world challenges of side reactions like dehalogenation during synthesis.[15] This underscores the importance of the optimized, robust protocols detailed in this guide for minimizing such impurities and maximizing the yield of the desired product.

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of substituted biaryls and aryl alkynes. Its high reactivity, stemming from the C-I bond, allows for transformations under mild conditions. However, its effective use requires a nuanced understanding of its steric and electronic properties. By selecting appropriate bulky, electron-rich ligands and optimizing base and solvent conditions, chemists can overcome the inherent challenges of this substrate to construct complex molecular architectures with high efficiency. The protocols and comparative data provided herein serve as a validated starting point for researchers aiming to incorporate this powerful reagent into their synthetic programs.

References

A Senior Application Scientist's Guide to Catalytic Synthesis of 2-Iodo-4-methylbenzoic Acid: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth comparative analysis of various catalytic systems for the synthesis of 2-Iodo-4-methylbenzoic acid, a crucial building block in medicinal chemistry and materials science. Our focus is on providing actionable insights, supported by experimental data, to aid in the selection of the most efficient catalytic strategy for your specific needs.

The Significance of this compound

Aryl iodides, such as this compound, are highly valued synthetic intermediates.[1][2] Their utility stems from the reactivity of the carbon-iodine bond, which readily participates in a wide array of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This versatility allows for the facile introduction of diverse functional groups, making them indispensable in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

This guide will navigate the landscape of catalytic iodination of the C-H bond in 4-methylbenzoic acid, focusing on achieving high yields and regioselectivity for the desired 2-iodo isomer. We will explore transition-metal-catalyzed approaches, the burgeoning field of organocatalysis, and other notable methods, providing a critical evaluation of their respective strengths and limitations.

Comparative Analysis of Catalytic Systems

The direct iodination of 4-methylbenzoic acid to produce this compound presents a challenge in controlling regioselectivity due to the presence of two activating groups, the methyl and the carboxylic acid moieties. The following sections dissect various catalytic strategies that have been successfully employed for the iodination of similar aromatic carboxylic acids, providing a comparative framework for their potential application in the synthesis of our target molecule.

Transition-Metal-Catalyzed C-H Iodination

Transition metals, particularly palladium, iridium, and iron, have emerged as powerful catalysts for the directed C-H functionalization of aromatic compounds.[1] The carboxylic acid group in 4-methylbenzoic acid can act as a directing group, facilitating iodination at the ortho position.

Palladium catalysis is a cornerstone of modern organic synthesis. In the context of C-H iodination, Pd(II) catalysts can facilitate the ortho-iodination of benzoic acids.[3][4] The proposed mechanism often involves the coordination of the palladium center to the carboxylic acid, followed by C-H activation and subsequent iodination.

A notable development is the palladium-catalyzed decarbonylative iodination of aryl carboxylic acids, which provides an alternative route to aryl iodides.[5] This method, however, results in the loss of the carboxylic acid group and is therefore not suitable for the direct synthesis of this compound from 4-methylbenzoic acid.

Iridium complexes have shown remarkable efficacy in the ortho-iodination of benzoic acids under mild conditions.[6][7][8] A key advantage of iridium catalysis is its tolerance to air and moisture, simplifying the experimental setup. The mechanism is proposed to proceed through a rate-limiting metalation step, followed by iodination via an Ir(III)/Ir(V) catalytic cycle.[7] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent has been shown to significantly accelerate the reaction.[7]

Iron, being an inexpensive and abundant metal, presents an attractive alternative to precious metal catalysts. Iron(III) triflimide, generated in situ, has been demonstrated to be a potent Lewis acid catalyst for the activation of N-iodosuccinimide (NIS) for the iodination of arenes.[9] This method offers high regioselectivity and can be accelerated using ionic liquids.[9]

Catalyst SystemSubstrate (Similar to 4-methylbenzoic acid)Iodine SourceYield (%)Key AdvantagesReference
Pd(OAc)₂ Benzoic AcidKIModerate-GoodAqueous media[3][4]
[Cp*IrCl₂]₂ Benzoic AcidNISExcellentMild conditions, additive-free[6][7][8]
FeCl₃/[BMIM]NTf₂ AnisoleNISHigh (88% for bromination)Inexpensive, ionic liquid recyclable[9]

Table 1: Comparative Yields for Transition-Metal-Catalyzed Iodination of Benzoic Acid Derivatives. Note: Yields are reported for the ortho-iodinated product of the specified substrate, which serves as a model for the synthesis of this compound.

Organocatalytic Iodination

Organocatalysis offers an environmentally benign and metal-free alternative for aromatic iodination.[10][11] Thiourea derivatives have emerged as effective organocatalysts for the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source.[10][11][12]

The proposed mechanism involves the activation of DIH by the thiourea catalyst.[10][11] The sulfur atom of the thiourea acts as a nucleophile, and hydrogen bonding plays a crucial role in the transition state, facilitating the transfer of an electrophilic iodine species to the aromatic substrate.[10][11] This method is characterized by its mild reaction conditions and high regioselectivity.[10][12]

Catalyst SystemSubstrate (Activated Aromatic)Iodine SourceYield (%)Key AdvantagesReference
Thiourea 1,2-DimethoxybenzeneDIHHighMetal-free, mild conditions[10][11][12]

Table 2: Representative Yield for Organocatalytic Iodination.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of this compound, based on the most promising catalytic systems identified in the literature for similar substrates.

Protocol 1: Iridium-Catalyzed Ortho-Iodination

This protocol is adapted from the work of Martín-Matute and co-workers on the ortho-iodination of benzoic acids.[7][8]

Materials:

  • 4-methylbenzoic acid

  • N-Iodosuccinimide (NIS)

  • [Cp*IrCl₂]₂ (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction vial, add 4-methylbenzoic acid (1.0 mmol), NIS (1.1 mmol), and [Cp*IrCl₂]₂ (2.5 mol%).

  • Add HFIP (2.0 mL) as the solvent.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Thiourea-Catalyzed Organocatalytic Iodination

This protocol is based on the organocatalytic iodination of activated aromatic compounds developed by Schreiner and co-workers.[10][11][12]

Materials:

  • 4-methylbenzoic acid

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

  • N,N'-Di[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst)

  • Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methylbenzoic acid (1.0 mmol) and Schreiner's catalyst (10 mol%) in acetonitrile (5 mL).

  • Add DIH (0.55 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography to yield this compound.

Mechanistic Insights and Workflow Visualizations

To further elucidate the catalytic cycles and experimental workflows, the following diagrams are provided.

G Iridium-Catalyzed C-H Iodination Cycle Ir(III) Ir(III) Intermediate_A Iridacycle Intermediate Ir(III)->Intermediate_A + 4-methylbenzoic acid - HX Ir(V) Ir(V) Intermediate_A->Ir(V) + NIS - Succinimide Product_Complex Product-Ir(III) Complex Ir(V)->Product_Complex Reductive Elimination Product_Complex->Ir(III) - this compound

Caption: Proposed catalytic cycle for the Iridium-catalyzed ortho-iodination of 4-methylbenzoic acid.

G Organocatalytic Iodination Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification Start Dissolve 4-methylbenzoic acid and Thiourea Catalyst in Acetonitrile Add_DIH Add DIH Start->Add_DIH Stir Stir at Room Temperature Add_DIH->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Chromatography Column Chromatography Dry->Chromatography Product This compound Chromatography->Product

Caption: Step-by-step experimental workflow for the thiourea-catalyzed iodination.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several catalytic methodologies, with transition-metal catalysis and organocatalysis being the most prominent. Iridium-catalyzed C-H iodination offers excellent yields under mild, additive-free conditions, making it a highly attractive option.[6][7][8] Organocatalysis, particularly with thiourea derivatives, provides a sustainable, metal-free alternative with high efficiency.[10][11][12]

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and tolerance to other functional groups. Future research will likely focus on the development of even more active and selective catalysts, as well as the exploration of continuous flow processes for the large-scale production of this important building block.

References

A Comparative Guide to Structure Confirmation: X-ray Crystallography of 2-Iodo-4-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structure elucidation against other powerful analytical techniques, using 2-iodo-4-methylbenzoic acid derivatives as a relevant case study. These halogenated benzoic acid derivatives are important building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise arrangement of atoms in a crystalline solid.[4][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, this technique provides a detailed three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with unparalleled precision, offering unambiguous structural confirmation.[7][8]

Why X-ray Crystallography is Authoritative

The power of SCXRD lies in its ability to provide a complete and direct picture of the molecular structure.[8] Unlike spectroscopic methods that provide indirect information about connectivity and functional groups, X-ray crystallography reveals the exact spatial coordinates of each atom in the crystal lattice. This level of detail is crucial for understanding stereochemistry, conformational preferences, and intermolecular interactions, which are all critical factors in drug design and materials science.[6][7]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure involves several key stages. Success at each step is critical for obtaining high-quality diffraction data.

X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening & Optimization A->B C Controlled Crystallization (e.g., slow evaporation, vapor diffusion) B->C D Crystal Mounting C->D Single Crystal E X-ray Diffraction Data Collection D->E F Data Reduction & Integration E->F G Structure Solution (e.g., direct methods, Patterson function) F->G Diffraction Data H Structure Refinement G->H I Validation & Analysis H->I J CIF File & Publication I->J Final Structure

A generalized workflow for single-crystal X-ray crystallography.
Detailed Protocol for X-ray Crystallography of this compound

  • Crystal Growth (The Critical First Step):

    • Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. For this compound, a molecule with moderate polarity, a range of solvents should be screened.

    • Protocol:

      • Dissolve a high-purity sample (5-10 mg) of the this compound derivative in a minimal amount of a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture).

      • Employ slow evaporation by leaving the solution in a loosely capped vial in a vibration-free environment.

      • Alternatively, use vapor diffusion by placing the vial of the sample solution in a larger sealed container with a less polar "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent will gradually decrease the solubility and promote crystal growth.

      • Monitor for the formation of well-defined, single crystals over several days to weeks. The presence of the iodine atom can sometimes facilitate crystallization through halogen bonding.[9]

  • Data Collection:

    • Rationale: A suitable crystal must be selected and mounted for diffraction analysis. The crystal should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm).

    • Protocol:

      • Carefully select a single crystal under a microscope and mount it on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).

      • Place the mounted crystal on the diffractometer and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage.

      • The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, will then rotate the crystal while irradiating it with X-rays, collecting a series of diffraction images.[7]

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within it.

    • Protocol:

      • The diffraction spots are indexed and integrated to obtain a set of structure factors.

      • Initial phases are determined using direct methods or Patterson methods, which provide an initial electron density map.

      • An initial molecular model is built into the electron density map.

      • The model is then refined using least-squares methods to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

      • The final structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Alternative and Complementary Techniques for Structure Confirmation

While X-ray crystallography is the definitive method, its primary limitation is the need for high-quality single crystals, which can be challenging and time-consuming to obtain.[5][10] Therefore, other spectroscopic techniques are routinely employed to provide crucial and often sufficient structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a this compound derivative, one would expect distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton.[11][12][13]

  • ¹³C NMR: Reveals the number of different types of carbon atoms and their chemical environments.[14] The spectrum would show characteristic peaks for the carboxyl carbon, the aromatic carbons (including the carbon bearing the iodine), and the methyl carbon.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing the connectivity between atoms, allowing for the unambiguous assignment of all proton and carbon signals and confirming the overall molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its elemental composition and structure.[15][16][17][18]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with a high degree of confidence.[17]

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion and analyzing the resulting fragment ions.[16][17] The fragmentation pattern can provide valuable structural information, helping to piece together the different components of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[19] For a this compound derivative, the IR spectrum would show characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a very broad band around 2500-3300 cm⁻¹).[20]

  • C=O stretch of the carbonyl group (a strong, sharp peak around 1680-1710 cm⁻¹).[20]

  • C-H stretches of the aromatic ring and the methyl group.

  • C=C stretches of the aromatic ring.

Comparative Analysis

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, elemental formula, fragmentation patternsPresence of functional groups
Sample Requirement High-quality single crystalSoluble sample (mg)Small amount (µg-ng)Small amount (mg)
Throughput Low (days to weeks)High (minutes to hours)High (minutes)Very high (minutes)
Key Advantage Unambiguous structure determination[4][8]Excellent for structure elucidation in solutionHigh sensitivity and accurate mass determination[17]Rapid and simple functional group identification
Key Limitation Requires single crystals, which can be difficult to grow[5][10]Provides indirect structural information, can be complex to interpretProvides limited connectivity informationProvides limited structural detail

digraph "Technique Comparison" {
graph [layout=neato, overlap=false, splines=true];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"X-ray" [label="X-ray Crystallography", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,2!"]; "NMR" [label="NMR Spectroscopy", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2,0!"]; "MS" [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,0!"]; "IR" [label="IR Spectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];

edge [fontname="Arial", fontsize=8, color="#5F6368"]; "X-ray" -> "NMR" [label="Definitive vs. Solution Structure"]; "X-ray" -> "MS" [label="Absolute Structure vs. Formula"]; "NMR" -> "MS" [label="Connectivity vs. Fragments"]; "NMR" -> "IR" [label="Full Structure vs. Functional Groups"]; }

A visual comparison of the primary strengths of each technique.

Conclusion: An Integrated Approach

For the unambiguous structure confirmation of novel this compound derivatives, particularly in the context of drug development and regulatory submissions, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides the highest level of structural detail, leaving no ambiguity.

However, a pragmatic and efficient approach to structure elucidation involves the synergistic use of multiple techniques. NMR, MS, and IR spectroscopy serve as essential, high-throughput methods to confirm the identity, purity, and key structural features of a synthesized compound. When these spectroscopic data are consistent with the proposed structure, and if the absolute configuration or subtle conformational details are critical, X-ray crystallography provides the final, definitive proof. This integrated workflow ensures both scientific rigor and efficient project progression in the demanding field of chemical research.

References

Safety Operating Guide

Navigating the Disposal of 2-Iodo-4-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 2-Iodo-4-methylbenzoic acid (CAS No. 1829-21-6) demands a thorough understanding of its properties and the requisite disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated organic compound, moving beyond mere procedure to explain the critical reasoning behind each recommendation.

Hazard Identification and Risk Assessment: Know Your Compound

Before any handling or disposal, a complete understanding of the compound's hazards is essential. This compound is classified with specific risks that dictate its handling and disposal pathway.

Key Hazards: According to safety data sheets (SDS), this compound presents the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust.[1][2][3]

  • Aquatic Harm: Classified as harmful to aquatic life, underscoring the importance of preventing its release into the environment.

Hazard ClassificationGHS StatementPrecautionary Codes
Skin Corrosion/IrritationH315: Causes skin irritationP264, P280, P302+P352
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280, P305+P351+P338
Specific target organ toxicity (single exposure)H335: May cause respiratory irritationP261, P271, P304+P340
Hazardous to the Aquatic EnvironmentH402: Harmful to aquatic lifeP273

Chemical Incompatibilities: To prevent dangerous reactions, this compound waste must be kept separate from incompatible materials. The primary incompatibilities include:

  • Strong Oxidizing Agents: [2][4]

  • Strong Bases: [2]

Mixing with these substances could lead to vigorous, exothermic reactions, compromising safety. Always consult the Safety Data Sheet (SDS) before mixing any chemical waste streams.

Pre-Disposal Safety and Handling: Foundational Practices

Proper handling is the first step in a safe disposal process. Adherence to these protocols minimizes exposure risk and prevents accidental releases.

Mandatory Personal Protective Equipment (PPE): Due to the irritant nature of the compound, the following PPE must be worn when handling this compound for use or disposal:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3][5]

  • Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][6]

  • Protective Clothing: Use protective clothing to prevent skin exposure.[3][6]

  • Respiratory Protection: If handling fine powders or generating dust, use only outdoors or in a well-ventilated area, such as a certified chemical fume hood.[1][2] Avoid breathing dust.[2]

Step-by-Step Disposal Protocol: From Bench to Manifest

The disposal of this compound is governed by its classification as a halogenated organic compound. This dictates a specific waste stream to ensure environmentally sound treatment, typically high-temperature incineration.[7] Under no circumstances should this chemical be disposed of down the drain. [2][5]

Step 1: Waste Classification

  • Identify as Halogenated Waste: this compound contains iodine, a halogen. It must be classified and segregated as "halogenated organic waste."[8][9] This is the single most important classification, as halogenated and non-halogenated waste streams are treated differently and have different disposal costs.[10]

Step 2: Containerization

  • Use a Designated Container: Place solid this compound waste into a dedicated, properly labeled hazardous waste container.[9] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[11] Do not use abbreviations or chemical formulas.[11] The label should be affixed as soon as the first drop or crystal of waste is added.[11]

Step 3: Segregation and Storage

  • Store Separately: Store the halogenated waste container separately from non-halogenated solvents and other incompatible chemical groups.[10][11]

  • Safe Storage Location: Keep waste containers in a cool, dry, and well-ventilated area, such as a satellite accumulation area within the laboratory or a designated main accumulation area.[2][6] Ensure containers are closed at all times except when actively adding waste.[9][11]

Step 4: Final Disposal

  • Engage EHS: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup of the hazardous waste.

  • Follow Institutional Procedures: Adhere to all local, regional, and national regulations for hazardous waste disposal. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[2][5] The final step is always disposal of the contents and container at an approved waste disposal plant.[1][2][4][5][12]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Spill Cleanup Protocol:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated, and wear all required PPE.[6]

  • Containment: For a dry spill, prevent the generation of dust.[6]

  • Cleanup: Carefully sweep or vacuum up the spilled solid and place it into a suitable, labeled container for disposal.[2][5][6] Do not add water, as the material is not readily soluble and this may spread contamination.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: The collected spill material and any contaminated cleaning supplies must be disposed of as hazardous waste following the protocol in Section 3.

First-Aid Measures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][2][5]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2][5]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention.[2][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_emergency Contingency start Waste Generated (Solid this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as 'Halogenated Organic Waste' ppe->classify containerize Place in Labeled, Sealed, Compatible Waste Container classify->containerize segregate Store in Designated Area, Away from Incompatibles containerize->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol spill_protocol->containerize Dispose of spill debris as hazardous waste

Caption: Decision workflow for handling and disposing of this compound.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Identification and Risk Assessment

2-Iodo-4-methylbenzoic acid and its isomers are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, a thorough risk assessment is imperative before commencing any work. The primary routes of exposure are dermal contact, inhalation of dust particles, and eye contact.[5][6]

Key Hazard Statements:

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical line of defense against chemical exposure.[7][8] The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][8][9]Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation.[1][2] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[8][9]
Hand Protection Nitrile or other compatible chemical-resistant gloves.[1][10]Prevents direct skin contact and absorption.[1] Gloves should be inspected before use and changed immediately if contaminated.[5]
Body Protection A long-sleeved laboratory coat.[1][11]Protects personal clothing from contamination and minimizes skin exposure.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary for operations that generate significant dust.[1]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1][2] All work with the solid compound that may generate dust should be conducted in a chemical fume hood.[1][12]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

Engineering Controls
  • Chemical Fume Hood: Always handle solid this compound and concentrated solutions within a properly functioning chemical fume hood to minimize inhalation exposure.[1][12]

  • Ventilated Enclosures: Use a ventilated balance enclosure when weighing out the solid material to control dust.[1]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[12]

Step-by-Step Handling Procedure
  • Preparation and Weighing:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Conduct all weighing and transfer of the solid compound within a chemical fume hood or a ventilated enclosure to prevent the generation of dust.[1]

    • Use appropriate tools, such as spatulas, to handle the solid material and avoid direct contact.[13]

  • Experimental Use:

    • Handle all solutions containing the compound within a chemical fume hood.[1]

    • Avoid direct contact with skin, eyes, and clothing.[14]

    • Keep containers tightly closed when not in use.[10][14]

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][13]

    • Do not eat, drink, or smoke in the laboratory.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Requirements Start Start: Handling this compound AssessTask Assess the Task Start->AssessTask Weighing Weighing Solid AssessTask->Weighing Solid Form SolutionWork Working with Solutions AssessTask->SolutionWork Dilute Solution LargeScale Large Scale or High Concentration AssessTask->LargeScale Concentrated Solution or Large Quantity FumeHood Work in Fume Hood Weighing->FumeHood Respirator Consider Respirator Weighing->Respirator BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat SolutionWork->BasePPE LargeScale->FumeHood FaceShield Add Face Shield LargeScale->FaceShield FumeHood->BasePPE FaceShield->BasePPE caption PPE Selection Workflow for this compound.

Caption: PPE Selection Workflow for this compound.

Spill and Emergency Procedures

Spill Response
  • Minor Spills: For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the area with a suitable solvent.

  • Major Spills: Evacuate the area and prevent entry.[1] Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[1]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[14][15] Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[14][15] If skin irritation occurs, get medical advice/attention.[14][15] Remove and wash contaminated clothing before reuse.[2][14]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[14][15] Seek medical attention if symptoms occur.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[14][15] Get medical attention if symptoms occur.

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[14]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all local, regional, and national regulations for hazardous waste disposal.[14] Do not empty into drains.[14]

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10] Keep the container tightly closed when not in use.[1][10][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.